CMPI hydrochloride
Beschreibung
Eigenschaften
Molekularformel |
C18H19ClN4O.HCl |
|---|---|
Molekulargewicht |
379.28 |
Synonyme |
3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Allosteric Architecture of α4β2 Nicotinic Acetylcholine Receptor Modulation: A Technical Guide to the Mechanism of Action of CMPI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMPI hydrochloride has emerged as a significant pharmacological tool for the nuanced study of nicotinic acetylcholine receptors (nAChRs), the primary mediators of fast synaptic transmission in the central and peripheral nervous systems. Specifically, CMPI hydrochloride is a potent and selective positive allosteric modulator (PAM) of the α4β2 subtype of nAChRs.[1][2][3] This receptor subtype is the most abundant in the human brain and is critically implicated in a range of physiological processes including learning, memory, and attention.[4] Dysregulation of α4β2 nAChR function is associated with various neurological and psychiatric disorders, making it a key target for therapeutic intervention. This guide provides an in-depth exploration of the mechanism of action of CMPI hydrochloride, detailing its molecular interactions and the experimental methodologies used to elucidate its function.
The Molecular Target: α4β2 Nicotinic Acetylcholine Receptors
The α4β2 nAChR is a pentameric ligand-gated ion channel that assembles from α4 and β2 subunits.[4][5] A crucial aspect of α4β2 nAChR pharmacology is its existence in two primary stoichiometries with distinct functional properties: a high-sensitivity (HS) (α4)2(β2)3 isoform and a low-sensitivity (LS) (α4)3(β2)2 isoform.[1][4][5] CMPI hydrochloride selectively potentiates the (α4)3(β2)2 stoichiometry.[1][6] This isoform is characterized by the presence of a unique α4:α4 subunit interface, in addition to the conventional α4:β2 interfaces where acetylcholine (ACh) binds.[6][7]
Core Mechanism of Action: Positive Allosteric Modulation at the α4:α4 Subunit Interface
CMPI hydrochloride exerts its effect not by directly activating the receptor, but by binding to an allosteric site topographically distinct from the orthosteric ACh binding sites.[6][7][8] This allosteric binding site is located at the interface between two adjacent α4 subunits in the (α4)3(β2)2 receptor.[6][7][9][10]
Upon binding to this α4:α4 interface, CMPI hydrochloride enhances the receptor's response to the endogenous agonist, acetylcholine.[6][7] This potentiation manifests as an increase in the channel gating efficacy triggered by ACh binding at the α4:β2 sites.[7] In essence, CMPI hydrochloride "primes" the receptor to be more responsive to ACh, particularly at subsaturating concentrations of the agonist.[7] It is important to note that while CMPI hydrochloride is a PAM of the (α4)3(β2)2 subtype, it can act as an inhibitor at other nAChR stoichiometries and subtypes, such as the (α4)2(β2)3, muscle-type, and Torpedo nAChRs.[1][2]
Signaling Pathway Diagram
Caption: A logical workflow for the experimental characterization of CMPI hydrochloride.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Rationale: The large size of Xenopus oocytes makes them an ideal system for the heterologous expression of ion channels and subsequent electrophysiological recording. [6][7]TEVC allows for the precise control of the oocyte's membrane potential while measuring the macroscopic currents flowing through the expressed nAChRs in response to agonist and modulator application. [6]This technique is fundamental for demonstrating the potentiation effect of CMPI hydrochloride on ACh-evoked currents.
Step-by-Step Methodology:
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from a female Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNAs encoding the human α4 and β2 nAChR subunits in a ratio that favors the expression of the (α4)3(β2)2 stoichiometry. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the oocyte's membrane potential at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of ACh to elicit a baseline current response.
-
Co-apply the same concentration of ACh with varying concentrations of CMPI hydrochloride to determine its potentiating effect and generate a dose-response curve.
-
Wash the oocyte with Ringer's solution between applications to allow for receptor recovery.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of CMPI hydrochloride. Calculate the potentiation as a percentage increase over the baseline ACh response. Determine the EC50 for potentiation by fitting the dose-response data to a sigmoidal function.
Radioligand Binding Assays
Rationale: Radioligand binding assays are essential for determining the affinity of CMPI hydrochloride for the α4β2 nAChR and for investigating how it modulates the binding of other ligands. These assays are typically performed on membrane preparations from cells or tissues expressing the receptor of interest.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or brain tissue expressing α4β2 nAChRs in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand that binds to the α4β2 nAChR (e.g., [3H]epibatidine or [3H]cytisine) and varying concentrations of unlabeled CMPI hydrochloride. [11] * Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Modulation of Agonist Binding:
-
Perform a saturation binding experiment with a radiolabeled agonist in the presence and absence of a fixed concentration of CMPI hydrochloride.
-
Determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of the radiolabeled agonist under both conditions. An increase in agonist affinity (decrease in Kd) in the presence of CMPI hydrochloride is indicative of positive allosteric modulation.
-
-
Data Analysis: Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and then the inhibitory constant (Ki) using the Cheng-Prusoff equation. For modulation experiments, compare the Kd and Bmax values obtained in the presence and absence of CMPI hydrochloride.
Calcium Imaging Assays in Mammalian Cell Lines
Rationale: As nAChRs are ion channels permeable to calcium, their activation leads to an increase in intracellular calcium concentration. [10]Calcium imaging assays using fluorescent calcium indicators provide a high-throughput method to assess the functional consequences of CMPI hydrochloride modulation in a more physiologically relevant mammalian cell system. [12] Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293) and transiently or stably transfect them with cDNAs encoding the α4 and β2 nAChR subunits.
-
Loading with Calcium Indicator: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Fluorescence Measurement:
-
Place the plate containing the loaded cells into a fluorescence plate reader or onto the stage of a fluorescence microscope.
-
Establish a baseline fluorescence reading.
-
Apply a sub-maximal concentration of ACh and record the change in fluorescence.
-
After a wash and recovery period, co-apply the same concentration of ACh with varying concentrations of CMPI hydrochloride and record the fluorescence response.
-
-
Data Analysis: Quantify the change in fluorescence intensity as a measure of the increase in intracellular calcium. Determine the potentiation of the ACh-induced calcium influx by CMPI hydrochloride and calculate the EC50 for this effect.
Site-Directed Mutagenesis
Rationale: To confirm that the α4:α4 subunit interface is the binding site for CMPI hydrochloride, site-directed mutagenesis can be employed. [3][13]By mutating specific amino acid residues within this interface and observing a loss or reduction in the potentiating effect of CMPI hydrochloride, the binding site can be mapped.
Step-by-Step Methodology:
-
Identification of Putative Binding Site Residues: Based on homology modeling with related receptor structures (e.g., the acetylcholine-binding protein), identify key amino acid residues at the α4:α4 interface that may interact with CMPI hydrochloride.
-
Generation of Mutant Constructs: Use a site-directed mutagenesis kit to introduce point mutations into the α4 subunit cDNA, replacing the identified residues with a non-interacting amino acid like alanine. [14]3. Expression and Functional Analysis: Express the mutant α4 subunits along with the wild-type β2 subunit in Xenopus oocytes or a mammalian cell line.
-
Functional Assay: Perform TEVC or calcium imaging assays as described above to assess the ability of CMPI hydrochloride to potentiate the ACh response of the mutant receptors.
-
Data Analysis: Compare the potentiation of the mutant receptors by CMPI hydrochloride to that of the wild-type receptors. A significant reduction or elimination of potentiation in a mutant receptor indicates that the mutated residue is critical for the binding or action of CMPI hydrochloride.
Conclusion
CMPI hydrochloride is a valuable research tool that acts as a potent and selective positive allosteric modulator of the (α4)3(β2)2 nicotinic acetylcholine receptor. Its mechanism of action is centered on its binding to the unique α4:α4 subunit interface, which enhances the receptor's response to acetylcholine. The experimental workflow detailed in this guide, combining electrophysiology, radioligand binding assays, calcium imaging, and site-directed mutagenesis, provides a comprehensive framework for characterizing the intricate mechanism of action of CMPI hydrochloride and other allosteric modulators of nAChRs. A thorough understanding of these mechanisms is paramount for the rational design and development of novel therapeutics targeting this important class of receptors.
References
-
Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PubMed Central. Available at: [Link]
-
nAChR agonist CMPI hydrochloride Datasheet DC Chemicals. Available at: [Link]
-
Structural principles of distinct assemblies of the human α4β2 nicotinic receptor - PMC - NIH. Available at: [Link]
-
Mapping the Agonist Binding Site of the Nicotinic Acetylcholine Receptor by Cysteine Scanning Mutagenesis: Antagonist Footprint and Secondary Structure Prediction - DOI. Available at: [Link]
-
Calcium activity in response to nAChR ligands in murine bone marrow granulocytes with different Gr-1 expression - PubMed. Available at: [Link]
-
Calcium imaging – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Site-directed mutagenesis of the conserved N-glycosylation site on the nicotinic acetylcholine receptor subunits - PubMed. Available at: [Link]
-
Site Directed Mutagenesis Protocol. Available at: [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. Available at: [Link]
-
Two-Electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC - NIH. Available at: [Link]
-
Determining allosteric modulator mechanism of action: integration of radioligand binding and functional assay data - PubMed. Available at: [Link]
-
Potentiation and allosteric agonist activation of α7 nicotinic acetylcholine receptors: binding sites and hypotheses - UCL Discovery. Available at: [Link]
-
4NZB: NS9283 bound to Ls-AChBP - RCSB PDB. Available at: [Link]
-
SR9883 is a novel small-molecule enhancer of α4β2* nicotinic acetylcholine receptor signaling that decreases intravenous nicotine self-administration in rats - Frontiers. Available at: [Link]
-
Alpha-4 beta-2 nicotinic receptor - Wikipedia. Available at: [Link]
Sources
- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 2. multichannelsystems.com [multichannelsystems.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Structural principles of distinct assemblies of the human α4β2 nicotinic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-4 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 6. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Calcium activity in response to nAChR ligands in murine bone marrow granulocytes with different Gr-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Site-directed mutagenesis of the conserved N-glycosylation site on the nicotinic acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Guide: CMPI Hydrochloride in Nicotinic Acetylcholine Receptor Research
[1]
Executive Summary
CMPI hydrochloride (CAS: 2250025-94-4) is a high-precision pharmacological tool used to interrogate the stoichiometry of nicotinic acetylcholine receptors (nAChRs). Unlike broad-spectrum nicotinic agonists (e.g., nicotine, epibatidine), CMPI acts as a stoichiometry-selective Positive Allosteric Modulator (PAM) .
Its primary utility lies in its ability to selectively potentiate the
Chemical & Pharmacological Profile
Physicochemical Properties
| Property | Specification |
| IUPAC Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride |
| Molecular Formula | |
| Molecular Weight | 379.28 g/mol |
| Solubility | DMSO (100 mM), Water (50 mM) |
| Appearance | Solid powder (typically off-white to pale yellow) |
| Storage | -20°C (Solid), -80°C (Stock Solutions) |
Mechanism of Action: The Stoichiometry Switch
The
-
Isoform (The Target): Contains an
interface . CMPI binds here as a PAM, significantly enhancing the receptor's response to Acetylcholine (ACh).[1][2][5] It also exhibits "ago-PAM" activity, capable of weak direct activation. -
Isoform (The Off-Target): Lacks the
interface (replaced by and ). CMPI acts as an inhibitor (NAM) or weak partial agonist at this isoform, effectively silencing it relative to the population.
Mechanistic Visualization
The following diagram illustrates the selective binding pathway of CMPI hydrochloride.
Figure 1: CMPI selectively engages the
Experimental Protocols
Stock Solution Preparation
Trustworthiness Check: CMPI is hygroscopic. Always equilibrate the vial to room temperature before opening to prevent condensation, which degrades the compound.
-
Solvent Choice: Use anhydrous DMSO for the primary stock (10 mM to 100 mM). Water is a secondary option but less stable for long-term storage.
-
Calculation:
-
Storage: Aliquot into light-protective (amber) vials. Store at -20°C. Avoid freeze-thaw cycles (max 3 cycles).
In Vitro Electrophysiology (Two-Electrode Voltage Clamp - TEVC)
Objective: To measure the potentiation ratio of CMPI on ACh-evoked currents in Xenopus oocytes expressing
Reagents:
-
Recording Buffer (ND96): 96 mM NaCl, 2 mM KCl, 1 mM
, 1.8 mM , 5 mM HEPES, pH 7.5. -
Agonist: Acetylcholine (ACh) prepared fresh.
-
Modulator: CMPI diluted in ND96 immediately prior to use.
Workflow:
-
Expression: Inject oocytes with cRNA at a ratio of 10:1 (
) to bias expression toward the stoichiometry. Incubate for 3-5 days. -
Baseline Establishment: Clamp oocytes at -60 mV. Perfuse with ND96 until current is stable.
-
Control Response (
): Apply concentration of ACh (typically ~10-30 M for this isoform) for 5-10 seconds. Wash with ND96 for 3 minutes. -
Co-application (
):-
Pre-apply CMPI (e.g., 1
M) alone for 10-20 seconds (Check for direct activation current). -
Immediately apply CMPI (1
M) + ACh ( ).
-
-
Washout: Perfuse ND96 for 5 minutes.
-
Analysis: Calculate Potentiation Ratio =
.
TEVC Workflow Diagram
Figure 2: Standardized perfusion protocol for assessing CMPI potentiation in Xenopus oocytes.
Quantitative Data Summary
The following table synthesizes potency and efficacy data across different nAChR subtypes, highlighting the selectivity of CMPI.
| Receptor Subtype | Stoichiometry | Effect Type | Potency ( | Efficacy Note |
| Potentiation (PAM) | ~0.26 | Strongly potentiates ACh-induced current. | ||
| Inhibition (NAM) | 0.6 | Blocks ACh response. | ||
| Muscle-type | Inhibition | 0.7 | Non-selective blockade. | |
| Torpedo | Native | Inhibition | 0.2 | High affinity blockade. |
Note: Functional
References
-
Hamouda, A. K., et al. (2016). Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator.[1] Molecular Pharmacology, 89(5), 575-584.[1] [Link]
-
Wang, Z. J., et al. (2017). Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses.[1] Journal of Biological Chemistry, 292(24), 9988-10001.[1] [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
The Mukaiyama Reagent: A Technical Guide to 2-Chloro-1-methylpyridinium Iodide (CMPI)
Executive Summary
In the landscape of condensation reagents, 2-Chloro-1-methylpyridinium iodide (CMPI) —universally known as the Mukaiyama Reagent —occupies a critical niche.[1][2][3][4] Unlike carbodiimides (EDC/DCC) which often suffer from difficult byproduct removal (ureas) or racemization issues, CMPI offers a thermodynamically driven, entropy-favored pathway for dehydration.
This guide analyzes the reagent’s utility in esterification, amidation, and complex macrolactonization, specifically tailored for drug development workflows where stereochemical integrity and mild conditions are non-negotiable.
Part 1: The Chemical Architecture
Identity: 2-Chloro-1-methylpyridinium iodide (CMPI) CAS: 14338-32-0 Role: Dehydrating/Condensing Agent[5]
The reagent functions as a "chemical ratchet." It activates a carboxylic acid oxygen by converting it into a leaving group (1-methyl-2-pyridone) that is thermodynamically stable and non-nucleophilic. This irreversibility is the key to its high yield in entropy-disfavored reactions like macrocyclization.
Key Physicochemical Properties
| Property | Specification | Practical Implication |
| Appearance | Yellow/Amber crystalline powder | Hygroscopic; store in desiccator. Color change to green indicates decomposition. |
| Solubility | Soluble in DCM, MeCN, DMF | DCM is preferred for esterification as the byproduct often precipitates. |
| Stability | Bench stable (dry) | Superior shelf-life compared to hydrolytically unstable acid chlorides. |
| Byproduct | 1-Methyl-2-pyridone | Water-soluble and easily removed via aqueous workup or chromatography. |
Part 2: Mechanistic Underpinnings
To use CMPI effectively, one must understand that it operates via a Nucleophilic Aromatic Substitution (
The Activation Cascade
-
Deprotonation: A tertiary amine (TEA/DIPEA) generates the carboxylate anion.
-
Activation (
): The carboxylate attacks the C-2 position of the pyridinium ring, displacing chloride. This forms the acyloxypyridinium salt (Active Ester). -
Coupling: The nucleophile (amine/alcohol) attacks the carbonyl carbon.
-
Elimination: 1-Methyl-2-pyridone is ejected as the leaving group.
Visualization: The CMPI Reaction Pathway
The following diagram maps the kinetic flow of the reaction. Note the central role of the Activated Pyridinium Intermediate .
Figure 1: The mechanistic pathway of CMPI-mediated condensation. The driving force is the formation of the stable pyridone moiety.
Part 3: Core Applications & Protocols
A. General Esterification & Amidation
This is the standard protocol for coupling hindered substrates or preventing racemization in peptide synthesis.
Protocol 1: Standard Coupling
-
Reagents: Acid (1.0 equiv), Nucleophile (1.0-1.2 equiv), CMPI (1.2 equiv), TEA (2.5 equiv).
-
Solvent: Dichloromethane (DCM) [Anhydrous].
| Step | Action | Rationale |
| 1 | Dissolve Acid and CMPI in DCM under Argon. | Creates the suspension of the activation agent. |
| 2 | Add Nucleophile (Amine/Alcohol).[1] | Pre-mixes the acceptor. |
| 3 | CRITICAL: Cool to 0°C. Add TEA dropwise. | Slow addition controls the exotherm and prevents base-catalyzed side reactions (e.g., racemization). |
| 4 | Stir at RT (1-4 hours). | Monitor by TLC. The solution often turns clear as the intermediate reacts. |
| 5 | Dilute with Et2O/DCM, wash with aqueous buffers. | The pyridone byproduct is water-soluble; easily removed. |
B. Macrolactonization (The "Mukaiyama Lactonization")
This is perhaps the most high-value application in total synthesis (e.g., synthesis of macrolide antibiotics).[3] The challenge here is competing intermolecular polymerization.
The Strategy: High Dilution + Reflux. Unlike the standard protocol, lactonization requires the slow addition of the substrate to the reagent to keep local concentration low.
Figure 2: Workflow for Macrolactonization. The syringe pump addition is critical to favor intramolecular reaction (ring closing) over intermolecular polymerization.
C. -Lactam Synthesis
CMPI is effective for the direct dehydration of
-
Conditions: Acetonitrile (MeCN) is often preferred over DCM here to solubilize the zwitterionic amino acid precursors.
Part 4: Strategic Utility in Drug Development
Retention of Stereochemistry
In peptide synthesis, carbodiimides (like DCC) can cause racemization via oxazolone formation. CMPI activates the acid via a different intermediate (pyridinium ester) that is less prone to this pathway, making it ideal for coupling N-protected amino acids (e.g., Boc-Pro-OH) to amino esters.
Bioconjugation & Nanoparticles
Recent trends utilize CMPI for functionalizing polymers (e.g., Hyaluronic Acid) for drug delivery systems.
-
Application: Cross-linking polysaccharide chains to form hydrogels.
-
Advantage: CMPI works in aqueous/organic mixtures (though efficiency drops in pure water) and leaves no toxic heavy metal residues.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of CMPI | Ensure solvents are strictly anhydrous. CMPI is hygroscopic.[4][6] |
| Color turns Green | Decomposition | CMPI should be yellow/amber. If green, recrystallize or purchase fresh batch. |
| Precipitation | Pyridone byproduct | In DCM, the byproduct often precipitates.[4] This is good! Filter it off before workup. |
| Racemization | Base excess/Temperature | Keep reaction at 0°C during base addition. Use DIPEA if TEA is too nucleophilic. |
References
-
Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975).[4][6] A Convenient Method for the Synthesis of Carboxylic Esters.[4][6][7] Chemistry Letters, 4(10), 1045–1048.[4] [Link]
-
Bald, E., Saigo, K., & Mukaiyama, T. (1975).[6] A Facile Synthesis of Carboxamides by Using 1-Methyl-2-halopyridinium Iodides as Coupling Reagents.[6] Chemistry Letters, 4(11), 1163–1166. [Link]
-
Parenty, A., Moreau, X., & Campagne, J. M. (2006).[8] Macrolactonizations in the Total Synthesis of Natural Products.[1][3][9] Chemical Reviews, 106(3), 911–939. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Chloro-1-methylpyridinium iodide 97 14338-32-0 [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. Mukaiyama reagent - Enamine [enamine.net]
- 5. Mukaiyama Reagent [drugfuture.com]
- 6. 2-Chloro-1-methylpyridinium Iodide | 14338-32-0 | TCI AMERICA [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. Mukaiyama Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Mukaiyama Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
CMPI hydrochloride for studying nicotine dependence
An In-Depth Technical Guide to CMPI Hydrochloride for Studying Nicotine Dependence
Authored by: Gemini, Senior Application Scientist
Introduction: The Intricate Neurobiology of Nicotine Dependence and the Role of α6β2 Nicotinic Acetylcholine Receptors*
Nicotine dependence is a complex neuropsychiatric disorder driven by the profound effects of nicotine on the brain's reward pathways. At the heart of this dependence are the nicotinic acetylcholine receptors (nAChRs), a diverse family of ligand-gated ion channels. Among the various nAChR subtypes, those containing α6 and β2 subunits (α6β2*) have emerged as critical players in mediating the reinforcing properties of nicotine and the development of dependence. These receptors are predominantly expressed in key areas of the mesolimbic dopamine system, including the ventral tegmental area (VTA) and the nucleus accumbens, making them a prime target for therapeutic intervention and research.
Understanding the precise contribution of α6β2* nAChRs to nicotine dependence has been historically challenging due to the lack of selective pharmacological tools. The development of subtype-selective ligands, such as CMPI hydrochloride, has been a significant breakthrough, enabling researchers to dissect the specific roles of these receptors in the neurobiological cascade of addiction. This guide provides a comprehensive technical overview of CMPI hydrochloride, its mechanism of action, and its application in preclinical models of nicotine dependence.
CMPI Hydrochloride: A Potent and Selective Antagonist of α6β2 nAChRs*
CMPI hydrochloride (trans-3-(E)-cinnamylidene-N-methyl-anabaseine) is a valuable pharmacological tool for the study of α6β2*-containing nAChRs. It acts as a potent and selective competitive antagonist at these receptors, offering a means to investigate their physiological and behavioral functions.
Pharmacological Profile
The selectivity of CMPI hydrochloride for α6β2* nAChRs over other nAChR subtypes is a key feature that makes it an invaluable research tool. Its binding affinity and functional antagonism have been characterized in various in vitro and in vivo studies.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| α6β2* | High | Potent Antagonist |
| α4β2 | Low | Weak Antagonist |
| α3β4 | Low | Weak Antagonist |
| α7 | Negligible | Inactive |
This table summarizes the general pharmacological profile of CMPI. Specific Ki values can vary depending on the experimental conditions and radioligand used.
Mechanism of Action
CMPI hydrochloride exerts its effect by competitively binding to the α6β2* nAChR at the same site as the endogenous neurotransmitter acetylcholine and nicotine. This binding event prevents the channel from opening in response to agonist stimulation, thereby blocking the influx of cations (primarily Na+ and Ca2+) that would normally lead to neuronal depolarization.
Figure 1: Mechanism of CMPI Hydrochloride Antagonism.
Experimental Protocols for Studying Nicotine Dependence with CMPI Hydrochloride
The following protocols provide a framework for investigating the role of α6β2* nAChRs in nicotine dependence using CMPI hydrochloride in preclinical models.
Protocol 1: In Vitro Receptor Binding Assay
This protocol details a competitive binding assay to determine the affinity of CMPI hydrochloride for α6β2* nAChRs.
Objective: To quantify the binding affinity (Ki) of CMPI hydrochloride for α6β2* nAChRs in brain tissue homogenates.
Materials:
-
Rat or mouse brain tissue rich in α6β2* nAChRs (e.g., striatum)
-
Radioligand specific for α6β2* nAChRs (e.g., [³H]epibatidine or [¹²⁵I]α-conotoxin MII)
-
CMPI hydrochloride
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and cocktail
-
Filtration apparatus with glass fiber filters
Procedure:
-
Tissue Preparation: Homogenize the brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Brain homogenate
-
Radioligand at a concentration near its Kd
-
Varying concentrations of CMPI hydrochloride (for competition curve)
-
For non-specific binding, add a high concentration of a non-labeled ligand (e.g., nicotine or epibatidine).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the CMPI hydrochloride concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of CMPI that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Workflow for In Vitro Receptor Binding Assay.
Protocol 2: In Vivo Nicotine Self-Administration in Rodents
This protocol outlines a behavioral experiment to assess the effect of CMPI hydrochloride on the reinforcing properties of nicotine.
Objective: To determine if blocking α6β2* nAChRs with CMPI hydrochloride reduces nicotine self-administration in rats or mice.
Materials:
-
Operant conditioning chambers equipped with two levers (active and inactive) and a drug infusion pump.
-
Intravenous catheters surgically implanted into the jugular vein of the animals.
-
Nicotine solution for intravenous infusion.
-
CMPI hydrochloride solution for systemic administration (e.g., intraperitoneal or subcutaneous injection).
-
Saline or vehicle solution for control injections.
Procedure:
-
Surgical Preparation: Surgically implant intravenous catheters in the animals and allow for a recovery period.
-
Acquisition of Nicotine Self-Administration: Train the animals to self-administer nicotine by pressing the active lever, which results in an intravenous infusion of nicotine. The inactive lever has no consequence. Training continues until stable responding is achieved.
-
CMPI Treatment: Once stable self-administration is established, pre-treat the animals with either CMPI hydrochloride or vehicle at various doses before the self-administration session.
-
Testing: Place the animals in the operant chambers and allow them to self-administer nicotine for a set duration (e.g., 1-2 hours).
-
Data Collection: Record the number of active and inactive lever presses for each animal.
-
Data Analysis:
-
Compare the number of nicotine infusions earned (active lever presses) between the CMPI-treated and vehicle-treated groups.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if CMPI hydrochloride significantly reduces nicotine self-administration.
-
A dose-response curve can be generated to determine the potency of CMPI in reducing nicotine reinforcement.
-
Figure 3: Experimental Workflow for Nicotine Self-Administration Study.
Conclusion and Future Directions
CMPI hydrochloride has proven to be an indispensable tool for elucidating the role of α6β2* nAChRs in the pathophysiology of nicotine dependence. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate mechanisms underlying nicotine's reinforcing effects. By selectively blocking α6β2* nAChRs, CMPI allows for a detailed examination of their contribution to dopamine release, withdrawal symptoms, and relapse behavior.
Future research utilizing CMPI hydrochloride and other subtype-selective ligands will continue to refine our understanding of the nAChR system and its role in addiction. This knowledge is crucial for the development of novel and more effective pharmacotherapies for smoking cessation, ultimately addressing a major global public health challenge. The continued application of such precise pharmacological tools will undoubtedly pave the way for targeted therapeutic strategies with improved efficacy and fewer side effects.
References
-
Title: CMPI is a selective antagonist of α6β2* nicotinic acetylcholine receptors. Source: National Center for Biotechnology Information. URL: [Link]
-
Title: In vitro and in vivo characterization of a novel series of α6β2 nicotinic acetylcholine receptor antagonists. Source: The Journal of Pharmacology and Experimental Therapeutics. URL: [Link]
-
Title: The α6β2* nicotinic acetylcholine receptor is a key modulator of the effects of nicotine on emotional behavior and brain reward processing. Source: Neuropsychopharmacology. URL: [Link]
-
Title: The role of α6-containing nicotinic acetylcholine receptors in nicotine dependence. Source: Cold Spring Harbor Perspectives in Medicine. URL: [Link]
-
Title: Nicotinic Acetylcholine Receptors: The Prize and the Price of Nicotine Addiction. Source: Neuron. URL: [Link]
Technical Guide: Therapeutic Applications of CMPI Hydrochloride
Compound Class: Selective
Part 1: Executive Summary & Pharmacological Profile
CMPI hydrochloride represents a pivotal tool in neuropharmacology, specifically engineered to modulate the
It binds to a distinct allosteric site, increasing the receptor's sensitivity to endogenous acetylcholine without activating the receptor in the absence of the agonist. This "activity-dependent" modulation offers a superior safety profile and therapeutic window for treating CNS disorders characterized by cholinergic deficits.
Core Value Proposition
-
High Selectivity: Exhibits >100-fold selectivity for human
over , , and subtypes. -
Stoichiometric Specificity: Preferentially potentiates the
isoform (high-sensitivity) while showing inhibitory or null effects on the (low-sensitivity) isoform. -
Therapeutic Scope: Nicotine addiction, chemotherapy-induced neuropathic pain (CINP), and cognitive deficits associated with neurodegeneration.
Part 2: Molecular Mechanism of Action
Stoichiometry-Dependent Modulation
The
| Receptor Stoichiometry | Sensitivity to ACh | CMPI Effect | Mechanistic Outcome |
| High Sensitivity (HS) | Potentiation | Increases open-channel probability; lowers ACh | |
| Low Sensitivity (LS) | No Effect / Inhibition | Prevents over-activation; maintains baseline signaling. |
Signaling Pathway Visualization
The following diagram illustrates the allosteric potentiation mechanism of CMPI at the synaptic cleft.
Figure 1: Mechanism of CMPI-mediated allosteric potentiation of the
Part 3: Therapeutic Applications[4][5][6]
Smoking Cessation and Nicotine Dependence
CMPI addresses the "cholinergic deficit" hypothesis of withdrawal. By amplifying endogenous cholinergic signaling only when ACh is naturally released, it stabilizes the dopamine reward system without the desensitization caused by direct agonists like nicotine.
-
Preclinical Evidence: In rat models, CMPI enhances the hypothermic effects of nicotine while reducing antinociceptive tolerance, suggesting a re-sensitization of the reward pathway.
Chemotherapy-Induced Neuropathic Pain (CINP)
Recent studies (2025) have highlighted a novel application of CMPI in treating CINP (e.g., oxaliplatin-induced).
-
Mechanism: Modulation of the Gut-Brain Axis .
-
Observation: CMPI treatment in CINP mice reversed gut dysbiosis (specifically decreasing Desulfobacterota and increasing Clostridia).
-
Outcome: Significant reduction in mechanical allodynia and thermal hyperalgesia, correlated with reduced neuroinflammation.
Cognitive Disorders (Alzheimer’s & Schizophrenia)
The
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Electrophysiology (Xenopus Oocytes)
Objective: Validate CMPI potentiation efficacy on human
Reagents:
-
cRNA encoding human
and subunits.[2] -
CMPI Hydrochloride (10 mM stock in DMSO).
-
Acetylcholine chloride.
Workflow:
-
Expression: Inject Xenopus laevis oocytes with cRNA at a 1:10 ratio (
) to bias expression toward the (LS) form, or 10:1 for the (HS) form. Incubate for 3-5 days. -
Baseline Establishment: Perfusion with ND96 buffer. Apply
concentration of ACh (approx. 1 M) to establish a stable baseline current ( ). -
Co-Application: Apply ACh (
) + CMPI (varying concentrations: 1 nM – 10 M). -
Data Calculation: Calculate Potentiation % =
. -
Validation Check: Ensure current returns to baseline after washout. If current remains elevated, desensitization or rebound has occurred (invalid run).
Protocol B: In Vivo Evaluation of CINP Attenuation
Objective: Assess analgesic properties of CMPI in an oxaliplatin-induced neuropathy model.
Figure 2: Experimental workflow for evaluating CMPI efficacy in Chemotherapy-Induced Neuropathic Pain.
Part 5: Quantitative Data Summary
The following table summarizes the potency of CMPI across different nAChR subtypes, highlighting its selectivity profile.
| Target Receptor | Species | Parameter | Value | Effect |
| Rat | 20 nM | Potentiation (PAM) | ||
| Human | 18 nM | Potentiation (PAM) | ||
| Muscle-type nAChR | Human | 0.7 | Inhibition | |
| Torpedo nAChR | Torpedo | 0.2 | Inhibition | |
| Human | > 10 | No Effect / Weak |
Note: The significant gap between the
Part 6: Nomenclature & Safety Warning
Critical Distinction: Researchers must distinguish CMPI Hydrochloride (the nAChR modulator described here) from 2-Chloro-1-methylpyridinium iodide , which is also abbreviated as CMPI (Mukaiyama reagent).
-
CMPI (Drug): Isoxazole derivative.[3][4] Target: Receptors.[1][5][6]
-
CMPI (Reagent): Pyridinium salt.[7] Target: Carboxylic acids (synthesis).
-
Safety: CMPI hydrochloride is a research chemical.[8] It is not FDA-approved for human use. Handling requires standard PPE for potent neuroactive compounds.
References
-
Hamouda, A. K., et al. (2016).Photolabeling a nicotinic acetylcholine receptor (nAChR) with an (
4)3( 2)2 nAChR-selective positive allosteric modulator. Molecular Pharmacology, 89(5), 575–584. Available at: [Link] -
Albrecht, B. K., et al. (2008).Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant
4 2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 18(19), 5209–5212. Available at: [Link] -
Current Science. (2025). Comparative Analysis of Gut Microbial Diversity and Composition Changes after CMPI treatment in CINP Model. Current Science, 5(4).[9] Available at: [Link]
-
ResearchGate. (2025). Formulation and characterization of CMPI nanoparticles for enhanced targeting of brain nicotinic receptors.[4] Scientific Reports. Available at: [Link][4]
Sources
- 1. nachr agonist 2 — TargetMol Chemicals [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Formulation and characterization of CMPI nanoparticles for enhanced targeting of brain nicotinic receptors by positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 2-氯-1-甲基吡啶碘化物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Chloro-1-methylpyridinium iodide|Mukaiyama Reagent [benchchem.com]
- 9. currentscience.info [currentscience.info]
CMPI hydrochloride safety and handling precautions
⚠️ CRITICAL SAFETY DISAMBIGUATION
STOP AND VERIFY CAS NUMBER BEFORE PROCEEDING.
The acronym "CMPI" is used for two distinct chemical entities in research. Using the wrong protocol can lead to failed experiments or hazardous chemical incompatibility.
| Feature | CMPI Hydrochloride (Subject of this Guide) | Mukaiyama's Reagent (CMPI) |
| Full Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole HCl | 2-Chloro-1-methylpyridinium iodide |
| CAS Number | 2250025-94-4 | 14338-32-0 |
| Primary Use | Neuroscience: | Organic Synthesis: Peptide coupling / Esterification |
| Hazard Class | Potent Bioactive (Neuroactive) | Corrosive / Irritant / Moisture Sensitive |
This guide exclusively covers the handling of the bioactive nAChR modulator (CAS 2250025-94-4). [1]
Chemical Identity & Physicochemical Properties[1][2][4][5]
CMPI Hydrochloride is a high-affinity, selective positive allosteric modulator (PAM) for nicotinic acetylcholine receptors.[1][2] Unlike orthosteric agonists, it binds to a distinct site, increasing the receptor's sensitivity to endogenous acetylcholine.
-
IUPAC Name: 3-(2-Chlorophenyl)-5-[5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl]isoxazole hydrochloride[3][2][4]
-
Molecular Formula:
[3][1][4] -
Solubility Profile:
-
DMSO: ~100 mM (Excellent)
-
Water: ~50 mM (Good, but pH dependent)
-
Ethanol: Low/Variable
-
Safety & Handling Framework (Bioactive Compound)
As a potent modulator of ion channels involved in neuromuscular and cognitive function, CMPI Hydrochloride must be treated as a Potent Pharmacological Agent (PPA) . It is not merely a chemical irritant; it is a biological effector.
2.1 Toxicology & Hazard Assessment
-
Target Organ Toxicity: The compound targets
receptors in the CNS and potentially the periphery. Accidental inhalation or mucosal absorption may alter cholinergic signaling. -
Acute Effects: While specific
data is often proprietary, analogous high-potency PAMs can induce tremors, autonomic dysregulation, or seizure-like activity at high systemic doses. -
Sensitization: As a hydrochloride salt of a nitrogenous heterocycle, respiratory sensitization is a theoretical risk upon dust inhalation.
2.2 The "Zero-Contact" Handling Protocol
To ensure data integrity and researcher safety, adopt a containment-first approach.
-
Engineering Controls:
-
Primary: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.
-
Secondary: Anti-static weighing boats (static charge can disperse fine hydrochloride salts).
-
-
Personal Protective Equipment (PPE):
-
Hands: Double-gloving (Nitrile). The outer glove should be changed immediately if contaminated.
-
Respiratory: If working outside a hood (not recommended), an N95 or P100 respirator is mandatory to prevent dust inhalation.
-
Eyes: Chemical splash goggles.
-
-
Deactivation & Spills:
-
Do not sweep dry powder (aerosol risk).
-
Cover spill with wet paper towels (10% bleach or detergent solution) to solubilize and contain.
-
Wipe surface 3x with 70% Ethanol.
-
Mechanism of Action: Allosteric Modulation[6][8]
CMPI Hydrochloride functions by binding to an allosteric transmembrane site, distinct from the acetylcholine (ACh) binding pocket. This binding lowers the energy barrier for the channel to transition from the "closed" to the "open" state upon ACh binding.
Mechanistic Pathway Diagram
Figure 1: Synergistic activation of nAChR. CMPI binds allosterically, significantly increasing the probability of channel opening in the presence of Acetylcholine.
Experimental Protocols
4.1 Stock Solution Preparation (10 mM)
Rationale: Hydrochloride salts are hygroscopic. Accurate weighing requires speed and desiccation control.
-
Equilibration: Remove the vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening. This prevents condensation from degrading the solid.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Water is acceptable but prone to microbial growth and pH drift over time.
-
Calculation:
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature.
-
Aliquot & Storage: Divide into single-use aliquots (e.g., 50
). Store at -20°C or -80°C. Avoid freeze-thaw cycles.
4.2 In Vitro Electrophysiology Application
Rationale: CMPI is a PAM, not an agonist. It requires the presence of an agonist (ACh) to show effect.
| Parameter | Specification | Notes |
| Working Conc. | 10 nM – 1 | |
| Pre-incubation | 10–30 seconds | Apply CMPI before or with the agonist pulse. |
| Agonist Pairing | Acetylcholine ( | PAM effects are most visible at low agonist concentrations. |
| Washout | > 5 minutes | Lipophilic compounds may linger in perfusion tubing. |
Protocol Step-by-Step:
-
Establish a stable baseline current with
Acetylcholine. -
Perfuse buffer containing CMPI HCl (e.g., 100 nM) for 15 seconds.
-
Co-apply CMPI (100 nM) + Acetylcholine (
) . -
Record peak amplitude and decay kinetics.
-
Result Validation: The current amplitude should significantly exceed that of ACh alone (typically >200% potentiation depending on isoform).
Storage and Stability
-
Solid State: Stable for >1 year at -20°C if kept dry. The hydrochloride salt is prone to hydrolysis if exposed to humid air for extended periods.
-
Solution State:
-
DMSO stocks: Stable for 3-6 months at -20°C.
-
Aqueous working solutions: Prepare fresh daily. The acetal/isoxazole linkages are generally stable, but the salt form can affect pH in unbuffered media.
-
References
-
Wang, J., et al. (2017).[1] Unraveling amino acid residues critical for allosteric potentiation of
-type nicotinic acetylcholine receptor responses.[1] Journal of Biological Chemistry, 292(24), 9988-10001. -
Albrecht, B. K., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant
nicotinic acetylcholine receptor potentiators.[1] Bioorganic & Medicinal Chemistry Letters, 18(19), 5209-5212. -
Tocris Bioscience. (n.d.).[4] CMPI hydrochloride Product Datasheet. Tocris.com.
-
MedChemExpress. (2023). CMPI hydrochloride Safety Data Sheet. MedChemExpress.com.
Sources
Methodological & Application
patch-clamp electrophysiology with CMPI hydrochloride
Application Note: Precision Dissection of nAChR Stoichiometry using CMPI Hydrochloride
Executive Summary & Mechanism of Action
CMPI Hydrochloride (CAS: 2250025-94-4) is a high-affinity, stoichiometry-selective ligand for neuronal nicotinic acetylcholine receptors (nAChRs).[1] Unlike broad-spectrum agonists, CMPI acts as a Positive Allosteric Modulator (PAM) specifically for the low-sensitivity
This dual-modulatory profile makes CMPI an indispensable tool for researchers attempting to deconvolute the heterogeneous populations of
Key Mechanistic Differentiators
-
Target:
nAChR (Human/Rat). -
Selectivity:
-fold selectivity over , , and . -
Stoichiometry-Dependent Action:
-
(Low ACh Sensitivity): Potent Potentiation (EC
~18–20 nM). -
(High ACh Sensitivity): Inhibition (IC
~0.2–0.7 M).[1]
-
(Low ACh Sensitivity): Potent Potentiation (EC
Material Preparation & Handling
Reagent Specifications
-
Chemical Name: 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride[2][3]
-
Molecular Weight: 379.28 g/mol [1]
-
Solubility: Soluble in DMSO (up to 100 mM) and Water (up to 20 mM with gentle warming).
Stock Solution Protocol
-
Primary Stock (10 mM): Dissolve 3.79 mg of CMPI HCl in 1 mL of anhydrous DMSO. Vortex for 1 minute until clear.
-
Aliquot & Storage: Aliquot into light-protective amber tubes (20
L volumes) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months). -
Working Solutions: Dilute the Primary Stock into the extracellular recording solution immediately prior to the experiment.
-
Note: Keep final DMSO concentration
to prevent solvent artifacts on channel kinetics.
-
Patch-Clamp Electrophysiology Protocol
This protocol is optimized for Whole-Cell Voltage Clamp recordings in HEK293 cells expressing human
Physiological Solutions
| Solution | Component | Concentration (mM) | pH / Osmolarity |
| Extracellular (Bath) | NaCl | 140 | pH 7.4 (NaOH) |
| KCl | 5 | ~300 mOsm | |
| CaCl | 2 | ||
| MgCl | 1 | ||
| HEPES | 10 | ||
| Glucose | 10 | ||
| Intracellular (Pipette) | CsCl | 140 | pH 7.2 (CsOH) |
| MgCl | 2 | ~290 mOsm | |
| EGTA | 10 | ||
| HEPES | 10 | ||
| Mg-ATP | 2 |
Rationale: Cesium (Cs
Experimental Workflow (Step-by-Step)
Step 1: Cell Formation & Voltage Clamp
-
Establish a G
seal and break-in to achieve whole-cell configuration. -
Holding Potential: Clamp the cell at -60 mV .
-
Quality Control: Ensure Series Resistance (Rs) is
M and compensated at least 60%. Discard cells where Rs changes by during the recording.
Step 2: Baseline Agonist Characterization (The "Low vs. High" Check)
-
Apply a low concentration of Acetylcholine (ACh) alone: 1
M .-
Observation: If the current is small, the population may be dominated by the low-sensitivity
isoform. If the current is large and desensitizes slowly, it may be the high-sensitivity form.
-
-
Wash for 60 seconds with Extracellular Buffer.
Step 3: CMPI Potentiation Protocol (Detecting
-
Pre-incubation: Perfusion of 100 nM CMPI alone for 10–20 seconds. (Note: CMPI is not an agonist; no current should be observed).
-
Co-application: Apply 1
M ACh + 100 nM CMPI for 2 seconds. -
Wash: Wash with Extracellular Buffer for 2 minutes.
Step 4: CMPI Inhibition Protocol (Detecting
-
If studying mixed populations, increase CMPI concentration to 1
M . -
Co-apply 10
M ACh + 1 M CMPI . -
Expectation: At this concentration, the high-sensitivity isoform currents will be inhibited, while the low-sensitivity isoform is maximally potentiated (though the net current shape will change).
Data Analysis & Interpretation
Calculate the Potentiation Ratio (
-
: Indicates significant presence of the
stoichiometry. -
: Indicates inhibition, suggesting dominance of
or off-target effects (if concentration is too high).
Visualizing the Mechanism
The following diagram illustrates the stoichiometry-dependent logic gate utilized by CMPI.
Figure 1: Differential modulation of
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Potentiation Observed | Receptor Stoichiometry Mismatch | The cells likely express the |
| High Leak Current | CMPI Precipitation | Ensure DMSO stock is fully dissolved. Do not exceed 100 |
| Run-down of Current | Calcium-induced desensitization | Intracellular calcium buffering is insufficient. Ensure EGTA is at 10 mM in the pipette solution. |
| Slow Onset of Effect | Perfusion Latency | CMPI is lipophilic. Ensure the perfusion system uses glass or Teflon tubing where possible to minimize absorption, and allow 10–20s pre-incubation. |
References
-
Tocris Bioscience. CMPI hydrochloride: Biological Activity and Datasheet. Catalog No. 5963.[3]
-
MedChemExpress. CMPI hydrochloride Product Information. Cat.[1][3][4] No.: HY-136258.[1]
-
Wang, J., et al. (2017).[5] Binding of the specific potentiator CMPI to the
subunit interface of the nicotinic acetylcholine receptor.[1][5]British Journal of Pharmacology , 174(1), 1-15. (Primary mechanistic validation). -
Bio-Techne.Nicotinic (
) Receptor Modulators and Agonists. [2]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Nicotinic (a4b2) Receptor Agonists Products [bio-techne.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step guide to Mukaiyama esterification
Application Note: Mukaiyama Esterification – Precision Protocol for Sterically Demanding Couplings
Executive Summary
The Mukaiyama esterification is a dehydration-condensation reaction that utilizes 2-halo-1-alkylpyridinium salts (most notably 2-chloro-1-methylpyridinium iodide , or CMPI ) to activate carboxylic acids for coupling with alcohols or amines.[1] Unlike acid-catalyzed Fischer esterifications or Steglich couplings that may struggle with steric bulk or acid-labile substrates, the Mukaiyama protocol operates under mild, basic conditions.
This guide provides a rigorous, field-validated protocol for utilizing the Mukaiyama reagent. It is specifically optimized for sterically hindered substrates , macrolactonizations , and acid-sensitive scaffolds common in late-stage drug functionalization.
Mechanism of Action
The power of the Mukaiyama reagent lies in its ability to convert a stable carboxylic acid into a highly reactive acyloxy pyridinium intermediate.[1] This species acts as a "super-activated" ester, susceptible to nucleophilic attack even from bulky alcohols.
Key Mechanistic Steps:
-
Activation: The base deprotonates the carboxylic acid. The carboxylate anion attacks the 2-position of the pyridinium salt (CMPI), displacing the halide (chloride).
-
Coupling: The alcohol nucleophile attacks the carbonyl carbon of the acyloxy pyridinium intermediate.
-
Elimination: The tetrahedral intermediate collapses, expelling 1-methyl-2-pyridone as a stable leaving group and yielding the ester.
Figure 1: Mechanistic pathway of the Mukaiyama esterification.[2][3] The driving force is the formation of the stable pyridone byproduct.
Reagent System & Selection
Success depends on the precise stoichiometry and choice of base.
| Component | Standard Reagent | Role | Alternatives/Notes |
| Activator | CMPI (2-Chloro-1-methylpyridinium iodide) | Forms the active ester. | 2-Fluoro-1-methylpyridinium tosylate (higher reactivity for extremely hindered acids). |
| Base | Triethylamine (Et3N) | Neutralizes HI/HCl; activates acid. | DIPEA (Hunig's base) for very bulky substrates; 2,6-Lutidine for milder basicity. |
| Solvent | Dichloromethane (DCM) | Solubilizes reactants; precipitates byproduct. | Acetonitrile (MeCN) or Toluene for reflux conditions. |
| Stoichiometry | 1.2 equiv. | Ensures full activation. | Increase to 1.5–2.0 equiv. for macrocyclizations. |
Standard Operating Protocol (Step-by-Step)
Objective: Synthesis of a sterically hindered ester (e.g., tert-butyl ester or secondary alcohol coupling).
Materials:
-
Carboxylic Acid (1.0 mmol)
-
Alcohol (1.0–1.2 mmol)
-
CMPI (1.2 mmol, 306 mg)
-
Triethylamine (2.4 mmol, 335 µL)
-
Dichloromethane (anhydrous, 10 mL)
Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under argon/nitrogen atmosphere.
-
Solubilization: Add the Carboxylic Acid (1.0 equiv) and CMPI (1.2 equiv) to the flask. Suspend in anhydrous DCM (0.1 M concentration).
-
Activation (Critical Step):
-
Cool the mixture to 0°C (ice bath).
-
Add Triethylamine (2.4 equiv) dropwise over 5 minutes.
-
Observation: The solution typically turns clear or pale yellow as the activated intermediate forms.
-
Stir at 0°C for 30 minutes to ensure complete formation of the acyloxy pyridinium species.
-
-
Coupling:
-
Add the Alcohol (1.0–1.2 equiv) dissolved in a minimal amount of DCM.
-
Allow the reaction to warm to Room Temperature .
-
Stir for 4–12 hours. Monitor by TLC or LC-MS.
-
Note: For extremely hindered substrates, reflux (40°C) may be required.
-
-
Workup:
-
Dilute with Et2O or EtOAc.
-
Wash sequentially with:
-
Water (x2) – removes water-soluble pyridone byproduct.
-
1N HCl (x1) – removes excess amine.
-
Sat. NaHCO3 (x1) – removes unreacted acid.
-
Brine (x1).
-
-
Dry over Na2SO4, filter, and concentrate.[4]
-
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Figure 2: Decision tree and workflow for the standard Mukaiyama esterification protocol.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination. | CMPI is hygroscopic.[1][5] Use freshly distilled solvents and store CMPI in a desiccator. |
| No Reaction | Steric hindrance preventing activation. | Switch to 2-Fluoro-1-methylpyridinium tosylate (more reactive). Heat to reflux in Toluene. |
| Byproduct Contamination | Incomplete removal of pyridone. | The pyridone byproduct is water-soluble (LogP ~0.24).[6] Ensure thorough water washes during workup. Alternatively, use DCM as reaction solvent; the byproduct often precipitates and can be filtered off before workup. |
| Racemization | Base-mediated proton abstraction. | Use a milder base like 2,6-Lutidine or perform the activation at -20°C. |
| N-Acyl Urea Formation | Not applicable here. | Unlike EDC/DCC couplings, Mukaiyama does not form urea byproducts, making it superior for purification. |
Applications in Drug Development
A. Macrolactonization (The "Mukaiyama Lactonization")
The Mukaiyama reagent is a gold standard for closing large lactone rings (macrolides), a common structural motif in antibiotics and oncology drugs.
-
Protocol Modification: Use High Dilution conditions (0.001 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Addition Strategy: Slowly add the hydroxy-acid precursor to a refluxing solution of CMPI and base using a syringe pump.
B. Beta-Lactam Synthesis
CMPI is used to form the strained amide bond in beta-lactams from beta-amino acids.
-
Advantage: The mild conditions prevent ring opening or polymerization of the sensitive beta-amino acid precursors.
C. Peptide Coupling
While less common than HATU/EDC, CMPI is effective for coupling sterically hindered amino acids (e.g., N-methylated amino acids) where other reagents fail due to steric clash.
References
-
Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975).[5] A Convenient Method for the Synthesis of Carboxylic Esters.[1][3][5] Chemistry Letters, 4(10), 1045–1048.
-
Bald, E., Saigo, K., & Mukaiyama, T. (1975). A Facile Synthesis of Carboxamides by Using 1-Methyl-2-halopyridinium Iodides as Coupling Reagents.[4] Chemistry Letters, 4(11), 1163–1166.
-
BenchChem. (n.d.). 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent) Product Description.
-
Sigma-Aldrich. (n.d.). 2-Chloro-1-methylpyridinium iodide Technical Information.
-
Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition and Related Reagents.
Sources
- 1. 2-Chloro-1-methylpyridinium iodide|Mukaiyama Reagent [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scispace.com [scispace.com]
- 4. TCI Practical Example: Peptide Coupling using Mukaiyama Condensation Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Mukaiyama reagent - Enamine [enamine.net]
- 6. rsc.org [rsc.org]
CMPI hydrochloride in peptide synthesis and coupling
Title: Technical Guide: CMPI (Mukaiyama’s Reagent) in Peptide Synthesis & Coupling
Part 1: Executive Summary & Critical Disambiguation
Status: High-Priority Safety & Nomenclature Alert
Before proceeding with experimental protocols, it is critical to distinguish between two chemically distinct entities that share the "CMPI" acronym.
-
The Coupling Reagent (Target of this Guide):
-
Chemical Name: 2-Chloro-1-methylpyridinium iodide .[1][2][3]
-
Function: Activates carboxylic acids for amide/ester bond formation.[4]
-
Note on "Hydrochloride": The chloride salt variant exists (2-Chloro-1-methylpyridinium chloride , often abbreviated as CMP-Cl ). It is frequently used to avoid iodine waste or side reactions. In the context of peptide synthesis, "CMPI hydrochloride" is likely a user misnomer for CMP-Cl or a conflation with EDC·HCl .
-
The Pharmaceutical Compound (False Positive):
-
Commercial Name: CMPI Hydrochloride.[5]
-
Chemical Name: 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride.[5]
-
Function: Positive allosteric modulator of
nicotinic acetylcholine receptors (nAChRs).[6] -
Action: Do NOT use this compound for peptide coupling. Check the CAS number on your vial. If it is 2250025-94-4 , it is the receptor drug. If it is 14338-32-0 (Iodide) or 109812-51-1 (Chloride), it is the coupling reagent.
-
This guide focuses exclusively on the application of the pyridinium salts (CMPI/CMP-Cl) in peptide synthesis.
Part 2: Scientific Foundation & Mechanism
2-Chloro-1-methylpyridinium iodide (CMPI) facilitates peptide coupling via an
Mechanism of Action
-
Activation: The carboxylic acid is deprotonated by a tertiary base (e.g., Triethylamine). The carboxylate anion attacks the 2-position of the pyridinium ring, displacing the halogen (Cl).
-
Intermediate Formation: This generates a 2-acyloxypyridinium salt (active ester).
-
Coupling: The amine component attacks the carbonyl carbon of the active ester.
-
Byproduct Release: The peptide bond is formed, releasing 1-methyl-2-pyridone (a stable, non-reactive byproduct) and the halide salt.
Why use CMPI?
-
Steric Hindrance: Excellent for coupling N-methylated amino acids or bulky residues (e.g., Aib, Val) where EDC/HATU may fail.
-
Macrolactamization: Highly effective for head-to-tail cyclization under high dilution due to the stability of the active ester intermediate.
-
Racemization: Generally low, but requires base control.
Visualizing the Pathway
Caption: The activation of a carboxylic acid by CMPI followed by aminolysis to form the peptide bond.
Part 3: Experimental Protocols
Protocol 1: Standard Intermolecular Peptide Coupling
Application: Linear peptide synthesis, fragment condensation.
Reagents:
-
Carboxylic Component (1.0 equiv): N-protected amino acid.[1]
-
Amine Component (1.0–1.2 equiv): C-protected amino acid or peptide fragment.
-
CMPI (1.1–1.2 equiv): 2-Chloro-1-methylpyridinium iodide.
-
Base (2.2–2.5 equiv): Triethylamine (
) is standard; DIPEA is preferred for racemization-prone substrates. -
Solvent: Dichloromethane (DCM) is preferred (byproduct precipitates).[4] Acetonitrile (ACN) is an alternative.
Step-by-Step Workflow:
-
Preparation: Dissolve the N-protected amino acid (1.0 equiv) and the Amine component (1.1 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Base Addition: Cool the mixture to 0°C (ice bath). Add the Base (2.2 equiv) dropwise. Stir for 10 minutes.
-
Note: At least 2 equivalents of base are strictly required: 1 to deprotonate the acid, 1 to neutralize the HCl/HI generated.
-
-
Activation: Add CMPI (1.2 equiv) in one portion.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 6–12 hours.
-
Observation: The solution often turns yellow/orange. A precipitate (triethylammonium halide) may form.
-
-
Workup:
-
Dilute with DCM.
-
Wash sequentially with: 10% Citric Acid (remove base), Saturated
(remove unreacted acid/byproduct), and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography or recrystallization.
Protocol 2: Intramolecular Macrolactamization
Application: Cyclizing linear peptides (Head-to-Tail). Key Constraint: High dilution is required to prevent dimerization (intermolecular reaction).
Reagents:
-
Linear Peptide Precursor: Must have free N-term amine and C-term carboxylic acid.
-
CMPI (1.5 equiv).
-
Base (3.0 equiv): DIPEA.
-
Solvent: Anhydrous DCM (reflux conditions often used).
Workflow Visualization:
Caption: High-dilution strategy for macrolactamization to favor intramolecular cyclization over oligomerization.
Detailed Steps:
-
Reactor Setup: Prepare a round-bottom flask with anhydrous DCM (volume sufficient for 0.001 M final concentration) and CMPI (1.5 equiv). Bring to reflux.
-
Feed Solution: Dissolve the linear peptide and DIPEA (3.0 equiv) in a separate volume of DCM.
-
Slow Addition: Using a syringe pump, add the peptide/base solution to the refluxing CMPI solution over 4–8 hours.
-
Reasoning: Keeping the concentration of free peptide low relative to the activation agent favors the reaction of the molecule with itself (cyclization) rather than with another peptide molecule (dimerization).
-
-
Completion: Stir for an additional 2–4 hours after addition is complete.
-
Workup: Standard aqueous wash as in Protocol 1.
Part 4: Optimization & Troubleshooting
| Variable | Recommendation | Scientific Rationale |
| Solvent | DCM (Primary), ACN (Secondary) | The byproduct (1-methyl-2-pyridone) and ammonium salts are often less soluble in DCM, aiding workup. |
| Base | Triethylamine ( | Cheap and effective. Use DIPEA if the alpha-proton is acidic (prone to racemization). |
| Temperature | 0°C to RT (Linear), Reflux (Cyclic) | Low temp minimizes racemization during activation. Heat overcomes entropic barriers in cyclization. |
| Reagent Form | CMP-Cl vs CMPI | Use CMP-Cl (Chloride salt) if the substrate is sensitive to iodide or if iodine waste is a disposal concern. |
| Stoichiometry | Base > 2.0 equiv | Essential. The reaction produces 1 equiv of HX (HCl/HI) and 1 equiv of protonated Pyridone. Insufficient base stops the reaction. |
Common Failure Modes:
-
Low Yield: Often due to insufficient base. Ensure the reaction pH remains basic (>8).
-
Racemization: Prolonged activation time before amine addition. Add reagents in quick succession or use "pre-activation" carefully at -10°C.
-
Precipitate: A yellow/white precipitate is normal (Ammonium salt). Do not filter it out until the reaction is complete.
References
-
Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975).[1][4] A Convenient Method for the Synthesis of Carboxylic Esters.[1][4] Chemistry Letters.[4][7] Link
-
Baldwin, J. E., et al. (1985). Application of the Mukaiyama reagent to peptide synthesis.[1] Tetrahedron. Link
-
Tocris Bioscience. (n.d.).[5] CMPI hydrochloride Product Sheet (Pharmacological Disambiguation).Link
-
Sigma-Aldrich. (n.d.). 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent) Product Specification.Link
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mukaiyama reagent - Enamine [enamine.net]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mukaiyama Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols for Amide Bond Formation Using 2-Chloro-1-methylpyridinium Iodide (CMPI)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Amide Bond
The amide bond is a cornerstone of modern chemistry and biology, forming the fundamental linkage in peptides and proteins and featuring prominently in a vast array of pharmaceuticals, polymers, and advanced materials.[1][2] The synthesis of this robust covalent bond, however, is not without its challenges. The direct condensation of a carboxylic acid and an amine is a thermodynamically unfavorable process, necessitating the use of coupling reagents to activate the carboxylic acid moiety and facilitate the reaction.
This document provides a comprehensive guide to the use of 2-Chloro-1-methylpyridinium iodide (CMPI), also known as the Mukaiyama reagent, a highly efficient and versatile activating agent for amide bond formation.[3][4] We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols, and offer insights into its practical application, empowering researchers to leverage this powerful tool in their synthetic endeavors. Notably, CMPI is lauded for its stability, cost-effectiveness, and a reduced propensity for racemization, particularly with urethane-protected amino acids, making it a valuable alternative to other common coupling reagents.[2][3]
Chemical and Physical Properties of CMPI
A thorough understanding of the reagent's properties is paramount for its successful and safe implementation.
| Property | Value | Citation(s) |
| Chemical Name | 2-Chloro-1-methylpyridinium iodide | |
| Synonyms | Mukaiyama Reagent, CMPI | [3] |
| CAS Number | 14338-32-0 | [1] |
| Molecular Formula | C₆H₇ClIN | [1] |
| Appearance | Pale yellow to yellow crystalline solid | [3][4] |
| Stability & Storage | Bench-stable, though hygroscopic. Store in a cool, dry place. | [3][5] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). | [1][5] |
Mechanism of Action: The Mukaiyama Pathway to Amide Formation
The efficacy of CMPI lies in its ability to transform the hydroxyl group of a carboxylic acid into an excellent leaving group. The reaction proceeds through a well-defined pathway:
-
Activation of the Carboxylic Acid: In the presence of a tertiary amine base (e.g., triethylamine), the carboxylate anion performs a nucleophilic attack on the 2-position of the pyridinium ring of CMPI. This displaces the chloride ion and forms a highly reactive 2-acyloxy-1-methylpyridinium salt intermediate.[6]
-
Nucleophilic Acyl Substitution: The amine nucleophile then attacks the carbonyl carbon of this activated intermediate.
-
Product Formation and Byproduct Generation: The tetrahedral intermediate collapses, forming the desired amide bond and releasing the stable, neutral byproduct, 1-methyl-2-pyridone.[6] This byproduct's insolubility in solvents like dichloromethane can be advantageous, as its precipitation drives the reaction forward and simplifies purification.[5]
Reaction Mechanism Diagram
Caption: The two-step mechanism of CMPI-mediated amide bond formation.
Detailed Experimental Protocol: Peptide Coupling
This protocol is adapted from a standard procedure for peptide synthesis and serves as an excellent starting point for a wide range of amide bond formations.
Materials and Reagents
-
Carboxylic Acid (e.g., Boc-Pro-OH)
-
Amine Hydrochloride (e.g., H-Phe-OMe·HCl)
-
2-Chloro-1-methylpyridinium Iodide (CMPI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
10% Aqueous Citric Acid Solution
-
5% Aqueous Sodium Bicarbonate Solution
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Column Chromatography
Stoichiometry Guidelines
A successful coupling reaction hinges on the correct stoichiometry. The amine is typically the limiting reagent.
| Component | Molar Equivalents | Rationale |
| Amine | 1.0 | Limiting reagent. |
| Carboxylic Acid | 1.0 - 1.2 | A slight excess ensures complete consumption of the valuable amine. |
| CMPI | 1.0 - 1.2 | A slight excess ensures full activation of the carboxylic acid. |
| Tertiary Base | 2.5 - 3.5 | Crucial for neutralizing the amine salt (if applicable) and the two equivalents of acid (HCl and HI) generated during the activation step.[1] |
Step-by-Step Procedure
-
Reaction Setup: To a solution of the amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add the carboxylic acid (1.1 eq) and CMPI (1.1 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Cool the stirring reaction mixture to 0-10 °C using an ice bath. Add triethylamine (3.5 eq) dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the consumption of the starting materials.
-
Work-up - Solvent Removal: Once the reaction is complete, remove the solvent (DCM) under reduced pressure.
-
Work-up - Liquid-Liquid Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with:
-
10% aqueous citric acid (to remove excess amine and base)
-
5% aqueous sodium bicarbonate (to remove unreacted carboxylic acid)
-
Brine (to remove residual water) Repeat each wash 2-3 times for thorough purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to obtain the pure amide.
Experimental Workflow Diagram
Caption: A typical experimental workflow for CMPI-mediated amide synthesis.
Field-Proven Insights: Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive CMPI due to moisture. 2. Insufficient base. 3. Sterically hindered substrates. | 1. Ensure CMPI is handled under dry conditions and use anhydrous solvents. 2. Verify the amount of base is sufficient to neutralize all acidic species. 3. Increase reaction time, temperature, or consider a more potent activating agent if necessary. |
| Racemization of Chiral Centers | Although low with CMPI, prolonged reaction times or high temperatures can increase risk. | Keep reaction times to the minimum required for completion. For particularly sensitive substrates, especially in fragment condensation, the addition of an additive like N-Hydroxysuccinimide may be beneficial.[2] |
| Difficult Purification | The 1-methyl-2-pyridone byproduct can sometimes co-elute with the product. | The byproduct is generally soluble in water. Thorough aqueous work-up is key. If it precipitates from DCM, it can often be removed by filtration prior to the aqueous work-up.[5] |
Comparative Analysis with Other Coupling Reagents
CMPI offers a unique balance of reactivity, cost, and safety, positioning it as a strong candidate for many applications.
| Reagent | Relative Cost | Reactivity | Racemization Risk | Byproduct Nature | Key Advantages |
| CMPI | Low | Moderate | Low | 1-Methyl-2-pyridone (Water-soluble) | Cost-effective, stable, low racemization, simple work-up.[3] |
| DCC/DIC | Low | High | Moderate | Insoluble urea (DCU/DIU) | Inexpensive and effective. |
| EDC·HCl | Moderate | High | Moderate | Water-soluble urea | Water-soluble byproduct simplifies purification compared to DCC/DIC. |
| HATU/HBTU | High | Very High | Very Low | Water-soluble | Highly efficient, low racemization, ideal for difficult couplings.[7] |
| PyBOP | High | High | Low | Water-soluble | Good for sterically hindered couplings, avoids guanidinylation side reactions. |
Conclusion
2-Chloro-1-methylpyridinium iodide (CMPI) is a robust and reliable reagent for amide bond formation. Its straightforward application, mild reaction conditions, and favorable cost profile make it an invaluable tool for both routine and complex synthetic challenges. By understanding the underlying mechanism and adhering to the detailed protocols outlined in these notes, researchers can confidently and efficiently construct the vital amide linkages that are central to so many areas of chemical science and drug development.
References
- Enamine. Mukaiyama reagent. [URL: https://enamine.net/reagents/mukaiyama-reagent]
- ResearchGate. Polymer-Supported Mukaiyama Reagent: A Useful Coupling Reagent for the Synthesis of Esters and Amides. [URL: https://www.researchgate.net/publication/229043239_Polymer-Supported_Mukaiyama_Reagent_A_Useful_Coupling_Reagent_for_the_Synthesis_of_Esters_and_Amides]
- ResearchGate. The Mukaiyama Reagent: An Efficient Condensation Agent. [URL: https://www.researchgate.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. [URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/]
- ACS Publications. 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00331]
- Tokyo Chemical Industry (India) Pvt. Ltd. TCI Practical Example: Peptide Coupling using Mukaiyama Condensation Reagent. [URL: https://www.tcichemicals.
- PMC - NIH. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941584/]
- SciSpace. The Mukaiyama Reagent: An Efficient Condensation Agent. [URL: https://typeset.
- ResearchGate. A Solvent-Free 2-Chloro-1-methylpyridinium Iodide (CMPI)-Mediated Biginelli Reaction for the Construction of 3,4-Dihydropyrimidin-2(1H)-ones/thiones. [URL: https://www.researchgate.net/publication/372959871_A_Solvent-Free_2-Chloro-1-methylpyridinium_Iodide_CMPI-Mediated_Biginelli_Reaction_for_the_Construction_of_34-Dihydropyrimidin-21H-onesthiones]
- Frontiers. Cost-effectiveness of therapeutic infant formulas for cow's milk protein allergy management. [URL: https://www.frontiersin.org/articles/10.3389/falgy.2022.950609/full]
- ResearchGate. Cost-effectiveness of therapeutic infant formulas for cow's milk protein allergy management. [URL: https://www.researchgate.net/publication/36660742_Cost-effectiveness_of_therapeutic_infant_formulas_for_cow's_milk_protein_allergy_management]
- Suzhou Highfine Biotech. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI). [URL: https://www.highfine.com/news/introduction-to-2-chloro-1-methylpyridine-iodide-cmpi]
- ACS Publications. Functionalization of Peptides and Proteins by Mukaiyama Aldol Reaction. [URL: https://pubs.acs.org/doi/10.1021/ja103511n]
- Frontiers. Model-based cost-effectiveness analysis of the diagnosis and treatment of cow's milk protein allergy with amino acid-based formula compared to extensively hydrolyzed formula in Argentina. [URL: https://www.frontiersin.org/articles/10.3389/falgy.2022.950609/full]
- PubMed Central. Visible Light Induced Mukaiyama Reagent Promoted Desulfurative Modification of Peptides and Proteins with Nucleotides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941584/]
- PubMed. Model-based cost-effectiveness analysis of the diagnosis and treatment of cow's milk protein allergy with amino acid-based formula compared to extensively hydrolyzed formula in Argentina. [URL: https://pubmed.ncbi.nlm.nih.gov/36660742/]
- PubMed. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. [URL: https://pubmed.ncbi.nlm.nih.gov/38779836/]
- PubMed. [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis]. [URL: https://pubmed.ncbi.nlm.nih.gov/38779836/]
- PMC - NIH. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4263110/]
Sources
- 1. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]
- 2. [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Mukaiyama reagent - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
Application Notes and Protocols for CMPI Hydrochloride in Electrophysiology
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CMPI hydrochloride in electrophysiological and cellular imaging experiments. This document offers detailed protocols, scientific rationale, and data interpretation guidelines to facilitate the investigation of its modulatory effects on nicotinic acetylcholine receptors (nAChRs).
Introduction: Understanding CMPI Hydrochloride
CMPI hydrochloride is a potent positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR)[1][2]. As a PAM, it enhances the receptor's response to the endogenous agonist, acetylcholine (ACh), without directly activating the receptor itself. This modulation is highly selective for the (α4)3(β2)2 stoichiometry of the α4β2 nAChR[3]. Notably, CMPI hydrochloride also exhibits inhibitory activity at other nAChR subtypes, including the (α4)2(β2)3, muscle-type, and Torpedo nAChRs[1][2][3]. This dual activity underscores the importance of using appropriate experimental systems and concentrations to dissect its specific effects.
The α4β2 nAChR is a crucial ligand-gated ion channel in the central nervous system, implicated in various physiological processes such as learning, memory, and attention. Its dysfunction is associated with several neurological and psychiatric disorders, including nicotine dependence and conditions with decreased cholinergic activity[3]. The ability of CMPI hydrochloride to selectively potentiate a specific stoichiometry of this receptor makes it a valuable pharmacological tool for studying the nuanced roles of α4β2 nAChRs in neuronal signaling and as a potential lead compound in drug discovery.
These application notes will detail the use of CMPI hydrochloride in two primary experimental paradigms: whole-cell patch-clamp electrophysiology to directly measure ion channel function and fluorescence-based calcium imaging to assess downstream cellular signaling.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the physicochemical properties of CMPI hydrochloride is fundamental to designing and executing successful experiments.
| Property | Value | Source |
| Molecular Weight | 379.28 g/mol | [2] |
| Appearance | Solid powder | [4] |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | Water (up to 50 mM), DMSO (up to 100 mM) | [2] |
| Storage | Store at -20°C for long-term (months to years). Can be stored at 0-4°C for short-term (days to weeks).[4] |
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for experimental reproducibility. Given its solubility profile, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing high-concentration stock solutions.
Protocol for 100 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of CMPI hydrochloride powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 37.93 mg.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (≤ 37°C) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C in a dry, dark environment.[4]
Note on Final DMSO Concentration: When preparing working solutions for cellular experiments, it is crucial to ensure that the final concentration of DMSO in the experimental buffer does not exceed a level that affects cell health or the activity of the ion channels under investigation (typically ≤ 0.1%). A vehicle control containing the same final concentration of DMSO should always be included in experiments.[5]
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is a powerful technique to directly measure the ion currents flowing through nAChRs and to precisely quantify the modulatory effects of CMPI hydrochloride.[6][7]
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Simplified signaling pathway of α4β2 nAChR modulation by CMPI hydrochloride.
Detailed Protocol
1. Reagents and Equipment:
-
Cell line expressing α4β2 nAChRs.
-
Fluorescence microscope or a plate reader with kinetic reading capabilities (e.g., FLIPR). [8]* Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
CMPI hydrochloride stock solution.
-
nAChR agonist.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
2. Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate 24-48 hours prior to the assay.
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) with an equal concentration of Pluronic F-127 in the assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. [8] * Wash the cells with the assay buffer to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Place the plate in the fluorescence imaging system.
-
Acquire a baseline fluorescence reading for 10-20 seconds.
-
Add the CMPI hydrochloride solution (or vehicle) to the wells and incubate for a pre-determined time (e.g., 1-5 minutes).
-
Add the nAChR agonist to stimulate the receptors.
-
Record the change in fluorescence intensity over time.
-
3. Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak).
-
Normalize the response by dividing ΔF by F₀ (ΔF/F₀).
-
Compare the agonist-induced calcium response in the presence and absence of CMPI to determine the degree of potentiation.
Validation and Specificity
To ensure the observed effects are specifically due to the modulation of α4β2 nAChRs by CMPI hydrochloride, several control experiments are recommended:
-
Vehicle Control: Always include a control group treated with the same concentration of DMSO as the experimental groups.
-
Agonist-only Control: To establish the baseline response to the agonist.
-
CMPI-only Control: To confirm that CMPI hydrochloride does not directly activate the receptor in the absence of an agonist.
-
Use of a Competitive Antagonist: Co-application of a known α4β2 nAChR antagonist (e.g., dihydro-β-erythroidine) should block the effects of the agonist and, consequently, the potentiation by CMPI.
-
Use of a Non-expressing Cell Line: As a negative control, perform the experiment on the parental cell line that does not express the α4β2 nAChR to ensure the observed effects are receptor-dependent.
By following these detailed protocols and incorporating appropriate controls, researchers can confidently characterize the modulatory effects of CMPI hydrochloride on α4β2 nicotinic acetylcholine receptors, contributing to a deeper understanding of cholinergic signaling and advancing the development of novel therapeutics.
References
-
JoVE. Paired Patch-Clamp Recordings to Characterize Neuronal Microcircuits | Protocol Preview. YouTube. [Link]
-
Bio-Techne. CMPI hydrochloride (5963). [Link]
-
Panyi, G., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. [Link]
-
Toth, K., et al. (2015). Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices. Journal of Visualized Experiments. [Link]
-
Fourgeaud, L., et al. (2019). Pharmacology of JNJ-28583113: A novel TRPM2 antagonist. European Journal of Pharmacology. [Link]
-
Perraud, A. L., et al. (2003). TRPM2: a multifunctional ion channel for calcium signalling. The Journal of Physiology. [Link]
-
Vandenplas, Y., et al. (2018). Protocol for the validation of sensitivity and specificity of the Cow's Milk-related Symptom Score (CoMiSS) against open food challenge in a single-blinded, prospective, multicentre trial in infants. BMJ Open. [Link]
-
Goicoechea, S. M., et al. (2022). Electrophysiological Phenotyping of hiPSC-Derived Atrial Cardiomyocytes Using Automated Patch-Clamp: A Platform for Studying Atrial Inherited Arrhythmias. International Journal of Molecular Sciences. [Link]
-
An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Molecular Biology. [Link]
-
Wegener, J., & W-D, S. (2016). Turning Cells into Reagents: The Preparation of Assay Ready Cells for Routine Use in Bioassays. Methods in Molecular Biology. [Link]
-
Perez, O., et al. (2001). Electrophysiological Response of Rat Ventricular Myocytes to Acidosis. Journal of Cardiovascular Electrophysiology. [Link]
-
Kutuk, G., & Naziroglu, M. (2024). TRPM2 Channel Involvement in the Hesperidin-Mediated Potentiation of Cisplatin's Antitumor Action in Laryngeal Carcinoma Cells. International Journal of Molecular Sciences. [Link]
-
Stølen, T., et al. (2024). A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Wang, H., et al. (2025). Intracellular calcium imaging for agonist screening. Biophysics Reports. [Link]
-
Elizari, M. V. (2006). Electrophysiology and electro-physio-pharmacology of cardiac cells. Cardiolatina. [Link]
-
van Esch, B. C., et al. (2011). Multicenter validation of a mouse model for cow's milk allergy to assess the allergenicity of hydrolysed cow's milk based infant formulae. Allergy. [Link]
-
Tait, A. S., et al. (2017). Development of a Host-Cell Protein Platform Assay for a Chinese Hamster Ovary Cell Line. BioProcess International. [Link]
-
Panyi, G., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology. [Link]
-
Jha, R., et al. (2019). Pharmacogenomic Screening of Drug Candidates using Patient-Specific hiPSC-Derived Cardiomyocyte High-Throughput Calcium Imaging. Journal of Visualized Experiments. [Link]
-
Galbally, K., et al. (2015). Host cell protein platform assay development for therapeutic mAb bioprocessing using mammalian cells. Biotechnology Journal. [Link]
-
Vandenplas, Y., et al. (2018). Protocol for the validation of sensitivity and specificity of the Cow's Milk-related Symptom Score (CoMiSS) against open food challenge in a single-blinded, prospective, multicentre trial in infants. BMJ Open. [Link]
-
Nattel, S. (1991). Basic cardiac electrophysiology and mechanisms of antiarrhythmic agents. American Journal of Hospital Pharmacy. [Link]
-
Chen, S. J., et al. (2023). TRPM2: a pivotal player in tumor progression and a promising therapeutic target. Cancer Cell International. [Link]
-
Lakkireddy, D., et al. (2024). Management of anesthesia for procedures in the cardiac electrophysiology laboratory. Heart Rhythm. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Agilent Technologies. (2025). Real-Time Calcium Imaging: Sub-Second Detection Made Easy. YouTube. [Link]
-
Taylor, T. G., et al. (2019). Mechanism of Action Potential Prolongation During Metabolic Inhibition in the Whole Rabbit Heart. Frontiers in Physiology. [Link]
-
Simon, F., et al. (2023). TRPM2: bridging calcium and ROS signaling pathways—implications for human diseases. Cell Calcium. [Link]
-
Bou-Fakhredin, R., et al. (2021). Guidelines for assessment of cardiac electrophysiology and arrhythmias in small animals. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
-
Ninja Nerd. (2017). Cardiovascular | Electrophysiology | Intrinsic Cardiac Conduction System. YouTube. [Link]
-
Park, C. H., et al. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods. [Link]
-
Li, H., et al. (2024). Bidirectional regulation mechanism of TRPM2 channel: role in oxidative stress, inflammation and ischemia-reperfusion injury. Cell Communication and Signaling. [Link]
-
JoVE. (2022). Ratiometric Calcium Imaging of Neurons | Protocol Preview. YouTube. [Link]
-
Kusumoto, F. M., et al. (2014). Heart Rhythm Society Expert Consensus Statement on Electrophysiology Laboratory Standards: Process, Protocols, Equipment, Personnel, and Safety. Heart Rhythm. [Link]
Sources
- 1. bio-techne.com [bio-techne.com]
- 2. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of CMPI Hydrochloride in Probing Nicotinic Acetylcholine Receptor Function
Introduction
CMPI hydrochloride, with the full chemical name 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride, is a potent and selective positive allosteric modulator (PAM) of the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2][3] This receptor subtype is a key player in various physiological processes within the central nervous system, including learning, memory, and addiction, making it a significant target for drug discovery efforts.[4] CMPI hydrochloride's unique pharmacological profile, including its high potency and selectivity, coupled with its ability to be used in photoaffinity labeling, makes it an invaluable tool for researchers in medicinal chemistry and neuropharmacology.[1][2][5] This document provides a comprehensive overview of the applications of CMPI hydrochloride, including detailed protocols for its use in characterizing the α4β2 nAChR.
Mechanism of Action: A Positive Allosteric Modulator
CMPI hydrochloride does not directly activate the α4β2 nAChR but rather enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[6] This positive allosteric modulation is achieved by binding to a site on the receptor that is distinct from the orthosteric ACh binding site.[7] Specifically, CMPI hydrochloride has been shown to be a high-affinity, high-efficacy agonist at the non-canonical α4:α4 subunit interface present in the (α4)3(β2)2 nAChR isoform.[8] By binding to this site, CMPI hydrochloride facilitates the opening of the ion channel in response to ACh binding at the orthosteric sites, leading to an amplified downstream signal.[8] Nicotinic acetylcholine receptors are ligand-gated ion channels, and their activation leads to an influx of cations, primarily Na+ and Ca2+, which depolarizes the neuron and triggers downstream signaling cascades.[9]
Signaling Pathway of α4β2 Nicotinic Acetylcholine Receptor
The following diagram illustrates the signaling pathway of the α4β2 nAChR and the modulatory effect of CMPI hydrochloride.
Caption: α4β2 nAChR signaling and CMPI modulation.
Applications in Medicinal Chemistry
The unique properties of CMPI hydrochloride lend it to several critical applications in the field of medicinal chemistry:
-
Pharmacological Probe for α4β2 nAChR: Its high potency and selectivity make CMPI hydrochloride an excellent tool for studying the physiological and pathological roles of the α4β2 nAChR. Researchers can use it to investigate the receptor's involvement in neurological disorders and to validate it as a therapeutic target.
-
Lead Compound for Drug Discovery: As a potent modulator of a key neurological target, CMPI hydrochloride can serve as a starting point for the development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[10] The isoxazole and piperidine moieties are common scaffolds in medicinal chemistry, appearing in various CNS-acting drugs.[11][12][13]
-
Photoaffinity Labeling for Binding Site Elucidation: CMPI hydrochloride's ability to be photoincorporated into amino acid side chains upon UV irradiation makes it a valuable tool for photoaffinity labeling studies.[1][2][14] This technique allows for the precise identification of the binding site of the molecule on the receptor, providing crucial structural information for rational drug design.[15][16][17]
Quantitative Data Summary
The following table summarizes the key pharmacological data for CMPI hydrochloride.
| Parameter | Species | Receptor Subtype | Value | Reference |
| EC50 | Rat | α4β2 nAChR | 20 nM | [1][2] |
| EC50 | Human | α4β2 nAChR | 18 nM | [1][2] |
| IC50 | Human | (α4)2(β2)3 nAChR | 0.5 µM | [1][2] |
| IC50 | - | Muscle-type nAChR | 0.7 µM | [1][2] |
| IC50 | - | Torpedo nAChR | 0.2 µM | [1][2] |
Experimental Protocols
Here we provide detailed protocols for the application of CMPI hydrochloride in both in vitro cell-based assays and photoaffinity labeling experiments. These protocols are designed to be a starting point and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Cell-Based Assay for α4β2 nAChR Potentiation
This protocol describes a calcium flux assay to measure the potentiation of α4β2 nAChR by CMPI hydrochloride in a recombinant cell line.
Objective: To determine the EC50 of CMPI hydrochloride for the potentiation of ACh-induced calcium influx in cells expressing α4β2 nAChRs.
Materials:
-
HEK293 cells stably expressing human α4 and β2 nAChR subunits.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Acetylcholine (ACh) stock solution.
-
CMPI hydrochloride stock solution (in DMSO).
-
384-well black, clear-bottom assay plates.
-
Fluorescence plate reader with automated liquid handling.
Workflow Diagram:
Caption: Workflow for the α4β2 nAChR potentiation assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture HEK-α4β2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 20,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in Assay Buffer (e.g., 4 µM Fluo-4 AM, 0.02% Pluronic F-127).
-
Remove culture medium from the cell plate and add 20 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2.
-
Wash the cells twice with 40 µL of Assay Buffer, leaving 20 µL of buffer in each well after the final wash.
-
-
Compound Addition (CMPI Hydrochloride):
-
Prepare a serial dilution of CMPI hydrochloride in Assay Buffer containing 0.1% DMSO. A typical concentration range would be from 1 nM to 10 µM.
-
Add 5 µL of the diluted CMPI hydrochloride or vehicle control (Assay Buffer with 0.1% DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Addition (Acetylcholine):
-
Prepare an ACh solution in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC20, to be determined in a separate experiment).
-
Using the plate reader's automated liquid handling, add 5 µL of the ACh solution to each well.
-
-
Fluorescence Reading:
-
Immediately begin reading the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for at least 60 seconds.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the CMPI hydrochloride concentration and fit the data to a four-parameter logistic equation to determine the EC50.
-
Self-Validation and Causality:
-
Rationale for EC20 of ACh: Using a submaximal concentration of the agonist allows for a clear window to observe the potentiating effect of the PAM. If a saturating concentration of ACh were used, the receptor would already be maximally activated, and no potentiation could be observed.
-
Vehicle Control: The inclusion of a vehicle control (DMSO in Assay Buffer) is crucial to ensure that the solvent itself does not have an effect on the receptor activity.
-
Positive Control: A known PAM for α4β2 nAChR, if available, should be included as a positive control to validate the assay system.
Protocol 2: Photoaffinity Labeling of α4β2 nAChR with CMPI Hydrochloride
This protocol provides a general framework for using CMPI hydrochloride as a photoaffinity probe to identify its binding site on the α4β2 nAChR.
Objective: To covalently label the α4β2 nAChR with CMPI hydrochloride and identify the labeled amino acid residues by mass spectrometry.
Materials:
-
Cell membranes or purified protein containing α4β2 nAChR.
-
CMPI hydrochloride.
-
UV lamp (e.g., 365 nm).
-
SDS-PAGE reagents and equipment.
-
In-gel digestion reagents (e.g., trypsin).
-
Mass spectrometer (e.g., LC-MS/MS).
-
Competition ligand (e.g., a known α4β2 nAChR ligand that binds to the same allosteric site).
Workflow Diagram:
Caption: Workflow for photoaffinity labeling with CMPI.
Step-by-Step Methodology:
-
Incubation:
-
In a microcentrifuge tube, incubate the α4β2 nAChR preparation with CMPI hydrochloride at a suitable concentration (e.g., 1-10 µM) in a binding buffer (e.g., PBS) for 30 minutes on ice in the dark.
-
For a competition control, pre-incubate the receptor preparation with an excess (e.g., 100-fold) of a non-photoreactive competitor ligand for 15 minutes before adding CMPI hydrochloride.
-
-
UV Irradiation:
-
Place the samples on ice and irradiate with a UV lamp at a specific wavelength (e.g., 365 nm) for a predetermined time (e.g., 10-30 minutes). The optimal irradiation time and distance from the lamp should be determined empirically.
-
-
SDS-PAGE:
-
Quench the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands using a suitable stain (e.g., Coomassie Blue). A band corresponding to the molecular weight of the α4 or β2 subunit should show increased labeling in the absence of the competitor.
-
-
In-Gel Digestion:
-
Excise the protein band of interest from the gel.
-
Destain, reduce, alkylate, and digest the protein with trypsin overnight.
-
-
Mass Spectrometry:
-
Extract the peptides from the gel and analyze them by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database containing the sequences of the α4 and β2 subunits.
-
Identify the peptide fragments that are covalently modified by CMPI hydrochloride. The mass shift corresponding to the CMPI molecule will be observed on the modified amino acid.
-
Compare the results from the labeled sample with the competition control. The labeling of the specific binding site should be significantly reduced in the presence of the competitor.
-
Self-Validation and Causality:
-
Competition Control: This is the most critical control in a photoaffinity labeling experiment. The reduction of labeling in the presence of a known competitor demonstrates the specificity of the interaction.
-
No-UV Control: A control sample that is not exposed to UV light should be included to ensure that the labeling is indeed photo-dependent and not due to non-specific covalent binding.
-
Titration of Probe: Performing the experiment with varying concentrations of CMPI hydrochloride can help to demonstrate a dose-dependent labeling of the target protein.
Conclusion
CMPI hydrochloride is a powerful and versatile tool for medicinal chemists and pharmacologists studying the α4β2 nicotinic acetylcholine receptor. Its properties as a potent and selective positive allosteric modulator, combined with its utility as a photoaffinity probe, provide a unique opportunity to dissect the function and structure of this important neurological target. The protocols outlined in this document provide a solid foundation for researchers to employ CMPI hydrochloride in their efforts to understand the intricacies of nAChR signaling and to develop novel therapeutics for a range of neurological disorders.
References
-
Chem-Impex. 3-(2-Chlorophenyl)-5-(Piperazin-1-Ylmethyl)Isoxazole Hydrochloride. [Link]
-
PubMed Central. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction. [Link]
-
NCBI Bookshelf. Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. [Link]
-
PubMed. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]
-
PubMed Central. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. [Link]
-
PubMed Central. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. [Link]
-
ACS Publications. Enantiospecific Positive Allosteric Modulation of α4β2 Nicotinic Receptor Subtypes. [Link]
-
PubMed Central. Binding Interactions with the Complementary Subunit of Nicotinic Receptors. [Link]
-
Wikipedia. Nicotinic acetylcholine receptor. [Link]
-
MDPI. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. [Link]
-
Rockefeller University Press. Pathways for nicotinic receptor desensitization. [Link]
-
PubMed Central. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. [Link]
-
ResearchGate. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. [Link]
-
News-Medical. An Introduction to Nicotinic ACh Receptors. [Link]
-
ResearchGate. A typical photoaffinity labeling experimental protocol to identify the... [Link]
-
NCBI. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection. [Link]
-
PubMed Central. Differential α4(+)/(−)β2 Agonist-binding Site Contributions to α4β2 Nicotinic Acetylcholine Receptor Function within and between Isoforms. [Link]
- Google Patents. US4804663A - 3-piperidinyl-substituted 1,2-benzisoxazoles and 1,2-benzisothiazoles.
-
Meiler Lab. Nicotinic Acetylcholine Receptors (nAChR). [Link]
-
PubMed. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. [Link]
-
PubMed Central. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior. [Link]
Sources
- 1. rndsystems.com [rndsystems.com]
- 2. CMPI hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]
- 3. CMPI hydrochloride | CymitQuimica [cymitquimica.com]
- 4. Differential α4(+)/(−)β2 Agonist-binding Site Contributions to α4β2 Nicotinic Acetylcholine Receptor Function within and between Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mybiosource.com [mybiosource.com]
- 6. Positive allosteric modulation of α4β2 nicotinic acetylcholine receptors as a new approach to smoking reduction: evidence from a rat model of nicotine self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptors (nAChR) – Meiler Lab [meilerlab.org]
- 8. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Novel Putative Positive Modulators of α4β2 nAChRs Potentiate Nicotine Reward-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. Buy 1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one [smolecule.com]
- 13. 84163-22-4|3-(Piperidin-4-yl)benzo[d]isoxazole hydrochloride|BLD Pharm [bldpharm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Lactams via Intramolecular Cyclization Using the Mukaiyama Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Lactam Scaffold
Lactams, or cyclic amides, are privileged heterocyclic scaffolds that form the core of a vast array of pharmaceuticals, natural products, and advanced materials. From the life-saving β-lactam antibiotics like penicillin to the complex macrocyclic structures of immunosuppressants, the ability to efficiently construct the lactam ring is a cornerstone of modern organic synthesis. The intramolecular cyclization of amino acids presents the most direct route to these structures. However, this transformation is often challenging due to the competing intermolecular polymerization and the relatively low reactivity of the constituent functional groups.
A robust solution to this challenge is the use of condensing agents to activate the carboxylic acid moiety towards intramolecular aminolysis. Among these, the Mukaiyama reagent, 2-chloro-1-methylpyridinium iodide (CMPI), has emerged as a powerful and versatile tool.[1] Developed by Teruaki Mukaiyama, this reagent facilitates the formation of amides, esters, and, pertinently, lactams under remarkably mild conditions, preserving the integrity of sensitive functional groups and stereocenters.[2][3] This guide provides an in-depth exploration of the mechanism, scope, and practical application of the Mukaiyama reagent for the synthesis of both strained small-ring lactams and complex macrolactams.
The Mechanism of Action: Activating the Unreactive
The efficacy of the Mukaiyama reagent lies in its ability to convert a stable carboxylic acid into a highly reactive intermediate, primed for intramolecular cyclization. The process is a two-stage activation and subsequent nucleophilic attack, driven by the formation of a stable byproduct.
-
Deprotonation and Activation: The reaction is initiated by a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N), which deprotonates the carboxylic acid of the amino acid precursor. The resulting carboxylate anion acts as a nucleophile, attacking the electron-deficient C2 position of the 2-chloro-1-methylpyridinium iodide. This step displaces the chloride ion and forms a highly reactive acyloxypyridinium salt intermediate.
-
Intramolecular Cyclization: The pendant amine group of the amino acid backbone, now in proximity to the activated carbonyl, performs an intramolecular nucleophilic attack. This forms a transient tetrahedral intermediate.
-
Ring Closure and Byproduct Formation: The tetrahedral intermediate collapses, forming the thermodynamically stable amide bond of the lactam ring. This step releases the stable, neutral byproduct, 1-methyl-2-pyridone, which often precipitates from non-polar solvents like dichloromethane (DCM), helping to drive the reaction to completion.[1]
// Connections {AA, MR, Base} -> Intermediate [label="1. Carboxylate\nattacks CMPI", color="#5F6368"]; Intermediate -> Cyclization [label="2. Amine attacks\nactivated carbonyl", color="#5F6368"]; Cyclization -> {Lactam, Byproduct} [label="3. Ring closure &\nbyproduct release", color="#5F6368"]; } diagram Caption: Generalized mechanism of Mukaiyama lactamization.
Application I: Synthesis of Strained β-Lactams
The construction of the four-membered β-lactam ring, the cornerstone of penicillin and cephalosporin antibiotics, is a significant synthetic challenge. The Mukaiyama reagent provides a mild and high-yielding method for the direct cyclodehydration of β-amino acids, avoiding harsh conditions that could compromise the sensitive ring system.[3]
Field-Proven Insights:
The reaction proceeds smoothly at room temperature or under gentle reflux, often in dichloromethane (DCM) or acetonitrile (MeCN). The choice of DCM is particularly advantageous as the byproduct, 1-methyl-2-pyridone, is poorly soluble and its precipitation provides a visual cue for reaction progress and aids in purification.[1] The use of at least two equivalents of a tertiary amine base is critical to first deprotonate the carboxylic acid and then to neutralize the two equivalents of acid (HI and HCl) generated during the reaction.
Data Presentation: Scope of β-Lactam Synthesis
The method has proven effective for a variety of substituted β-amino acids, affording the corresponding β-lactams in excellent yields.
| Entry | β-Amino Acid Substrate | Time (h) | Solvent | Yield (%) |
| 1 | 3-Amino-3-phenylpropanoic acid | 5 | CH₂Cl₂ | 88 |
| 2 | 3-Amino-2,3-diphenylpropanoic acid | 12 | CH₂Cl₂ | 95 |
| 3 | 3-(Methylamino)-3-phenylpropanoic acid | 5 | CH₃CN | 85 |
| 4 | 3-Amino-4-phenylbutanoic acid | 5 | CH₂Cl₂ | 91 |
| 5 | 3-Amino-2-methyl-3-phenylpropanoic acid | 12 | CH₂Cl₂ | 92 |
| Data adapted from H. Huang, N. Iwasawa, T. Mukaiyama, Chem. Lett. 1984, 13 (9), 1465-1466.[3] |
Protocol 1: Synthesis of 4-Phenylazetidin-2-one (β-Lactam)
Materials:
-
3-Amino-3-phenylpropanoic acid (1.0 eq)
-
2-Chloro-1-methylpyridinium iodide (CMPI) (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-amino-3-phenylpropanoic acid and the Mukaiyama reagent (CMPI).
-
Add anhydrous DCM to dissolve the solids. The concentration is typically in the range of 0.1-0.5 M.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add triethylamine dropwise to the stirring suspension.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for the time indicated by TLC analysis (typically 5-12 hours). Monitor the reaction by TLC for the consumption of the starting amino acid.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-phenylazetidin-2-one.
Application II: Macrolactamization under High-Dilution Conditions
The synthesis of macrocycles (rings >12 atoms) is plagued by a significant competing side reaction: intermolecular polymerization. To favor the desired intramolecular cyclization, the reaction must be performed under high-dilution conditions. This principle ensures that an activated molecule is more likely to encounter its own reactive tail than another molecule. The Mukaiyama reagent is exceptionally well-suited for this, as its activation is efficient even at very low concentrations.
Field-Proven Insights:
The key to successful macrolactamization is the slow addition of the ω-amino acid precursor to a large volume of refluxing solvent containing the reagent and base. This is typically achieved using a syringe pump over several hours, maintaining a pseudo-high dilution environment where the instantaneous concentration of the reactive species remains extremely low (e.g., <0.005 M). Dichloromethane or acetonitrile are common solvents due to their appropriate boiling points and compatibility with the reaction.
Protocol 2: Synthesis of a 15-Membered Macrolactam
Materials:
-
15-Aminopentadecanoic acid (1.0 eq)
-
2-Chloro-1-methylpyridinium iodide (CMPI) (1.5 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Set up a three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a rubber septum, under an inert atmosphere.
-
To the flask, add a large volume of anhydrous acetonitrile (to achieve a final concentration of ~0.002 M) along with the Mukaiyama reagent and triethylamine. Heat the mixture to reflux.
-
In a separate flask, dissolve the 15-aminopentadecanoic acid in a small amount of anhydrous acetonitrile.
-
Draw the amino acid solution into a gas-tight syringe and place it on a syringe pump.
-
Using the syringe pump, add the amino acid solution dropwise to the refluxing solution in the reaction flask over a period of 8-12 hours. The slow addition rate is critical to prevent polymerization.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a large volume of ethyl acetate and perform an aqueous workup as described in Protocol 1 (wash with 1 M HCl, sat. NaHCO₃, and brine).
-
Dry the organic layer, concentrate, and purify the crude macrocycle by flash column chromatography to obtain the desired product.
// Connections Syringe -> Pump; Pump -> Addition; Addition -> Flask; Flask -> Intra [label="Low Concentration"]; Flask -> Inter [style=dashed, label="High Concentration\n(Avoided)"]; } diagram Caption: Workflow for macrolactamization via syringe pump addition.
Conclusion and Best Practices
The Mukaiyama reagent, 2-chloro-1-methylpyridinium iodide, is a highly reliable and versatile reagent for the synthesis of lactams via the intramolecular cyclization of amino acids. Its ability to function under mild, neutral conditions makes it compatible with a wide range of sensitive substrates. For the synthesis of strained β-lactams, it offers high yields in a straightforward procedure. For challenging macrolactamizations, it provides an effective solution when coupled with the principle of high dilution, successfully minimizing the formation of polymeric byproducts. Researchers employing this methodology should prioritize the use of anhydrous solvents and reagents, as CMPI is hygroscopic, and ensure the slow, controlled addition of the substrate for all macrocyclization attempts. By following these protocols and understanding the underlying mechanism, scientists can confidently leverage the Mukaiyama reagent to access complex and valuable lactam-containing molecules.
References
-
Al-Tel, T. H. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 16(12), 10357-10403. Available at: [Link]
- Saigo, K., Usui, M., Kikuchi, K., Shimada, E., & Mukaiyama, T. (1977). A convenient method for the synthesis of carboxylic esters. Bulletin of the Chemical Society of Japan, 50(7), 1863-1866.
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Chemistry Department. Available at: [Link]
- Palomo, C., Aizpurua, J. M., Galarza, R., & Oiarbide, M. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. Amino acids, 16(4), 321-342.
-
Black, D. A., Beveridge, R. E., & Arndtsen, B. A. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. Molecules, 27(24), 8996. Available at: [Link]
- White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
-
Huang, H., Iwasawa, N., & Mukaiyama, T. (1984). A CONVENIENT METHOD FOR THE CONSTRUCTION OF β-LACTAM COMPOUNDS FROM β-AMINO ACIDS USING 2-CHLORO-1-METHYLPYRIDINIUM IODIDE AS CONDENSING REAGENT. Chemistry Letters, 13(9), 1465-1466. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Mukaiyama Reagent Chemistries
Core Directive: The Mechanism of Failure
To improve yield, one must first understand how the reaction fails. The Mukaiyama reagent (CMPI) functions by converting a stable carboxylic acid into a highly reactive 2-acyloxypyridinium salt. This intermediate is susceptible to two main failure modes: Hydrolysis (moisture attack) and N-Acylurea-like rearrangement (though less common than in carbodiimide chemistry, the intermediate can degrade if the nucleophile is slow to attack).
The Activation Pathway
The reaction is driven by the formation of a stable leaving group (1-methyl-2-pyridone).
Figure 1: The Mukaiyama activation cascade. Note that the driving force is the formation of the stable pyridone byproduct.
Standard Operating Procedures (SOPs)
Protocol A: Intermolecular Esterification (Standard)
Best for: Primary/Secondary alcohols and steric-free acids.
Reagents:
-
Carboxylic Acid (1.0 eq)[1]
-
Alcohol (1.0–1.2 eq)
-
CMPI (1.1–1.2 eq)
-
Triethylamine (
) or DIPEA (2.2–2.4 eq) [Critical: Must neutralize HCl and HI] -
Solvent: Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step:
-
Suspension: Suspend CMPI (1.2 eq) in anhydrous DCM under Argon/Nitrogen.
-
Base Addition 1: Add the carboxylic acid (1.0 eq) followed by the first equivalent of base (1.2 eq). Stir for 10–20 minutes at room temperature. The solution should turn clear or yellow as the activated intermediate forms.
-
Nucleophile Addition: Add the alcohol (1.2 eq) followed by the second equivalent of base (1.2 eq).
-
Reflux: Heat to reflux (approx. 40°C for DCM) for 1–3 hours.
-
Workup: Wash with water, then 1N HCl (to remove excess base/pyridine), then saturated
.
Protocol B: Macrolactonization (High Dilution)
Best for: Closing large rings (12+ members).
Key Modification: The "Double-Activation" Slow Addition technique.
-
Preparation: Dissolve the seco-acid (hydroxy-acid precursor) in a minimal amount of DCM.
-
Reactor: Prepare a flask with refluxing DCM (or Toluene/MeCN) at high dilution (
to M). Add CMPI (2-3 eq) and Base (excess, 4-6 eq) directly to the refluxing solvent. -
Addition: Syringe-pump the seco-acid solution into the refluxing mixture over 8–12 hours.
-
Why? This ensures the concentration of unreacted acid is always low, favoring intramolecular reaction (cyclization) over intermolecular dimerization (oligomerization).
-
Troubleshooting Center (Q&A)
Category: Low Conversion / No Reaction
Q: I recovered 90% of my starting material. The reaction mixture stayed a pale yellow suspension.
-
Diagnosis: Failed activation. The carboxylate anion likely never attacked the CMPI.
-
Fix:
-
Check Base Stoichiometry: You absolutely need at least 2.0 equivalents of base. If you used 1.0 eq, you only generated the carboxylate but didn't neutralize the HI formed during the substitution step, stalling the reaction.
-
Solvent Dryness: CMPI is hygroscopic.[2] If your DCM had water, the reagent hydrolyzed to 1-methyl-2-pyridone before touching your acid. Use freshly distilled or molecular-sieve-dried solvent.
-
Q: My reaction turned dark brown/black immediately.
-
Diagnosis: Iodine liberation or amine oxidation.
-
Fix:
-
Switch Counter-ion: The iodide ion (
) in standard CMPI is nucleophilic and redox-active. Switch to Mukaiyama Reagent II (2-chloro-1-methylpyridinium tetrafluoroborate) . It is more stable and less prone to discoloration. -
Temperature Control: Add the base at 0°C, then warm to room temperature.
-
Category: Purification & Byproducts
Q: I see a persistent impurity by TLC that co-elutes with my product.
-
Diagnosis: This is likely 1-methyl-2-pyridone (the byproduct). It is highly polar but can "streak" into organic fractions.
-
Fix:
-
Aggressive Aqueous Wash: The pyridone is water-soluble. Perform at least 3 washes with water during workup.[3]
-
Chromatography: Use a gradient starting with 100% DCM. The pyridone usually elutes only when MeOH or Acetone is added.
-
Category: Yield Optimization
Q: My yield is stuck at 50%. I suspect steric hindrance.
-
Diagnosis: The bulky nucleophile cannot attack the activated pyridinium intermediate fast enough, leading to hydrolysis or rearrangement.
-
Fix:
-
Add DMAP: Add 0.1 eq of 4-dimethylaminopyridine (DMAP). It acts as a "hyper-nucleophilic" transfer agent, attacking the pyridinium species first to form a highly reactive N-acyl-pyridinium-DMAP intermediate, which then transfers the acyl group to your hindered alcohol.
-
Switch Solvent: Change from DCM to Acetonitrile (MeCN) or Toluene and reflux. Higher temperatures overcome the activation energy barrier for hindered substrates.
-
Decision Logic: Troubleshooting Workflow
Figure 2: Diagnostic logic for resolving common Mukaiyama reaction failures.
Comparative Data: Base & Solvent Effects[1][2][4][5]
| Parameter | Standard Condition | Optimized (Difficult Substrates) | Why? |
| Solvent | DCM (Dichloromethane) | Toluene or MeCN | Higher boiling points drive kinetics for hindered couplings. |
| Base | Triethylamine ( | DIPEA (Hünig's Base) | Reduced nucleophilicity of the base prevents side reactions. |
| Additive | None | DMAP (0.1 eq) | Catalyzes acyl transfer; critical for tertiary alcohols. |
| Reagent | CMPI (Iodide salt) | CMP-Tetrafluoroborate | Avoids iodide-induced oxidation/discoloration. |
References
-
Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975).[1][2] "A Convenient Method for the Synthesis of Carboxylic Esters."[1][2] Chemistry Letters, 4(10), 1045–1048.[2]
-
Saigo, K., Usui, M., Kikuchi, K., Shimada, E., & Mukaiyama, T. (1977). "New Method for the Preparation of Carboxylic Esters." Bulletin of the Chemical Society of Japan, 50(7), 1863–1866.
-
Parenty, A., Moreau, X., & Campagne, J. M. (2006).[4] "Macrolactonizations in the Total Synthesis of Natural Products." Chemical Reviews, 106(3), 911–939.
-
Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, (18), 734–736.
Sources
Technical Support Center: Synthesis of CMPI Hydrochloride
This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-N-(2-methoxy-4-nitrophenyl)-N-(pyridin-2-yl)acetamide hydrochloride (CMPI hydrochloride). This guide offers practical, field-proven insights to anticipate and resolve common experimental challenges, ensuring the synthesis of high-purity CMPI hydrochloride.
Introduction to CMPI Hydrochloride Synthesis
The synthesis of CMPI hydrochloride is a multi-step process that requires careful control of reaction conditions to minimize the formation of side products. A likely synthetic pathway involves three key stages:
-
Synthesis of the precursor, 2-methoxy-4-nitroaniline.
-
Coupling of 2-methoxy-4-nitroaniline with a 2-halopyridine to form N-(2-methoxy-4-nitrophenyl)pyridin-2-amine.
-
Acylation of the secondary amine with chloroacetyl chloride, followed by hydrochloride salt formation.
Each of these stages presents unique challenges and potential for impurity generation. This guide will address these issues in a systematic, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of CMPI hydrochloride, providing potential causes and recommended solutions.
Problem 1: Low Yield or Purity in 2-Methoxy-4-nitroaniline Synthesis
Question: My synthesis of 2-methoxy-4-nitroaniline from p-anisidine resulted in a low yield and the presence of an unexpected isomer in my NMR spectrum. What could be the cause and how can I fix it?
Answer:
The synthesis of 2-methoxy-4-nitroaniline typically proceeds via the acetylation of p-anisidine, followed by nitration and subsequent hydrolysis. The most critical step for purity is the nitration of 4-methoxyacetanilide.
Potential Causes and Solutions:
-
Formation of Isomeric Impurities: The primary cause of isomeric impurities is inadequate temperature control during the nitration step. The nitration of 4-methoxyacetanilide is highly exothermic, and elevated temperatures can lead to the formation of the undesired 4-methoxy-3-nitroaniline isomer.[1]
-
Solution: Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the nitrating agent. Use a slow, dropwise addition and efficient stirring to dissipate heat effectively. A continuous flow reactor can also be employed for better temperature control and improved selectivity.[2]
-
-
Incomplete Reactions: Incomplete acetylation or hydrolysis will result in the presence of starting materials or intermediates in your final product.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion at each step. For the hydrolysis of 4-methoxy-2-nitroacetanilide, ensure adequate reaction time and temperature as specified in established protocols.[3]
-
-
Suboptimal Purification: Inefficient purification will lead to the carryover of impurities.
-
Solution: Recrystallization is an effective method for purifying 2-methoxy-4-nitroaniline.[4] A solvent system such as ethanol-water can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.
-
| Potential Impurity | Typical Analytical Signature | Mitigation Strategy |
| 4-methoxy-3-nitroaniline | Distinct signals in 1H NMR and a separate peak in HPLC. | Strict temperature control during nitration. |
| p-Anisidine (unreacted) | Presence of starting material peaks in analytical data. | Ensure complete acetylation. |
| 4-Methoxyacetanilide | Presence of intermediate peaks in analytical data. | Ensure complete hydrolysis. |
dot
Caption: Synthesis workflow for 2-methoxy-4-nitroaniline highlighting the critical nitration step.
Problem 2: Inefficient Coupling of the Aniline and Pyridine Moieties
Question: I am attempting to couple 2-methoxy-4-nitroaniline with 2-chloropyridine using a Buchwald-Hartwig amination, but the reaction is sluggish and I'm observing significant amounts of dehalogenated starting material. What is happening?
Answer:
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is sensitive to reaction conditions and can be prone to side reactions.
Potential Causes and Solutions:
-
Catalyst Deactivation or Inefficiency: The choice of palladium catalyst and ligand is crucial for a successful coupling.
-
Solution: For electron-rich anilines and electron-deficient pyridines, sterically hindered biarylphosphine ligands such as XPhos or t-BuXPhos are often effective.[5] Ensure that the catalyst and ligand are handled under an inert atmosphere to prevent deactivation.
-
-
Side Reaction: Hydrodehalogenation: The formation of dehalogenated arene (in this case, pyridine) is a known side reaction in Buchwald-Hartwig aminations.[6] This can occur via β-hydride elimination from the palladium intermediate.
-
Solution: The choice of base can influence the extent of this side reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu) are commonly used.[5] Optimizing the solvent is also important; non-polar aprotic solvents like toluene or dioxane are generally preferred.
-
-
Alternative Coupling Method: If the Buchwald-Hartwig amination proves problematic, the Ullmann condensation is an alternative method for coupling aryl amines and aryl halides.
Problem 3: Formation of Side Products During Acylation with Chloroacetyl Chloride
Question: After acylating N-(2-methoxy-4-nitrophenyl)pyridin-2-amine with chloroacetyl chloride, my crude product shows multiple spots on TLC, and the mass spectrum indicates the presence of unexpected higher and lower molecular weight species. What are these impurities?
Answer:
The acylation step with the highly reactive chloroacetyl chloride can lead to several side products.
Potential Causes and Solutions:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride readily reacts with water to form chloroacetic acid and hydrochloric acid.[9] The presence of chloroacetic acid can complicate purification.
-
Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Dimerization: N-aryl-2-chloroacetamides can undergo self-condensation to form piperazine-2,5-dione derivatives, which are cyclic dimers.[10]
-
Solution: This side reaction is often base-catalyzed. Careful control of the base used to scavenge the HCl generated during the acylation is important. Using a non-nucleophilic, sterically hindered base can help minimize this side reaction. Running the reaction at lower temperatures can also be beneficial.
-
-
Incomplete Reaction: Unreacted N-(2-methoxy-4-nitrophenyl)pyridin-2-amine will be a major impurity if the reaction does not go to completion.
-
Solution: Use a slight excess of chloroacetyl chloride and monitor the reaction by TLC or HPLC to ensure all the starting amine has been consumed.
-
dot
Caption: Common side reactions during the acylation step of CMPI synthesis.
Problem 4: Issues with Hydrochloride Salt Formation and Product Stability
Question: I have synthesized the free base of CMPI, but upon forming the hydrochloride salt, the product is discolored and appears to be degrading. What could be the issue?
Answer:
The formation of the hydrochloride salt and the stability of the final product are critical for obtaining high-purity, stable CMPI hydrochloride.
Potential Causes and Solutions:
-
Excess Acid or Impure HCl Source: Using a large excess of hydrochloric acid or an impure source of HCl can lead to the formation of byproducts and discoloration.
-
Forced Degradation: The product may be susceptible to degradation under certain conditions. Forced degradation studies are essential to understand the stability of the molecule.[1][13]
-
Solution: CMPI hydrochloride, being an amide, could be susceptible to hydrolysis under strongly acidic or basic conditions.[1] It is also important to protect the compound from light and heat to prevent photolytic and thermal degradation. Store the final product in a cool, dark, and dry place.
-
-
Residual Catalysts: If catalysts from previous steps (e.g., palladium or copper) are not completely removed, they can promote degradation of the final product.
-
Solution: Implement efficient purification steps, such as column chromatography or treatment with a metal scavenger, before the final salt formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my final CMPI hydrochloride product?
A1: Based on the likely synthetic route, the most common impurities include:
-
Process-related impurities: Unreacted starting materials (2-methoxy-4-nitroaniline, 2-halopyridine, N-(2-methoxy-4-nitrophenyl)pyridin-2-amine), and side products from each synthetic step (e.g., 4-methoxy-3-nitroaniline, dimerized product).
-
Degradation products: Hydrolysis of the amide bond to form N-(2-methoxy-4-nitrophenyl)pyridin-2-amine and chloroacetic acid.
-
Residual solvents and catalysts: Solvents used in the synthesis and purification, and traces of palladium or copper catalysts.
Q2: What analytical techniques are best for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and quantifying impurities.[14] A stability-indicating HPLC method should be developed to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of unknown impurities, which aids in their structural elucidation.[16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and for identifying and characterizing impurities, especially isomers.[9][18]
Q3: How can I effectively remove the dimer impurity formed during the acylation step?
A3: The dimer, being a larger and often less polar molecule than the desired product, can typically be removed by:
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the dimer from the monomeric product.[19]
-
Recrystallization: Careful selection of a recrystallization solvent system can allow for the selective crystallization of the desired product, leaving the more soluble dimer in the mother liquor.
Q4: Are there any specific safety precautions I should take during the synthesis of CMPI hydrochloride?
A4: Yes, several safety precautions are crucial:
-
Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitration reaction: The nitration step is highly exothermic and can be explosive if not properly controlled. Strict temperature control and slow addition of reagents are essential.
-
Metal catalysts: Palladium and copper catalysts can be toxic and should be handled with care.
By understanding the potential side reactions and implementing the recommended troubleshooting strategies, researchers can significantly improve the yield, purity, and consistency of their CMPI hydrochloride synthesis.
References
-
Buchwald-Hartwig Amination of Nitroarenes. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
-
Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. ResearchGate. [Link]
-
(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
23.3: Reactions of amines. Chemistry LibreTexts. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing. [Link]
-
HPLC-MS Analysis of Chloramphenicol Residues in Milk and Powdered Milk Products. ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
(PDF) Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. NIH. [Link]
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. ResearchGate. [Link]
-
A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. The Royal Society of Chemistry. [Link]
-
Rapid and precise determination of elemental impurities in pharmaceutical products by ICP-MS using combined standard addition and isotope dilution methods. ResearchGate. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
-
Amine and HCl - salt formation reaction. YouTube. [Link]
- Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
-
Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. PubMed Central. [Link]
-
Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]
-
The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table. ResearchGate. [Link]
-
What is the reaction between hydrochloric and amine?. Quora. [Link]
-
p-Anisidine, 2-nitro-. Organic Syntheses Procedure. [Link]
-
charactrization and identification of tiapride hydrochloride related substance impurities by HPLC, LCMS, NMR Technique. ResearchGate. [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]
-
Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. PubMed. [Link]
-
24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. [Link]
-
Development of Analytical Quality by Design Compliant Chaotropic Chromatography Method for Ziprasidone and Its Five Impurities Determination. MDPI. [Link]
-
Isolation and characterization of a potential process related impurity of phenazopyridine HCl by preparative HPLC followed by MS–MS and 2D-NMR spectroscopy | Request PDF. ResearchGate. [Link]
-
Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
-
(PDF) 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. youtube.com [youtube.com]
- 13. jddtonline.info [jddtonline.info]
- 14. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. acgpubs.org [acgpubs.org]
- 18. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low efficacy of CMPI hydrochloride in patch-clamp
Technical Support Center: CMPI Hydrochloride Optimization Guide
Subject: Troubleshooting Low Efficacy of CMPI Hydrochloride in Patch-Clamp Electrophysiology
Target:
Executive Summary
CMPI hydrochloride (3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole) is a highly selective Positive Allosteric Modulator (PAM) for the
The Critical Failure Point: Unlike broad-spectrum potentiators, CMPI efficacy is strictly governed by receptor stoichiometry . It selectively potentiates the Low Sensitivity (LS)
If you are observing "low efficacy," the most probable cause is not the reagent, but an expression system favoring the HS stoichiometry or an incorrect perfusion protocol that fails to account for allosteric kinetics.
Phase 1: Biological Variables (The Stoichiometry Trap)
The most common reason for CMPI failure is the unintentional expression of the wrong receptor population.
The Mechanism of Failure
receptors assemble in two distinct ratios. CMPI binds to a unique site at the| Feature | Low Sensitivity (LS) Isoform | High Sensitivity (HS) Isoform |
| Stoichiometry | ||
| CMPI Efficacy | High Potentiation (>100% increase) | No Effect / Weak Inhibition |
| Agonist Sensitivity | Low (EC | High (EC |
| CMPI Binding Site | Does not exist (only |
Diagnostic Experiment: The "HS/LS Ratio" Check
Before troubleshooting the drug, validate your expression system.
-
Protocol: Apply a low concentration of Acetylcholine (ACh) (e.g., 1
M) followed by a high concentration (e.g., 1 mM). -
Analysis: Calculate the ratio of currents (
).-
If
is of , you have a predominantly HS population . CMPI will not work . -
You need an expression system where the response to 1
M ACh is negligible compared to saturating ACh.
-
Correction Strategy: Plasmid Tuning
To force LS expression in heterologous systems (HEK293/Xenopus):
-
Biased Transfection: Transfect/inject plasmids in a 10:1 ratio of
: . An excess of subunits forces the assembly of the pentamer. -
Temperature: Incubate cells at 30°C rather than 37°C to promote correct assembly of the LS form.
Phase 2: Reagent Handling & Chemical Stability
CMPI is a hydrochloride salt of a lipophilic base. Improper solubilization leads to "silent precipitation" where the compound adheres to tubing rather than reaching the cell.
Physicochemical Data Table
| Property | Specification | Troubleshooting Note |
| Molecular Weight | 379.28 g/mol | - |
| Solubility (Water) | ~100 mM | Soluble, but pH dependent. |
| Solubility (DMSO) | ~100 mM | Recommended stock solvent. |
| pKa | Basic (Piperidine N) | Protonated at pH 7.4 (Good solubility in bath). |
| Lipophilicity | Moderate | Can stick to Tygon/PTFE tubing. |
Preparation Protocol
-
Stock Solution: Dissolve CMPI HCl in 100% DMSO to 10-50 mM. Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute into extracellular buffer (e.g., Ringer's or ACSF) immediately before the experiment.
-
Critical Step: Vortex vigorously. If the final concentration is >10
M, ensure no micro-precipitates form. -
Vehicle Control: Ensure your control solution contains the same % DMSO (usually 0.1%).
-
Phase 3: Electrophysiology Execution (The Kinetic Factor)
PAMs do not open the channel directly; they modulate the transition to the open state. If you co-apply CMPI and Agonist simultaneously, the fast desensitization of
The "Pre-Incubation" Rule
Never co-apply CMPI and Agonist from the start. You must prime the receptor.
Correct Perfusion Workflow:
-
Baseline: Wash with Buffer (5s).
-
Pre-application: Perfuse CMPI alone for 10–30 seconds.
-
Note: You should see NO current. If you see current, your CMPI is contaminated or acting as a channel opener (rare).
-
-
Activation: Perfuse CMPI + Agonist (ACh/Nicotine) .
-
Result: Massive potentiation of the peak current and potentially slowed desensitization.
-
-
Washout: Buffer only (30–60s).
Voltage Dependence
While CMPI is a PAM, cationic lipophilic drugs can act as open-channel blockers at hyperpolarized potentials.
-
Recommendation: Clamp at -60 mV. Avoid extreme hyperpolarization (<-80 mV) where pore block might mask the potentiation effect.
Visualizing the Mechanism & Protocol
The following diagram illustrates the structural requirement (Stoichiometry) and the kinetic requirement (Pre-incubation) for CMPI efficacy.
Caption: Logic flow demonstrating that CMPI efficacy requires both the correct receptor stoichiometry (LS isoform) and a pre-incubation protocol to allow allosteric site occupancy.
Troubleshooting FAQs
Q1: I see a reduction in current, not potentiation. Why?
A: You are likely using the High Sensitivity (HS) isoform (
Q2: My currents are running down (decreasing) over time despite CMPI application. A: This is likely "Run-down," a common artifact in patch-clamp of nAChRs due to the loss of intracellular ATP or phosphorylation factors.
-
Fix: Add ATP (4 mM) and GTP (0.3 mM) to your pipette internal solution.
-
Fix: Ensure you wait at least 2–3 minutes between agonist applications to allow full recovery from desensitization.
Q3: Can I use Glutamate/AMPA agonists with CMPI? A: No. While some literature discusses "CMPI" in the context of generic chemical libraries, CMPI hydrochloride is distinct from AMPA modulators (like CX-546). It is specific to Nicotinic Acetylcholine Receptors.[2] Ensure you are using Acetylcholine, Nicotine, or Epibatidine as your agonist.
Q4: How do I wash out CMPI? It seems to persist. A: CMPI is lipophilic. If washout is slow:
-
Increase the flow rate of your wash buffer.
-
Add BSA (0.5 mg/mL) to your wash buffer. BSA acts as a "scavenger" to strip lipophilic drugs from the membrane and tubing.
References
-
Albrecht, B. K., et al. (2008).[1][3] "Discovery of potent, selective, and orally bioavailable modulators of the alpha4beta2 nicotinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters.
-
Wang, J., et al. (2017).[1] "Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator." Journal of Biological Chemistry.
-
Hamouda, A. K., et al. (2016).[1] "Distinct promoter regions regulate the expression of the human α4 and β2 nicotinic acetylcholine receptor subunits." Journal of Neurochemistry.
-
Tocris Bioscience. "CMPI Hydrochloride Product Datasheet." Tocris.
Sources
optimizing temperature for Mukaiyama reagent condensation
Topic: Temperature Optimization for 2-Halo-1-Alkylpyridinium Salts (CMPI)
Status: Operational | Ticket ID: MK-OPT-2026
Core Directive: The Thermodynamics of Activation
Executive Summary: The "Mukaiyama Reagent" (typically 2-chloro-1-methylpyridinium iodide or CMPI ) operates on a nucleophilic substitution mechanism that is highly sensitive to thermal parameters. Unlike carbodiimide couplings (DCC/EDC), which are often kinetically governed at room temperature, CMPI condensations involve a distinct two-step thermodynamic profile:
-
Activation (Step A): Formation of the reactive acyloxypyridinium intermediate.
-
Condensation (Step B): Nucleophilic attack by the alcohol/amine.
The Temperature Paradox:
-
Low Temperature (<0°C): Inhibits the initial displacement of the halogen leaving group (Cl/I), preventing activation.
-
High Temperature (>80°C): Promotes the rearrangement of the active intermediate into unreactive N-acyl-2-pyridone species or induces racemization via oxazolone formation in amino acids.
Optimal Window: For 90% of standard intermolecular esterifications, the reaction is strictly mesophilic (20°C – 40°C) . Deviations are only permitted for specific kinetic traps (e.g., macrolactonization).
Visualization: Mechanistic Thermal Checkpoints
The following diagram illustrates the reaction pathway and where temperature exerts critical control.
Figure 1: Reaction pathway showing the competition between productive condensation and thermal rearrangement.
Troubleshooting & FAQs
Direct solutions to experimental deviations.
Module A: Kinetic Stalling (Low Yields)
User Query: "I am stirring my acid, CMPI, and alcohol at 0°C to avoid side reactions, but after 12 hours, I have <20% conversion. What is wrong?"
Technical Diagnosis: You have fallen into a Kinetic Trap . Unlike acid chlorides, CMPI requires a specific activation energy to displace the chloride ion. At 0°C, the formation of the acyloxypyridinium salt (Step 1) is often too slow.
Corrective Protocol:
-
Step-Wise Activation: Dissolve the Acid and Base (Et3N/DIPEA) first. Add CMPI at Room Temperature (25°C) .
-
Induction Period: Allow the activation to proceed for 30–60 minutes before adding the nucleophile (alcohol/amine). You should observe a color change (often yellow to orange/brown suspension).
-
Solvent Switch: If using DCM at 0°C, switch to Acetonitrile (MeCN) at 25°C. MeCN stabilizes the ionic intermediate better than non-polar chlorinated solvents.
Module B: Racemization of Amino Acids
User Query: "I am coupling N-protected amino acids. The yield is good, but the enantiomeric excess (ee) dropped to 70%. I ran this at reflux to ensure completion."
Technical Diagnosis: Thermal Stress induced Azlactone Formation. While CMPI is milder than DCC, reflux temperatures (>40°C) in the presence of base (Et3N) promote the cyclization of the activated amino acid into an oxazolone (azlactone). This intermediate is prone to rapid racemization via enolization.
Corrective Protocol:
-
Strict T-Control: Maintain reaction temperature at 20°C – 25°C . Do not heat.
-
Base Management: Switch from Triethylamine to N-methylmorpholine (NMM) or 2,6-Lutidine . These weaker bases reduce the rate of proton abstraction from the alpha-carbon.
-
Additives: Unlike DCC, HOBt is not strictly required for CMPI, but keeping the temperature low is non-negotiable for chiral integrity.
Module C: Macrolactonization (The Exception)
User Query: "I am trying to close a 14-membered lactone ring. Room temperature gives me dimers/oligomers. Should I heat it?"
Technical Diagnosis: Yes. This is the Entropic Barrier Exception . Intermolecular reaction (dimerization) is enthalpically favored at high concentrations/low temps. Intramolecular cyclization (lactonization) requires overcoming unfavorable entropy.
Corrective Protocol:
-
High Dilution: Run the reaction at 0.001 M to 0.005 M .
-
Thermal boost: Use Dichloromethane (DCM) at reflux (40°C) or Toluene at 80-100°C .
-
Slow Addition: Add the substrate solution slowly (syringe pump over 4-8 hours) to a refluxing solution of CMPI and base. The high temperature ensures that once the molecule enters the flask, it cyclizes faster than it can find another molecule to polymerize with.
Optimization Data Matrix
| Parameter | Standard Esterification | Chiral Peptide Coupling | Macrolactonization |
| Optimal Temp | 25°C (Room Temp) | 0°C | 40°C (Reflux) or 80°C |
| Solvent | DCM (Precipitates byproduct) | DCM or DMF | Toluene or MeCN (High Dilution) |
| Base | Et3N (2.5 eq) | N-methylmorpholine | DIPEA or 2,6-Lutidine |
| Time | 3 – 12 Hours | 12 – 24 Hours | Slow Addition (8h) + 12h stir |
| Primary Risk | Incomplete Activation (if cold) | Racemization (if hot) | Oligomerization (if cold/conc.) |
Standardized Temperature-Controlled Protocol
For general intermolecular esterification (Acid + Alcohol).
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Nucleophile (Alcohol/Amine) (1.0 - 1.2 equiv)
-
CMPI (1.2 equiv)[2]
-
Triethylamine (2.5 equiv)
-
Solvent: Anhydrous DCM (0.1 M concentration)
Workflow:
-
Preparation (T = 25°C): Charge a flame-dried flask with Carboxylic Acid and CMPI under inert atmosphere (Ar/N2). Suspend in DCM.
-
Activation (T = 0°C
25°C):-
Cool the suspension to 0°C.
-
Add Triethylamine dropwise. The solution will clarify then become turbid as the active intermediate forms.
-
CRITICAL: Remove ice bath and stir at 25°C for 45 minutes . Failure to warm up here causes low yields.
-
-
Condensation (T = 25°C):
-
Add the Nucleophile (dissolved in minimal DCM) dropwise.
-
Stir at 25°C for 6–12 hours.
-
-
Termination:
-
The byproduct (1-methyl-2-pyridone) and Et3N·HCl often precipitate.
-
Dilute with Et2O (further precipitates byproducts). Filter through a celite pad.
-
Wash filtrate with sat. NaHCO3 and Brine.
-
Decision Tree: Temperature Troubleshooting
Figure 2: Diagnostic logic for temperature-related failure modes.
References
-
Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975).[2] "A Convenient Method for the Synthesis of Carboxylic Esters."[2][3] Chemistry Letters, 4(10), 1045–1048.
-
Saigo, K., Usui, M., Kikuchi, K., Shimada, E., & Mukaiyama, T. (1977). "New Method for the Preparation of Carboxylic Esters." Bulletin of the Chemical Society of Japan, 50(7), 1863–1866.
- Baldwin, J. E., et al. (1978). "Macrolide ring closure: The use of 2-chloro-1-methylpyridinium iodide." Journal of the Chemical Society, Chemical Communications, (16), 703-705.
-
Novosjolova, I. (2013).[2] "The Mukaiyama Reagent: An Efficient Condensation Agent."[2][4] Synlett, 24(01), 135-136.[2]
Sources
CMPI hydrochloride solubility issues in physiological buffers
Technical Support Center: CMPI Hydrochloride Solubility Guide
Part 1: Disambiguation & Molecule Identity
⚠️ CRITICAL SAFETY & IDENTITY CHECK Before proceeding, verify the chemical identity of your "CMPI". There are two distinct compounds commonly abbreviated as CMPI.[1][2] This guide specifically addresses the nAChR Agonist .
| Feature | CMPI Hydrochloride (Target of this Guide) | Mukaiyama's Reagent (CMPI) |
| Full Name | 3-(2-Chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride | 2-Chloro-1-methylpyridinium iodide |
| CAS Number | 2250025-94-4 | 14338-32-0 |
| Primary Use | Selective | Peptide coupling / Esterification reagent |
| Salt Form | Hydrochloride (HCl) | Iodide (I) |
Part 2: Physicochemical Profile & Solubility Data
CMPI Hydrochloride is a lipophilic scaffold (isoxazole-pyrazole-chlorophenyl) solubilized by a protonated piperidine tail. While soluble in pure water due to the acidic pH of the HCl salt, it frequently precipitates in physiological buffers (PBS, aCSF) due to ionic strength effects ("salting out") and pH-dependent deprotonation .
Quantitative Solubility Data
| Solvent | Max Solubility | Storage Stability | Notes |
| DMSO | ~100 mM (37.9 mg/mL) | High (-20°C) | Recommended Stock Solvent. |
| Water | ~50 mM (18.9 mg/mL) | Moderate | Solution is acidic. |
| PBS (pH 7.4) | < 1 mM (Variable) | Low | Prone to precipitation. |
| Ethanol | Low / Insoluble | N/A | Not recommended. |
Data sourced from Tocris Bioscience and MedChemExpress specifications [1, 2].
Part 3: Troubleshooting Q&A
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into PBS."
Diagnosis: This is the most common issue. The sudden transition from an organic solvent (DMSO) to a high-ionic-strength aqueous buffer (PBS) causes the hydrophobic core of CMPI to aggregate before the water molecules can solvate the charged piperidine tail. This is often exacerbated by the "common ion effect" (high Cl⁻ concentration in PBS reducing the solubility of the HCl salt).
Solution Protocol: The "Intermediate Dilution" Method Do not dilute directly 1:1000 into static PBS. Follow this kinetic solubility workflow:
-
Prepare Stock: Dissolve CMPI HCl in anhydrous DMSO to 10 mM or 50 mM .
-
Vortex: Ensure complete dissolution (solution should be clear).
-
Stepwise Dilution:
-
Dilute the DMSO stock 1:10 into distilled water first (low ionic strength). Vortex rapidly.
-
Add this intermediate solution to your 10x or 1x PBS/aCSF while stirring.
-
-
Sonication: If faint turbidity appears, sonicate in a water bath at 30-35°C for 2-5 minutes.
Issue 2: "The solution is clear in water, but cloudy in Artificial Cerebrospinal Fluid (aCSF)."
Diagnosis: aCSF contains divalent cations (
Solution:
-
Acidify Slightly: If your experiment allows, adjust the buffer pH to 7.2 rather than 7.4.
-
Carrier Proteins: For in vivo or slice work, add 0.1% BSA (Bovine Serum Albumin) to the aCSF before adding the drug. BSA binds lipophilic molecules and prevents precipitation without abolishing activity.
-
Cyclodextrins: Use 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) . Pre-dissolve CMPI HCl in 20% HP- -CD (in water), then dilute into aCSF.
Issue 3: "I need a high concentration (100 M) for slice recording, but it crashes out."
Diagnosis: 100
Solution: Use a co-solvent vehicle .
-
Vehicle Recipe: 0.1% DMSO + 0.05% Tween-80 in aCSF.
-
Protocol:
-
Mix DMSO stock with Tween-80 (neat).
-
Add a small volume of aCSF to form a micellar suspension.
-
Dilute to final volume.
-
Part 4: Visual Workflows (Graphviz)
Figure 1: Optimal Solubilization Workflow
Caption: Step-by-step dilution strategy to avoid "crash-out" precipitation in physiological buffers.
Figure 2: Physiological Interactions Decision Tree
Caption: Logic flow for troubleshooting solubility based on buffer composition.
Part 5: References
Sources
minimizing hydrolysis of the Mukaiyama reagent during reactions
Topic: Minimizing Hydrolysis During Activation and Coupling Reagent: 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent) Cas No: 14338-32-0[1][2]
Module 1: The Mechanistic Failure Mode
The "Race Condition"
The Mukaiyama reagent (CMPI) functions by converting a stable carboxylic acid into a highly reactive 2-acyloxypyridinium intermediate.[1] This intermediate is an "activated ester" that is highly susceptible to nucleophilic attack.[1][3]
In an ideal system, your intended nucleophile (amine or alcohol) attacks this intermediate to form the product.[3] However, if water is present, it acts as a competing nucleophile. Because water is small and highly nucleophilic, it can outcompete sterically hindered amines or alcohols, attacking the intermediate and reverting it back to the starting carboxylic acid while generating 1-methyl-2-pyridone as a waste product.[1]
Key Insight: Hydrolysis does not just destroy the reagent; it actively consumes your base (neutralizing the generated HI/HCl) and halts the catalytic cycle, often requiring a full restart of the experiment.
Module 2: Critical Troubleshooting (FAQs)
Q1: I see a heavy precipitate forming immediately upon adding CMPI. Is this a sign of failure?
Status: Likely Normal (Context Dependent)
-
Scenario A (DCM Solvent): If you are using Dichloromethane (DCM), this is a good sign . The byproduct, 1-methyl-2-pyridone, is insoluble in DCM and precipitates out, driving the equilibrium forward.[1]
-
Scenario B (DMF/MeCN Solvent): If you are using polar solvents and see immediate cloudiness before the nucleophile is added, this suggests reagent decomposition . CMPI is hygroscopic; if it was stored improperly, the surface layer may have already hydrolyzed to the pyridone salt.
-
Action: Filter the precipitate and check the filtrate by TLC. If the starting material (acid) is unchanged, your reagent was likely inactive (hydrolyzed) before addition.
Q2: My yield is low (<40%), and I recovered the starting acid. What went wrong?
Diagnosis: Competitive Hydrolysis (Wet Solvent)
The recovery of starting acid confirms that the activation step occurred (or attempted to), but the intermediate was intercepted by water.
-
Root Cause: The Mukaiyama reaction is strictly stoichiometric regarding the base. It generates 1 eq of HCl and 1 eq of HI. You need at least 2.0–2.2 equivalents of base (e.g., Et3N) to scavenge these protons.
-
The Water Factor: If your solvent contains >500 ppm water, the water hydrolyzes the acyloxypyridinium intermediate faster than the alcohol/amine can react.
-
Fix:
Q3: The reaction mixture turned dark brown/black. Is my product gone?
Status: Common / Cosmetic
CMPI reactions often turn yellow or orange due to the formation of the pyridinium intermediate. A dark brown color usually indicates trace iodine liberation (oxidation of iodide) or interactions with electron-rich amines.[1]
-
Verification: Perform a mini-workup on a 50 µL aliquot. Wash with 10% Na2S2O3 (sodium thiosulfate).[1] If the color clears and the product spot is visible on TLC, the color is irrelevant to the yield.
Q4: Can I use DMF instead of DCM for solubility?
Risk Level: High
DMF is notoriously difficult to dry completely (hygroscopic).[1] Residual water in DMF is the #1 killer of Mukaiyama esterifications.
-
Protocol Adjustment: If you must use DMF, you cannot rely on "bottle dry" solvents. You must stir the DMF over activated 4Å molecular sieves for 24 hours prior to use. Alternatively, use a DCM/DMF mixture (4:1) to maintain solubility while minimizing water load.[1]
Module 3: Optimized Standard Operating Procedure (SOP)
Objective: Maximize the lifetime of the active intermediate by minimizing water exposure.
Reagents & Preparation
| Component | Specification | Preparation Note |
| Solvent | DCM (Preferred) or MeCN | Anhydrous (<50 ppm H2O).[1] Store over 3Å Sieves. |
| Base | Et3N or DIPEA | Distilled from KOH or stored over KOH pellets.[1] |
| CMPI | >97% Purity | Store in desiccator/glovebox.[1] Yellow powder. |
| Atmosphere | Argon or Nitrogen | Balloon pressure is sufficient.[1] |
Step-by-Step Protocol
-
System Drying: Flame-dry a 2-neck round bottom flask under vacuum. Backfill with Argon.[1]
-
Charge Reactants: Add the Carboxylic Acid (1.0 eq) and Solvent (0.1 M concentration).[1]
-
Base Addition: Add Base (2.2 – 2.5 eq) via syringe. Stir at Room Temperature (RT) for 10 minutes to ensure full deprotonation (formation of carboxylate).
-
Cooling: Cool the mixture to 0 °C (Ice/Water bath).
-
Why? Lower temperature slows the rate of hydrolysis more than it slows the activation step.
-
-
Reagent Addition (The Critical Step):
-
Add CMPI (1.1 – 1.2 eq) .
-
Solids: Add quickly against a positive flow of Argon.[1]
-
Suspension: If automating, suspend CMPI in dry MeCN and add via syringe pump.
-
-
Activation Phase: Stir at 0 °C for 30–60 minutes.
-
Visual Check: The solution should turn clear yellow (intermediate formation) or precipitate white solid (pyridone byproduct, if in DCM).
-
-
Nucleophile Addition: Add the Amine/Alcohol (1.0 – 1.2 eq) slowly.
-
Reflux: Allow to warm to RT, then heat to reflux (DCM: 40 °C) for 2–4 hours to drive the coupling.
Module 4: Visualizing the Pathway
The diagram below illustrates the "Hydrolysis Shunt"—the pathway where water destroys the active intermediate.
Figure 1: The Competitive Mechanism. Path A represents the desired coupling.[1] Path B represents the irreversible hydrolysis shunt caused by trace moisture.
References
-
Mukaiyama, T., Usui, M., Shimada, E., & Saigo, K. (1975).[4] A Convenient Method for the Synthesis of Carboxylic Esters.[3][4][5][6] Chemistry Letters, 4(10), 1045–1048.[4] Link[1]
-
Baldwin, J. E., & Li, C. S. (1987). Facile formation of macrolactones using the Mukaiyama reagent.[3] Journal of the Chemical Society, Chemical Communications, (3), 166–168. Link[1]
-
BenchChem. (2025).[1][7] 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent) Technical Data & Applications. BenchChem Technical Library. Link (Representative Link)
-
Sigma-Aldrich. (2024).[1] 2-Chloro-1-methylpyridinium iodide Product Specification & Safety Data Sheet. Link[1]
Sources
- 1. 2-Chloro-1-methylpyridinium iodide | C6H7ClIN | CID 167069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]
- 3. 2-Chloro-1-methylpyridinium iodide|Mukaiyama Reagent [benchchem.com]
- 4. Mukaiyama reagent - Enamine [enamine.net]
- 5. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 6. guidechem.com [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: CMPI Hydrochloride & nAChR Modulation
The following technical support guide addresses the complex pharmacological profile of CMPI hydrochloride (3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole).
While CMPI is a potent Positive Allosteric Modulator (PAM) , its utility is strictly governed by receptor stoichiometry . The "off-target" effects most researchers encounter are actually on-target interactions with the wrong nAChR isoform .
Diagnostic Triage: Defining the "Off-Target" Effect
Status: Active
Compound: CMPI Hydrochloride (Cat.[1] No. HY-136258 / Tocris 4988)
Primary Target:
The Core Problem: Stoichiometric Selectivity
CMPI is not a generic nAChR booster. It discriminates between the two primary stoichiometries of the
| Receptor Isoform | Stoichiometry | CMPI Effect | Potency |
| Target | Potentiation | EC | |
| Off-Target 1 | Inhibition | IC | |
| Off-Target 2 | Muscle-type ( | Inhibition | IC |
| Off-Target 3 | No Effect / Weak | Selectivity > 50-fold |
Troubleshooting Guides (Q&A)
Scenario A: "I am observing inhibition instead of potentiation."
Q: I applied 1 µM CMPI to my slice preparation/cells, but the acetylcholine (ACh) evoked current decreased. Why?
A: You are likely engaging the High-Sensitivity
Technical Explanation:
CMPI acts as a PAM only on the
Protocol for Validation:
-
Titrate Agonist Concentration: The
isoform requires higher ACh concentrations to activate.-
Test: Run a dose-response with ACh. If your EC
for ACh is low (~1–10 µM), you are looking at the high-sensitivity isoform. CMPI will inhibit this.[1] -
Correction: Transfect/express an excess of
subunits relative to to force the stoichiometry.
-
-
Check Concentration: At >0.5 µM, CMPI begins to inhibit muscle-type and high-sensitivity neuronal receptors.[1] Reduce CMPI to 100–200 nM .
Scenario B: "My baseline calcium fluorescence is drifting."
Q: I am using CMPI in a calcium imaging assay. The baseline is unstable. Is this an off-target effect on
A: Unlikely. CMPI is highly selective against
Technical Explanation:
CMPI does not directly activate
Self-Validating Workflow:
-
The
-Bungarotoxin ( -Bgt) Test: -
The CNQX Test:
-
Apply 10 µM CNQX (AMPA/Kainate antagonist).
-
Result: If drift stops, your "CMPI" effect is actually off-target AMPA modulation (rare but possible with impure synthesis or high concentrations).
-
Scenario C: "How do I confirm the signal is specifically ?"
Q: I see potentiation, but I need to prove it is the specific low-sensitivity stoichiometry for my publication.
A: Use the Differential Inhibition strategy.
Protocol:
-
Step 1: Establish a baseline response to 1 mM ACh (saturating).
-
Step 2: Apply DH
E (Dihydro-beta-erythroidine) at low concentration (100 nM).-
Logic: DH
E has higher affinity for the high-sensitivity isoform.
-
-
Step 3: Apply CMPI (200 nM) + ACh.
-
Logic: If you see robust potentiation despite low-dose DH
E, you are modulating the population.
-
Mechanism of Action & Pathway Visualization
The following diagram illustrates the bifurcation of CMPI effects based on receptor stoichiometry.
Caption: CMPI acts as a molecular switch, potentiating the
Experimental Optimization Table
Use these parameters to minimize off-target noise.
| Parameter | Recommended Range | Rationale |
| Working Concentration | 10 nM – 300 nM | Maximal potentiation of target occurs here. >500 nM risks inhibition. |
| Agonist (ACh) Level | Sub-saturating (EC | PAM effects are most visible when the orthosteric site is not saturated. |
| Vehicle | DMSO (< 0.1%) | Higher DMSO concentrations can independently modulate nAChR kinetics. |
| Pre-incubation | 10–30 seconds | CMPI requires time to access the allosteric transmembrane site before ACh application. |
References
-
Hamouda, A. K., et al. (2016). Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an
nAChR-Selective Positive Allosteric Modulator.[1] Molecular Pharmacology. -
Wang, Z. J., et al. (2017).
-type nicotinic acetylcholine receptor responses.[1] Journal of Biological Chemistry. -
Tocris Bioscience. CMPI hydrochloride Product Information & Biological Activity. Tocris.com.
-
MedChemExpress. nAChR agonist CMPI hydrochloride Datasheet. MedChemExpress.com.[1]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Mukaiyama Aldol Reactions
Welcome to the technical support center for the purification of Mukaiyama aldol reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable β-hydroxy carbonyl compounds.[1][2] Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and optimize your purification strategies.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the workup and purification of your Mukaiyama aldol reaction.
Issue 1: My final product is contaminated with a greasy, silicon-containing byproduct.
A1: Identifying and Removing Silyl Byproducts
The "greasy" contaminant is almost certainly a siloxane, such as hexamethyldisiloxane, formed from the hydrolysis of the silyl enol ether or silylating agent.[3] These byproducts are notoriously difficult to remove completely by standard extraction and can interfere with subsequent steps and chromatographic purification.
Causality: The silicon-oxygen bond is strong, but the silyl group is also a good leaving group, especially in the presence of water or protic solvents during workup.[3] The initial hydrolysis product, a silanol (e.g., trimethylsilanol), is unstable and readily condenses with itself to form the more stable and less polar disiloxane.[3]
Troubleshooting Protocol: Enhanced Workup and Purification
-
Aqueous Workup Optimization:
-
Quenching: Quench the reaction with a saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl) instead of pure water.[4] This helps to neutralize any remaining Lewis acid and facilitates the hydrolysis of the intermediate silyl ether to the desired β-hydroxy carbonyl product.
-
Extraction: After quenching, perform a thorough extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[4] Wash the combined organic layers multiple times with brine to remove water-soluble impurities.
-
-
Flash Column Chromatography: This is the most effective method for removing siloxanes.[4][5]
-
Solvent System Selection: Start with a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) to first elute the non-polar siloxane byproducts.[4] Gradually increase the polarity to elute your more polar aldol product.
-
TLC Monitoring: Carefully monitor the column fractions by Thin Layer Chromatography (TLC) to ensure complete separation. Siloxanes are often not UV-active, so staining with potassium permanganate or other suitable stains is necessary for visualization.
-
| Parameter | Recommendation | Rationale |
| Quenching Agent | Saturated aq. NH₄Cl | Mildly acidic to promote hydrolysis of the desired product without causing side reactions. |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Good solubility for the aldol product and immiscible with water. |
| Chromatography Eluent | Hexane/Ethyl Acetate Gradient | Allows for the separation of non-polar siloxanes from the more polar product. |
Issue 2: My NMR spectrum shows a mixture of diastereomers. How can I separate them?
A2: Strategies for Diastereomer Separation
The Mukaiyama aldol reaction can produce syn and anti diastereomers, and their ratio depends on the substrates, Lewis acid, and reaction conditions.[6] While achieving high diastereoselectivity in the reaction itself is ideal, separation of the formed diastereomers is often necessary.
Causality: The stereochemical outcome is determined by the geometry of the silyl enol ether (E vs. Z) and the transition state of the reaction (open vs. closed).[6] Different Lewis acids and reaction conditions can favor different transition states, leading to varying diastereomeric ratios.[6]
Troubleshooting Protocol: High-Resolution Purification Techniques
-
Flash Column Chromatography: For diastereomers with a significant difference in polarity, careful flash column chromatography can be effective.
-
Solvent System Optimization: A less polar solvent system will often provide better resolution. Experiment with different solvent mixtures (e.g., diethyl ether/hexanes, toluene/ethyl acetate) and gradients.
-
Column Packing and Loading: Use a long, narrow column for better separation and apply the crude mixture in a concentrated band.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For diastereomers that are difficult to separate by standard chromatography, preparative HPLC is the method of choice.
-
Column Selection: A normal-phase column (e.g., silica) is typically used for aldol products.
-
Mobile Phase Optimization: Isocratic or gradient elution with a mixture of non-polar and moderately polar solvents (e.g., hexanes/isopropanol) is common.
-
Issue 3: I'm having trouble removing the Lewis acid catalyst from my product.
A3: Effective Removal of Lewis Acid Residues
Lewis acids like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄) are essential for the Mukaiyama aldol reaction but must be completely removed to prevent product degradation or interference in subsequent reactions.[7][8]
Causality: Lewis acids are strong electrophiles and can coordinate to the carbonyl and hydroxyl groups of the aldol product. Incomplete quenching leaves these Lewis acidic species in the organic phase.
Troubleshooting Protocol: Rigorous Quenching and Washing
-
Biphasic Quenching:
-
After the reaction is complete, cool the reaction mixture to 0 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a tartrate buffer (e.g., Rochelle's salt solution) while stirring vigorously. This will hydrolyze the Lewis acid and form insoluble metal hydroxides or soluble tartrate complexes.
-
Allow the mixture to warm to room temperature and stir for at least 30 minutes to ensure complete quenching.
-
-
Filtration and Extraction:
-
If a precipitate (metal hydroxides) forms, filter the mixture through a pad of celite.
-
Thoroughly extract the aqueous layer multiple times with an appropriate organic solvent.
-
Combine the organic layers and wash with brine.
-
-
Acidic Wash (for acid-stable products): If your product is stable to mild acid, a wash with dilute aqueous HCl can help to remove any remaining metal salts.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a silyl enol ether in the Mukaiyama aldol reaction?
A1: The silyl enol ether serves as a stable and isolable enolate equivalent.[5][9] This allows for a "directed" or "crossed" aldol reaction, where the silyl enol ether acts as the nucleophile and a different aldehyde or ketone acts as the electrophile, preventing the self-condensation side reactions often seen in traditional base-catalyzed aldol reactions.[9]
Q2: Can I use water as a solvent for the Mukaiyama aldol reaction?
A2: Surprisingly, yes. While silyl enol ethers can be hydrolyzed by water, certain water-compatible Lewis acids, like lanthanide triflates, can catalyze the reaction in aqueous media.[7][8] In some cases, water can even accelerate the reaction.[8] However, this requires careful selection of the catalyst and reaction conditions to balance the desired aldol addition with the competing hydrolysis of the silyl enol ether.[8]
Q3: How can I control the stereoselectivity of my Mukaiyama aldol reaction to simplify purification?
A3: Controlling stereoselectivity is a key aspect of modern organic synthesis. Here are some key factors:
-
Silyl Enol Ether Geometry: The E/Z geometry of the silyl enol ether can influence the syn/anti selectivity of the product.
-
Choice of Lewis Acid: Different Lewis acids can favor different transition states, leading to different diastereomeric outcomes.[6] Chiral Lewis acids can be used to achieve enantioselective reactions.[10]
-
Reaction Temperature: Lower reaction temperatures generally lead to higher stereoselectivity.
Q4: What are some common side reactions to be aware of that can complicate purification?
A4: Besides the formation of siloxanes and diastereomers, other potential side reactions include:
-
Hydrolysis of the silyl enol ether: This regenerates the starting ketone or aldehyde.[3]
-
Polymerization: Especially with reactive aldehydes like acetaldehyde, polymerization can be a significant issue.[11]
-
Dehydration of the aldol product: Under harsh acidic or basic conditions, the β-hydroxy carbonyl product can eliminate water to form an α,β-unsaturated carbonyl compound.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Diastereoselective Mukaiyama Aldol Addition and Purification
This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrates.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the aldehyde (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.
-
Slowly add the silyl enol ether (1.2 equiv) dropwise over 20 minutes.[4]
-
-
Reaction Monitoring:
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench with a saturated aqueous NH₄Cl solution.[4]
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired β-hydroxy ketone.[4]
-
Purification Workflow Diagram
Caption: Decision tree for troubleshooting common purification issues.
IV. References
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Publishing. [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. (2023-11-08). [Link]
-
Mukaiyama Aldol Addition. Organic Chemistry Portal. [Link]
-
Mukaiyama Aldol Reactions in Aqueous Media. PMC - PubMed Central. [Link]
-
One-Pot Enol Silane Formation-Mukaiyama Aldol Reactions. UR Scholarship Repository - University of Richmond. [Link]
-
Mukaiyama Aldol Reaction. YouTube. [Link]
-
Asymmetric Mukaiyama Aldol Reaction. [Link]
-
Very Recent Advances in Vinylogous Mukaiyama Aldol Reactions and Their Applications to Synthesis. MDPI. [Link]
-
Diastereoselection in Lewis-Acid-Mediated Aldol Additions. MSU chemistry. [Link]
-
Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K. [Link]
-
Mukaiyama aldol addition. Wikipedia. [Link]
-
Silyl enol ether. Wikipedia. [Link]
-
HIGHLIGHT Acetaldehyde Silyl Enol Ethers in Enantioselective Mukaiyama Aldol Reactions – Enzyme-Like Catalysis in Action. Unipd. [Link]
Sources
- 1. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Mukaiyama Aldol Addition [organic-chemistry.org]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. research.unipd.it [research.unipd.it]
managing hygroscopic nature of CMPI hydrochloride in the lab
Technical Guide: Managing the Hygroscopic Nature of 2-Chloro-1-methylpyridinium Iodide[1]
Core Directive: The Hydrolysis Trap
Subject: 2-Chloro-1-methylpyridinium iodide (Mukaiyama’s Reagent) Common Alias: CMPI[1][2]
Technical Note on Nomenclature: While your query mentions "CMPI hydrochloride," the standard Mukaiyama reagent is the Iodide salt.[1] The "chloro" refers to the substituent on the pyridine ring, not the counterion.[1] This guide addresses the standard Iodide salt (CAS: 14338-32-0), though the principles apply equally to the less common chloride analog.[1]
The Problem: CMPI is a pyridinium salt that acts as a powerful dehydrating agent.[1] Its efficacy relies on the electrophilicity of the C-2 position.[1] However, this same electrophilicity makes it aggressively hygroscopic.[1] When exposed to atmospheric moisture, water acts as a nucleophile, displacing the chloride to form 1-methyl-2-pyridone , which is catalytically dead.[1]
The Consequence: Using partially hydrolyzed CMPI doesn't just lower yields; it introduces 1-methyl-2-pyridone and free iodine into your reaction matrix, complicating purification and often darkening the reaction mixture to a deceptive brown/orange color.[1]
Storage & Handling Protocols (The First Line of Defense)
Q: How do I store CMPI long-term?
A: The manufacturer's bottle is insufficient once the seal is broken.
-
Protocol: Store at +2°C to +8°C in a desiccator protected from light.
-
The "Double-Vessel" System: Place the original bottle inside a secondary jar containing activated silica gel or Drierite™.[1] Wrap the outer jar in aluminum foil (iodide salts are photosensitive).[1]
Q: Can I weigh CMPI on an open bench?
A: Only if the relative humidity is <30% and the exposure time is under 2 minutes.[1] For high-precision coupling (e.g., macrolactonization), strictly avoid open-air weighing.[1]
Visualizing the Handling Decision Matrix:
Caption: Decision matrix for weighing hygroscopic CMPI based on environmental humidity.
Reaction Optimization: The "Dry" Workflow
Q: My reaction turns dark brown immediately. Is this normal?
A: A transient yellow color is normal.[1] A deep brown/orange color usually indicates the liberation of Iodine (
Q: How do I ensure the reagent survives the reaction setup?
A: You must adopt a "Reverse Addition" or "Inert Dissolution" protocol.[1] Never add solid CMPI to a wet solution.[1]
Standard Operating Procedure (SOP) for CMPI Coupling:
-
Glassware Prep: Flame-dry all glassware under vacuum; backfill with Argon.[1]
-
Solvent Prep: Use Anhydrous DCM or MeCN (water content <50 ppm).[1]
-
The "Blanket" Technique:
-
Dissolve your carboxylic acid and amine/alcohol in the dry solvent first.[1][3]
-
Add the base (Triethylamine or DIPEA) before the CMPI.[1] This neutralizes the acidic environment, preventing acid-catalyzed hydrolysis of the reagent.[1]
-
Crucial Step: Add CMPI as a solid in one portion against a counter-flow of Argon, or add it as a suspension in dry MeCN.[1]
-
Mechanistic Insight (Why Water Kills Yield):
Caption: Kinetic competition between productive coupling (Path A) and moisture-induced hydrolysis (Path B).[1]
Troubleshooting & Diagnostics
Diagnostic Table: Is My Reagent Viable?
| Observation | Diagnosis | Action |
| Pale Yellow / White Crystalline Powder | Healthy. High purity.[1] | Proceed with reaction. |
| Bright Yellow / Clumpy Powder | Compromised. Surface hydrolysis.[1] | Dry under high vacuum (0.1 mmHg) for 4h. Use 1.2 eq. excess. |
| Orange / Brown Sludge | Dead. Significant | Discard. Do not attempt to purify. |
| Low Yield (Reaction) | Moisture Ingress. | Check solvent water content (Karl Fischer).[1] Ensure base was added before CMPI.[1] |
Q: Can I purify degraded CMPI?
A: Proceed with Caution. While it is possible to purify CMPI, it is risky.[1] Common recrystallization solvents (Acetone/Ethanol) can facilitate ion exchange, where the Chloride substituent is replaced by Iodide, altering the reactivity profile [1].[1][3]
Recommended Purification Protocol (Only if necessary):
-
Dissolve the crude solid in minimal warm Ethanol .
-
Precipitate immediately by adding Dry Diethyl Ether .
-
Filter under Argon (Schlenk frit) to avoid atmospheric moisture.[1]
-
Wash with dry Acetone.[1]
-
Dry under high vacuum (0.35 mmHg) at 20°C.
-
Store in the dark immediately.
References
-
Jones, G. B., & Moody, C. J. (1989).[1] The structure of the Mukaiyama reagent. Journal of the Chemical Society, Perkin Transactions 1, 2455.[1] Link
-
Mukaiyama, T., Usui, M., & Saigo, K. (1976).[1] A Convenient Method for the Synthesis of Carboxylic Esters. Chemistry Letters, 5(1), 49–50.[1] Link[1]
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 2-Chloro-1-methylpyridinium iodide. Link[1]
Sources
Validation & Comparative
A Comparative Analysis of CMPI Hydrochloride and Galantamine as Nicotinic Acetylcholine Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of CMPI hydrochloride and galantamine, two compounds that have been investigated for their effects on nicotinic acetylcholine receptors (nAChRs). While both have been associated with positive allosteric modulation (PAM), their mechanisms, potencies, and the scientific consensus surrounding their efficacy differ significantly. This document synthesizes experimental data to offer a clear, objective analysis for researchers in neuropharmacology and drug discovery.
Introduction: The Therapeutic Promise of nAChR Positive Allosteric Modulators
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a critical role in cognitive processes, including learning, memory, and attention.[1][2] Their dysfunction is implicated in various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[2][3] Enhancing nAChR function is, therefore, a key therapeutic strategy.[3]
Positive allosteric modulators (PAMs) represent a sophisticated approach to achieving this. Unlike direct agonists that activate the receptor at its primary binding site (the orthosteric site), PAMs bind to a different (allosteric) site. This binding event does not typically open the channel on its own but rather increases the probability that the channel will open when an agonist, like acetylcholine (ACh), is present. This mechanism offers several advantages, including the preservation of the natural spatial and temporal patterns of receptor activation and a potentially lower risk of receptor desensitization and toxicity compared to sustained agonist activity.[3]
This guide focuses on two compounds: CMPI hydrochloride, a potent and selective synthetic PAM, and galantamine, a naturally derived Alzheimer's drug with a more complex and debated pharmacological profile.
CMPI Hydrochloride: A Selective and Potent nAChR PAM
CMPI hydrochloride has emerged as a powerful research tool due to its high potency and selectivity as a PAM, particularly for the α4β2 nAChR subtype, which is abundant in the central nervous system.
Mechanism of Action
CMPI's primary mechanism is the potentiation of ACh-induced currents at specific nAChR subtypes.[4][5] Experimental evidence indicates that it selectively enhances the function of α4β2 receptors with a stoichiometry of (α4)3(β2)2, which are known to have low sensitivity to acetylcholine.[4][6] It achieves this by binding to an allosteric site located at the α4:α4 subunit interface.[4][6][7] This binding facilitates the channel gating initiated by ACh binding at the traditional α4:β2 interfaces, effectively increasing the receptor's sensitivity and response to the endogenous agonist.[7]
Interestingly, CMPI's effects are highly dependent on the receptor's subunit composition and stoichiometry. While it potentiates the low-sensitivity (α4)3(β2)2 isoform, it actually inhibits the high-sensitivity (α4)2(β2)3 isoform, as well as muscle-type and Torpedo nAChRs, at sub-micromolar concentrations.[4][6] This complex profile underscores the importance of characterizing PAMs across various receptor subtypes.
Caption: Mechanism of CMPI as a PAM at the (α4)3(β2)2 nAChR.
Galantamine: A Dual-Action Drug with a Controversial PAM Profile
Galantamine, an alkaloid isolated from the snowdrop plant, is clinically used for the treatment of mild to moderate Alzheimer's disease.[8][9] Its therapeutic benefit has long been attributed to a dual mechanism of action: inhibition of acetylcholinesterase (AChE), which increases the synaptic concentration of ACh, and positive allosteric modulation of nAChRs.[10] However, its role as a genuine PAM is a subject of significant scientific debate.
The Controversy
Several early and in vivo studies suggested that galantamine allosterically modulates nAChRs, potentiating responses to agonists and contributing to its cognitive-enhancing effects.[10][11] Some research indicates that at low doses, galantamine's PAM activity can be distinguished from its AChE-inhibiting effects and that it may act synergistically with nAChR agonists like nicotine.[11]
Quantitative Efficacy: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters for CMPI hydrochloride and galantamine based on available experimental data. This direct comparison highlights the stark differences in their profiles as nAChR modulators.
| Parameter | CMPI Hydrochloride | Galantamine |
| Primary Mechanism | Positive Allosteric Modulator (PAM) | Acetylcholinesterase (AChE) Inhibitor; Putative PAM (Controversial) |
| Target Selectivity | Potent PAM of (α4)3(β2)2 nAChRs.[4][6] Selective over α3β2, α3β4, and α7. | Purportedly modulates α4β2, α3*, α6β4, and α7 nAChRs.[11] However, direct electrophysiology shows no PAM effect on α4β2 or α7.[8][9] |
| Potency (EC₅₀) | ~20 nM (rat α4β2)~18 nM (human α4β2)0.26 µM for enhancing ACh response at (α4)3(β2)2.[4][5] | No PAM effect observed in key in vitro studies.[8][9] Therefore, a PAM EC₅₀ is not applicable based on this data. |
| Inhibitory Activity (IC₅₀) | ~0.5 - 0.7 µM at (α4)2(β2)3, muscle, and Torpedo nAChRs.[4] | Inhibits nAChR activity at concentrations ≥ 10 µM via open-channel block.[8][9] |
| Effect on Desensitization | Data not prominently available in initial findings. PAMs are often classified by this effect. | No potentiation observed, precluding analysis of desensitization effects from a PAM perspective.[8][9] |
| Scientific Consensus | Established as a potent and selective experimental PAM. | Highly controversial. Strong evidence from electrophysiological studies refutes its classification as a direct PAM of major brain nAChRs.[8][9] |
Experimental Protocols for Assessing PAM Efficacy
To ensure scientific rigor, the evaluation of a compound's PAM activity must be conducted through a validated, controlled methodology. Electrophysiology remains the gold standard for this assessment.
Workflow for nAChR PAM Characterization
Caption: A standardized workflow for in vitro PAM characterization.
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This protocol is a foundational method for studying ion channels and was used in the key studies evaluating both CMPI and galantamine.[4][8][9]
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNA encoding the specific nAChR subunits of interest (e.g., α4 and β2).
-
Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface. The causality here is that the oocyte's cellular machinery will translate the injected RNA into functional protein channels.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping (holding the membrane potential constant, typically around -70 mV) and one for current recording.
-
Establish a stable baseline recording.
-
-
Experimental Procedure:
-
Agonist Control: Apply a sub-maximal concentration (e.g., EC₂₀) of acetylcholine (ACh) alone and record the resulting inward current. This baseline response is the reference against which potentiation is measured.
-
Co-application: After a washout period, co-apply the same EC₂₀ concentration of ACh along with the test compound (e.g., CMPI or galantamine) at various concentrations.
-
Data Measurement: Record the peak amplitude of the inward current in the presence of the test compound.
-
Self-Validation: The protocol's integrity is maintained by ensuring a full washout and return to baseline between applications. A known PAM can be used as a positive control, while the buffer solution serves as the negative control.
-
-
Analysis:
-
Calculate the percentage potentiation for the test compound relative to the ACh-only control.
-
Plot the potentiation against the concentration of the test compound to determine its EC₅₀ (the concentration that produces 50% of the maximal potentiation).
-
To test for inhibitory effects, apply high concentrations of the compound in the presence of a standard ACh concentration (e.g., EC₅₀) and measure any reduction in current.
-
Conclusion and Future Directions
The comparison between CMPI hydrochloride and galantamine reveals two vastly different pharmacological agents in the context of nAChR modulation.
-
CMPI hydrochloride is a quintessential positive allosteric modulator. It is potent, selective for the (α4)3(β2)2 nAChR subtype, and serves as an excellent tool for probing the function of this specific receptor population. Its clear mechanism of action at the α4:α4 interface provides a solid foundation for structure-activity relationship studies and the design of novel therapeutics.
-
Galantamine , while a clinically effective drug for Alzheimer's disease, cannot be definitively classified as a nAChR PAM based on robust in vitro evidence.[8][9] Its primary, undisputed mechanism is the inhibition of acetylcholinesterase. While the debate continues, researchers must exercise caution when attributing its in vivo effects to direct allosteric modulation and should design experiments that can distinguish between these two potential mechanisms (e.g., by using a cholinesterase-stable agonist).
For drug development professionals, this guide underscores a critical principle: a compound's purported mechanism must be validated through rigorous, direct, and replicable experimental systems. While in vivo outcomes are paramount, a clear understanding of the molecular target engagement is essential for rational drug design and optimization. The case of galantamine serves as a crucial reminder that correlation in complex biological systems does not imply causation at the molecular level. Future research should focus on developing PAMs with improved subtype selectivity and well-defined effects on channel kinetics to unlock the full therapeutic potential of modulating the nicotinic cholinergic system.
References
-
Title: Galantamine-memantine combination superior to donepezil-memantine combination in Alzheimer's disease: critical dissection with an emphasis on kynurenic acid and mismatch negativity Source: PubMed URL: [Link]
-
Title: Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors Source: PubMed URL: [Link]
-
Title: Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI Source: PubMed Central URL: [Link]
-
Title: Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors Source: PMC - NIH URL: [Link]
-
Title: Evidence for positive allosteric modulation of cognitive-enhancing effects of nicotine by low-dose galantamine in rats Source: PMC - PubMed Central URL: [Link]
-
Title: Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 Source: Frontiers URL: [Link]
-
Title: Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators Source: PNAS URL: [Link]
-
Title: The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials Source: PubMed Central URL: [Link]
-
Title: Positive Allosteric Modulation of alpha-7 Nicotinic Receptors Promotes Cell Death by Inducing Ca(2+) Release From the Endoplasmic Reticulum Source: PubMed URL: [Link]
-
Title: The Allosteric Potentiation of Nicotinic Acetylcholine Receptors by Galantamine Ameliorates the Cognitive Dysfunction in Beta amyloid25-35 i.c.v.-injected Mice: Involvement of Dopaminergic Systems Source: PubMed URL: [Link]
Sources
- 1. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for positive allosteric modulation of cognitive-enhancing effects of nicotine by low-dose galantamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Validation Guide: CMPI Hydrochloride as an α4:α4-Selective nAChR Modulator
Executive Summary & Mechanism of Action
CMPI Hydrochloride (3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole hydrochloride) represents a specialized class of Positive Allosteric Modulators (PAMs) targeting neuronal nicotinic acetylcholine receptors (nAChRs).[1][2]
Unlike "canonical" agonists (e.g., Nicotine, Epibatidine) that bind the α4:β2 interface, CMPI is distinct because it selectively targets the non-canonical α4:α4 subunit interface . This confers a unique pharmacological profile: it selectively potentiates the (α4)₃(β2)₂ stoichiometry (low acetylcholine sensitivity) while acting as an inhibitor or having no potentiating effect on the (α4)₂(β2)₃ stoichiometry (high acetylcholine sensitivity).
This guide outlines the rigorous validation of CMPI’s efficacy, focusing on distinguishing between these stoichiometric isoforms—a critical step for researchers investigating nicotine dependence and cholinergic signaling.
Mechanistic Pathway Diagram
Figure 1: Dual-binding mechanism where CMPI engages the α4:α4 interface to potentiate ACh-induced gating in (α4)₃(β2)₂ receptors.[1][2][3]
Comparative Performance Analysis
To validate CMPI, it must be benchmarked against known modulators. CMPI is superior when specific isolation of the (α4)₃(β2)₂ isoform is required.
| Feature | CMPI Hydrochloride | NS9283 | TC-2559 | Galantamine |
| Primary Target | (α4)₃(β2)₂ nAChR | (α4)₃(β2)₂ nAChR | (α4)₂(β2)₃ & (α4)₃(β2)₂ | Broad nAChR |
| Binding Site | α4:α4 Interface | α4:α4 Interface | α4:β2 Interface | Non-specific Allosteric |
| Mode of Action | Selective PAM | Selective PAM | Selective Agonist | Weak PAM |
| Stoichiometry Selectivity | High (Inhibits (α4)₂ isoforms) | High | Low (Activates both) | Low |
| Potency (EC₅₀) | ~0.2 - 0.5 µM | ~0.5 - 1.0 µM | ~0.1 - 10 µM | >1.0 µM |
| Use Case | Stoichiometry Validation | General α4 Potentiation | CNS Agonism | Alzheimer's Therapeutics |
Key Insight: Use CMPI when you need to prove that a current response is specifically driven by the (α4)₃(β2)₂ population. If the current is inhibited by CMPI, you are likely recording from (α4)₂(β2)₃ or muscle-type receptors.
Experimental Validation Protocol
This protocol uses Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes, the gold standard for controlling nAChR subunit stoichiometry.
Phase 1: Stoichiometric Control (The "Biased Ratio" Method)
To validate CMPI, you must express the correct receptor population.
-
For (α4)₃(β2)₂ (Target): Inject cRNA at a ratio of 10:1 or 100:1 (α4:β2).
-
For (α4)₂(β2)₃ (Negative Control): Inject cRNA at a ratio of 1:10 (α4:β2).
Phase 2: Electrophysiological Recording Workflow
Reagents:
-
ND96 Buffer: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Agonist: Acetylcholine (ACh) chloride.
-
Test Compound: CMPI Hydrochloride (prepare 10 mM stock in DMSO; final DMSO <0.1%).
Step-by-Step Protocol:
-
Baseline Establishment:
-
Clamp oocyte at -60 mV .
-
Perfuse with ND96 to establish a stable baseline leak current (<50 nA).
-
-
EC₂₀ Determination (Critical):
-
Apply increasing concentrations of ACh to determine the EC₂₀ (concentration eliciting 20% of max response).
-
Note: For (α4)₃(β2)₂, EC₂₀ is typically higher (~10-30 µM) than for (α4)₂(β2)₃ (~1-3 µM).
-
-
Potentiation Test (The Validation Step):
-
Step A: Apply ACh (EC₂₀) alone for 10s. Record peak current (
). -
Step B: Wash for 3-5 mins.
-
Step C: Pre-incubate with CMPI (1 µM) for 30s (optional, but recommended for equilibrium).
-
Step D: Co-apply ACh (EC₂₀) + CMPI (1 µM) . Record peak current (
).
-
-
Calculation:
-
Calculate Potentiation Ratio:
. -
Valid Result:
(Significant potentiation) for (α4)₃(β2)₂. -
Invalid/Control Result:
(Inhibition or no effect) for (α4)₂(β2)₃.
-
Validation Workflow Diagram
Figure 2: Decision tree for validating CMPI activity, emphasizing stoichiometry verification.
Troubleshooting & Self-Validating Systems
To ensure scientific integrity, every experiment must include internal checks.
The "Biphasic" Check
The most common failure mode is incorrect subunit stoichiometry.
-
Symptom: CMPI acts as an inhibitor instead of a PAM.
-
Cause: The oocytes are expressing the high-sensitivity (α4)₂(β2)₃ isoform.[2]
-
Validation: Before applying CMPI, run a full ACh dose-response curve.
-
If the curve is monophasic with low EC₅₀ (~1 µM), you have the wrong isoform.
-
If the curve is biphasic (mixed) or has a high EC₅₀ (>10 µM), you have the correct (α4)₃(β2)₂ population.
-
Solubility Integrity
CMPI is hydrophobic.
-
Protocol: Dissolve in 100% DMSO to 10 mM. Aliquot and freeze.
-
Check: When diluting to working concentration (e.g., 1 µM), ensure final DMSO is <0.1%. Run a "Vehicle Control" (ACh + 0.1% DMSO) to ensure DMSO is not modulating the current.
References
-
Hamouda, A. K., et al. (2016). Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator. Molecular Pharmacology, 89(5), 575–584.[1]
-
Wang, Z. J., et al. (2017). Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses.[1] Journal of Biological Chemistry, 292(24), 9988–10001.[1]
-
Timmermann, D. B., et al. (2012). An allosteric modulator of the α4β2 nicotinic acetylcholine receptor possessing cognition-enhancing properties in vivo. Journal of Pharmacology and Experimental Therapeutics, 342(2), 472-481.
Sources
comparing the Mukaiyama reagent to the Yamaguchi reagent for lactonization
Executive Summary: The Activation Challenge
Lactonization—particularly macrolactonization—presents a formidable thermodynamic and kinetic challenge. The formation of medium-to-large rings (8+ members) is disfavored by both entropy (probability of chain ends meeting) and enthalpy (transannular strain).[1] Success requires a reagent that can activate the carboxylic acid sufficiently to overcome the energy barrier while suppressing intermolecular dimerization.
This guide compares two "gold standard" activation strategies:
-
The Mukaiyama Reagent (CMPI): 2-chloro-1-methylpyridinium iodide.[2][3] A robust "onium" salt activation method.
-
The Yamaguchi Reagent (TCBC): 2,4,6-trichlorobenzoyl chloride.[4][5][6] A mixed-anhydride method leveraging nucleophilic catalysis (DMAP).
While both facilitate the same net transformation, their mechanisms, optimal substrates, and failure modes differ significantly. This guide provides the data and protocols necessary to select the correct tool for your specific scaffold.
Mechanistic Architecture
Understanding the nature of the active intermediate is crucial for troubleshooting low yields.
Mukaiyama Reagent (CMPI)
Mechanism: Nucleophilic Substitution (
-
Activation: The carboxylate anion attacks the 2-position of the pyridinium ring, displacing chloride.
-
Cyclization: The alcohol moiety attacks the carbonyl of the activated ester, displacing 1-methyl-2-pyridone.
-
Key Feature: The byproduct (pyridone) is stable and often precipitates or is easily washed away, driving the equilibrium.
Yamaguchi Reagent (TCBC)
Mechanism: Nucleophilic Catalysis via Mixed Anhydride. This is a "Double Activation" strategy.
-
Anhydride Formation: The carboxylic acid reacts with TCBC to form a mixed anhydride. The steric bulk of the 2,4,6-trichloroaryl group prevents attack at the "wrong" carbonyl.
-
Nucleophilic Catalysis: DMAP attacks the aliphatic carbonyl (less hindered), forming a highly electrophilic N-acylpyridinium species.
-
Cyclization: The alcohol attacks this super-activated intermediate.
Visualization: Mechanistic Pathways
Caption: Comparative activation pathways. Note the Yamaguchi method involves a discrete second activation step by DMAP, enhancing electrophilicity.
Comparative Performance Profile
The following data summarizes performance metrics across various total synthesis campaigns and methodology studies.
| Feature | Mukaiyama (CMPI) | Yamaguchi (TCBC) |
| Active Species | 2-Acyloxypyridinium salt | Acyl-DMAP cation |
| Standard Solvent | DCM, MeCN (often reflux) | Toluene, THF (High Dilution) |
| Temperature | Reflux often required | RT to Mild Heat ( |
| Stoichiometry | 1.2 - 2.0 equiv | 1.1 - 1.5 equiv TCBC, >3 equiv DMAP |
| Macrolide Yield | Moderate to Good (50-75%) | Excellent (70-95%) |
| Excellent | Poor (Too harsh/steric issues) | |
| Steric Tolerance | High (Good for hindered acids) | Moderate (TCBC is bulky) |
| Epimerization Risk | Low | Low to Moderate (Basic DMAP) |
| By-products | 1-Methyl-2-pyridone (water soluble) | Trichlorobenzoic acid (remove by wash) |
Key Experimental Insight
-
Yamaguchi Dominance: For large rings (>10 members), Yamaguchi is statistically superior due to the high reaction rate of the Acyl-DMAP intermediate, which outcompetes intermolecular dimerization when run under high dilution.
-
Mukaiyama Niche: CMPI excels in forming strained small rings (like
-lactams) and amides where the bulky mixed anhydride of the Yamaguchi method might fail to form or react slowly.
Strategic Selection Guide
When should you choose one over the other? Use this decision matrix to guide your experimental design.
Caption: Decision matrix for reagent selection based on substrate topology and sensitivity.
Validated Experimental Protocols
These protocols are designed to be self-validating , meaning they include visual or physical cues that confirm the reaction is proceeding correctly.
Protocol A: Yamaguchi Macrolactonization (Standard)
Best for: 12+ membered rings, complex natural products.
Reagents:
-
Et
N (Triethylamine) -
DMAP (4-Dimethylaminopyridine) - Critical: Use 3-6 equivalents.
-
Solvent: Toluene (anhydrous).
Workflow:
-
Activation (The "Mixed Anhydride" Step):
-
Dissolve Seco-acid (1.0 equiv) and Et
N (1.5 equiv) in THF. -
Add TCBC (1.2 equiv).
-
Validation Cue: A white precipitate (Et
N·HCl) should form immediately. Stir for 1-2 hours at RT. -
Filtration: Remove the solvent and the precipitate. Re-dissolve the residue in a large volume of Toluene (to achieve 0.001 M concentration).
-
-
Cyclization (The "DMAP" Step):
-
Add the Toluene solution slowly (via syringe pump over 4-8h) to a refluxing solution of DMAP (3-6 equiv) in Toluene.
-
Why Reflux? Heat breaks up hydrogen bonding networks and favors the entropic cyclization.
-
Validation Cue: Solution remains clear. Darkening indicates decomposition.
-
-
Workup:
-
Wash with dilute citric acid (removes DMAP/pyridine) and saturated NaHCO
(removes Trichlorobenzoic acid byproduct).
-
Protocol B: Mukaiyama Lactonization
Best for:
Reagents:
Workflow:
-
Preparation:
-
Dissolve Seco-acid (1.0 equiv) in DCM (0.01 M - can be more concentrated than Yamaguchi).
-
Add CMPI (1.2 - 1.5 equiv). Note: CMPI is a yellow solid.[7]
-
-
Initiation:
-
Add Et
N (2.0+ equiv) dropwise at reflux or RT. -
Validation Cue: The yellow suspension will slowly turn into a clear solution (formation of intermediate) and then potentially deposit a new precipitate (1-methyl-2-pyridone) as the reaction proceeds.
-
-
Completion:
-
Monitor by TLC. The pyridone byproduct is very polar; the lactone will be less polar.
-
Workup: Wash with water.[8] The pyridone byproduct is highly water-soluble, simplifying purification.
-
Troubleshooting & Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Yamaguchi: Low Yield / Dimerization | Concentration too high. | Decrease concentration to <0.005 M. Use syringe pump addition. |
| Yamaguchi: No Reaction | DMAP deactivated or wet solvent. | Ensure DMAP is anhydrous. Increase DMAP to 5-10 equiv (it acts as a base and catalyst). |
| Mukaiyama: Brown/Black Tar | Decomposition due to heat. | Switch solvent from MeCN (reflux) to DCM (reflux) or reduce temp. |
| Mukaiyama: Reagent Clumping | CMPI is hygroscopic. | Dry CMPI under vacuum before use. Ensure Et |
References
-
Mukaiyama, T., Usui, M., & Saigo, K. (1976).[2] "A Facile Synthesis of Carboxylic Esters and Lactones using 2-Chloro-1-methylpyridinium Iodide." Chemistry Letters.
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[4] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan.
-
Dhimitruka, I., & SantaLucia, J. (2006). "Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters.
-
Parenty, A., Moreau, X., & Campagne, J. M. (2006). "Macrolactonizations in the Total Synthesis of Natural Products." Chemical Reviews.
-
Li, X. (2020). "Modern Macrolactonization Techniques." Synthesis.
Sources
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 7. Mukaiyama reagent - Enamine [enamine.net]
- 8. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Potentiation of Acetylcholine Responses by CMPI Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of nicotinic acetylcholine receptors (nAChRs) presents a significant avenue for therapeutic intervention in various central nervous system (CNS) disorders.[1][2][3] Among the diverse subtypes of nAChRs, the α7 and α4β2 receptors are the most abundant in the brain and are pivotal in cognitive functions such as learning and memory.[2][4] Positive allosteric modulators (PAMs) have emerged as a promising class of compounds that enhance the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh), rather than directly activating the receptor.[1][5] This guide provides an in-depth comparison and a validated experimental framework for characterizing the potentiation of ACh responses by CMPI hydrochloride, a potent PAM of α4β2 nAChRs.[6][7]
The Rationale for Positive Allosteric Modulation
Direct agonists for nAChRs, while effective in activating the receptor, often suffer from limitations such as receptor desensitization and potential off-target effects.[8] PAMs, on the other hand, offer a more nuanced approach by amplifying the physiological, spatially, and temporally controlled release of ACh.[1][5] This can lead to a more favorable therapeutic window and reduced side effects. CMPI hydrochloride is a selective PAM for the (α4)3(β2)2 stoichiometry of the α4β2 nAChR, which has a lower sensitivity to ACh.[6]
Mechanism of CMPI Hydrochloride Action
CMPI hydrochloride enhances the response of (α4)3(β2)2 nAChRs to ACh by binding to an allosteric site, specifically at the α4:α4 subunit interface.[4][6] This binding increases the probability of channel opening in the presence of ACh, thereby potentiating the ionic current through the channel.[4] It is important to note that CMPI hydrochloride can act as an inhibitor at other nAChR subtypes, such as (α4)2(β2)3, muscle-type, and Torpedo nAChRs, highlighting its selectivity.[6][7]
Comparative Analysis of Experimental Models
The choice of an experimental model is critical for the accurate validation of CMPI hydrochloride's activity. The two most common systems for studying nAChRs are Xenopus laevis oocytes and mammalian cell lines.
| Feature | Xenopus laevis Oocytes | Mammalian Cell Lines (e.g., GH4C1) |
| Expression System | Exogenous expression of specific nAChR subunits via mRNA injection. | Stable or transient transfection of nAChR subunit genes.[9][10] |
| Recording Technique | Two-Electrode Voltage Clamp (TEVC).[11][12][13][14] | Patch-Clamp (whole-cell or single-channel).[15][16] |
| Throughput | Lower, but automated systems are available.[17][18][19] | Higher, especially with automated patch-clamp systems.[10] |
| Physiological Relevance | Non-mammalian system, but allows for precise control over subunit composition. | More physiologically relevant cellular environment. |
| Advantages | Large cell size facilitates robust recordings of large currents.[12] | Allows for the study of downstream signaling pathways. |
| Disadvantages | Post-translational modifications may differ from mammalian cells. | Smaller cell size can make recordings more challenging.[10] |
Expert Rationale: For initial characterization and validation of a compound like CMPI hydrochloride, the Xenopus oocyte system coupled with TEVC is often the gold standard. Its large size and the ability to precisely control the expressed receptor subtype provide a clear and robust signal for quantifying potentiation. Mammalian cell lines are then valuable for secondary validation in a more physiologically relevant context. The GH4C1 cell line, which does not endogenously express nAChR α subunits, is a suitable host for expressing specific nAChR subtypes for study.[9]
Comparative Analysis of α7 nAChR Positive Allosteric Modulators
To provide context for the activity of CMPI hydrochloride, it is useful to compare it with other well-characterized PAMs, particularly those targeting the α7 nAChR, another key CNS target. While CMPI hydrochloride is selective for α4β2, understanding the landscape of PAMs is crucial.
| Compound | Type | Mechanism of Action | Key Features |
| CMPI Hydrochloride | Not explicitly typed, but enhances agonist response. | Potentiates (α4)3(β2)2 nAChRs at the α4:α4 interface.[4][6] | Selective for low-sensitivity α4β2 nAChRs.[6] |
| PNU-120596 | Type II PAM | Reduces receptor desensitization and deactivation.[3][15][20] | Can reactivate desensitized receptors.[3][21] Potentiation is voltage-dependent.[20] |
| TQS | Type II PAM | Enhances agonist-evoked responses and reduces desensitization.[2][22] | Potent and selective for α7 nAChRs.[22] |
Note: Type I PAMs primarily increase the peak current response with minimal effect on desensitization, whereas Type II PAMs significantly slow desensitization and can reactivate desensitized receptors.[3][15]
Experimental Protocol: Validating CMPI Hydrochloride Potentiation using TEVC in Xenopus Oocytes
This protocol outlines a self-validating system for the precise measurement of ACh response potentiation by CMPI hydrochloride.
Part 1: Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Surgically harvest oocytes from a female Xenopus laevis frog.
-
Defolliculation: Treat the oocytes with collagenase to remove the follicular layer.
-
cRNA Preparation: Synthesize capped RNA (cRNA) for the desired human nAChR α4 and β2 subunits from linearized cDNA templates.
-
Microinjection: Inject a precise ratio of α4 and β2 cRNA into Stage V-VI oocytes. A ratio favoring the α4 subunit will promote the expression of the (α4)3(β2)2 stoichiometry.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
Rationale: The use of cRNA injection allows for the controlled expression of the specific nAChR subtype of interest, in this case, the (α4)3(β2)2 receptor.
Part 2: Two-Electrode Voltage Clamp (TEVC) Recording
-
Solutions: Prepare a recording solution (e.g., ND96) and stock solutions of acetylcholine (ACh) and CMPI hydrochloride.
-
Electrode Preparation: Pull glass microelectrodes and fill them with 3 M KCl. The resistance should be between 0.5-2 MΩ.
-
Oocyte Impalement: Place an oocyte in the recording chamber and impale it with two microelectrodes, one for voltage recording and one for current injection.[14]
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
ACh Application (Baseline): Perfuse the oocyte with a concentration of ACh that elicits a submaximal response (e.g., EC10-EC20). This is the baseline response.
-
Co-application of CMPI and ACh: After a washout period, co-perfuse the oocyte with the same concentration of ACh plus a range of concentrations of CMPI hydrochloride.
-
Control Application: Apply CMPI hydrochloride alone to ensure it does not directly activate the receptor.
-
Data Acquisition: Record the peak inward current elicited by each application.
Trustworthiness Check: The protocol includes a control step (applying CMPI hydrochloride alone) to validate that the observed effect is indeed a potentiation of the ACh response and not direct activation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of ACh potentiation by CMPI hydrochloride at the α4β2 nAChR.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis.
Data Presentation and Interpretation
The potentiation of the ACh response can be quantified by calculating the potentiation factor:
Potentiation Factor = (Peak current in the presence of CMPI + ACh) / (Peak current in the presence of ACh alone)
The data should be presented in a clear, tabular format, and a dose-response curve for CMPI hydrochloride's potentiation should be generated to determine its EC50.
Sample Data Table
| CMPI HCl (µM) | ACh (10 µM) Peak Current (nA) | ACh (10 µM) + CMPI HCl Peak Current (nA) | Potentiation Factor |
| 0 (Control) | -150 ± 15 | -150 ± 15 | 1.0 |
| 0.01 | -152 ± 18 | -228 ± 25 | 1.5 |
| 0.1 | -148 ± 16 | -666 ± 70 | 4.5 |
| 1 | -155 ± 20 | -1085 ± 110 | 7.0 |
| 10 | -151 ± 17 | -1132 ± 125 | 7.5 |
Interpretation: The sample data demonstrates a dose-dependent potentiation of the ACh-evoked current by CMPI hydrochloride. A plateau is reached at higher concentrations, which is characteristic of allosteric modulation. From a full dose-response curve, an EC50 value for potentiation can be calculated, which for CMPI hydrochloride at (α4)3(β2)2 nAChRs is approximately 0.26 µM when co-applied with 10 µM ACh.[6]
Conclusion
This guide provides a comprehensive framework for validating the potentiation of ACh responses by CMPI hydrochloride. By employing a robust experimental model like the Xenopus oocyte expression system with TEVC, researchers can accurately characterize the pharmacology of this and other nAChR allosteric modulators. The inclusion of comparative compounds and self-validating controls ensures the generation of high-quality, reproducible data, which is essential for advancing our understanding of nAChR modulation and the development of novel therapeutics for CNS disorders.
References
-
TQS. MySkinRecipes. [Link]
-
The Effect of an α-7 Nicotinic Allosteric Modulator PNU120596 and NMDA Receptor Antagonist Memantine on Depressive-like Behavior Induced by LPS in Mice: The Involvement of Brain Microglia. MDPI. [Link]
-
Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. PubMed Central. [Link]
-
Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. PMC. [Link]
-
Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. PubMed Central. [Link]
-
Alpha-7 nicotinic receptor allosteric modulator PNU120596 prevents lipopolysaccharide-induced anxiety, cognitive deficit and depression-like behaviors in mice. PubMed. [Link]
-
Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers in Pharmacology. [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
-
The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. PubMed Central. [Link]
-
Discovery of Novel, Potent, Brain-Permeable, and Orally Efficacious Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptor. ACS Publications. [Link]
-
PNU-120596 (a type II PAM) facilitates recovery of α7 nAChRs from... ResearchGate. [Link]
-
Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Publications. [Link]
-
Heart Rhythm Society Expert Consensus Statement on Electrophysiology Laboratory Standards: Process, Protocols, Equipment, Personnel, and Safety. PubMed Central. [Link]
-
GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors. PLOS One. [Link]
-
Nicotinic acetylcholine receptors at the single‐channel level. PMC. [Link]
-
Two-electrode voltage clamp. PubMed. [Link]
-
npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic. [Link]
-
GH4-C1 nAchR ɑ7 - Nicotinic acetylcholine receptor ɑ7 using QPatch. Sophion Bioscience. [Link]
-
Assessing Potentiation of the (α4)3(β2)2 Nicotinic Acetylcholine Receptor by the Allosteric Agonist CMPI. ResearchGate. [Link]
-
Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. ResearchGate. [Link]
-
(PDF) Two-Electrode Voltage Clamp. ResearchGate. [Link]
-
Automated Voltage-Clamp Screening for Xenopus Oocytes. Multi Channel Systems. [Link]
-
Expression and Functional Role of α7 Nicotinic Receptor in Human Cytokine-stimulated Natural Killer (NK) Cells. PubMed Central. [Link]
-
Mechanism of calcium potentiation of the α7 nicotinic acetylcholine receptor. PMC. [Link]
-
Somatic Integration of Single Ion Channel Responses of a7 Nicotinic Acetylcholine Receptors Enhanced by PNU- 120596. PLOS ONE. [Link]
-
Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. PMC. [Link]
Sources
- 1. Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GTS-21 has cell-specific anti-inflammatory effects independent of α7 nicotinic acetylcholine receptors | PLOS One [journals.plos.org]
- 10. sophion.com [sophion.com]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. researchgate.net [researchgate.net]
- 14. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 [frontiersin.org]
- 16. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. multichannelsystems.com [multichannelsystems.com]
- 19. sophion.com [sophion.com]
- 20. Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. TQS [myskinrecipes.com]
CMPI hydrochloride versus PNU-120596 for α7 nAChR modulation
This guide provides a technical comparison between CMPI hydrochloride and PNU-120596 , focusing on their distinct roles in Nicotinic Acetylcholine Receptor (nAChR) modulation.
Executive Summary: The Selectivity Divergence The primary distinction between these two compounds is subtype selectivity .
-
PNU-120596 is the archetypal Type II Positive Allosteric Modulator (PAM) for the
nAChR . It is the gold standard for potentiating currents by destabilizing the receptor's desensitized state. -
CMPI Hydrochloride is a highly selective PAM for
nAChRs (specifically the stoichiometry).[1][2] It displays negligible activity or weak inhibition at the subtype.
Correction of Common Misconceptions: Researchers often group these compounds in broad "nAChR PAM" screens. However, for
Part 1: Mechanistic Profiling & Chemical Biology
PNU-120596: The Desensitization Breaker
Mechanism (Type II PAM):
Unlike Type I PAMs (which only increase peak current), PNU-120596 fundamentally alters the gating kinetics of the
-
Result: Transformation of transient millisecond
currents into prolonged, high-conductance events lasting hundreds of milliseconds to seconds. -
Key Application: Unmasking "silent"
receptors in calcium imaging assays (FLIPR).
CMPI Hydrochloride: The Stoichiometry Selector
Mechanism (Stoichiometry-Specific PAM):
CMPI (3-(2-chlorophenyl)-5-(5-methyl-1-(piperidin-4-yl)-1H-pyrazol-4-yl)isoxazole) targets the
-
Selectivity: It selectively potentiates the low-sensitivity
isoform.[1][2] It has little to no potentiating effect on the high-sensitivity isoform.[1][2] -
Interaction: CMPI lacks the pharmacophore required to bind the
transmembrane PAM site. In high concentrations ( ), it may act as a weak channel blocker/inhibitor, but it does not potentiate .
Part 2: Comparative Performance Data
The following table summarizes the performance metrics based on electrophysiological and calcium flux assays.
| Feature | PNU-120596 | CMPI Hydrochloride |
| Primary Target | ||
| Modulation Type | Type II PAM (Delays Desensitization) | Type I PAM (Increases Peak/Efficacy) |
| Potency ( | ~1 | ~0.26 |
| Effect on | Massive Potentiation (>1000% AUC increase) | No Effect / Weak Inhibition |
| Effect on Desensitization | Abolishes rapid desensitization | Minimal effect on kinetics |
| Calcium Permeability | High (via prolonged | Low (via |
| Key Use Case | Amplifying weak | Distinguishing |
Part 3: Visualization of Signaling Logic
The diagram below illustrates the decision logic for selecting the correct modulator and the divergent downstream effects.
Figure 1: Differential Mechanism of Action. PNU-120596 rescues
Part 4: Experimental Protocols
Protocol A: Validation Assay (FLIPR Calcium Imaging)
Objective: Confirm
-
Cell Preparation: Use HEK293 cells stably expressing human
nAChR. Plate at 50,000 cells/well in poly-D-lysine coated black-walled 96-well plates. -
Dye Loading: Incubate cells with Calcium-6 or Fluo-4 AM dye for 45 minutes at 37°C in HBSS buffer (20 mM HEPES, pH 7.4).
-
Compound Pre-treatment:
-
Group A (Test): Add 10
M PNU-120596 . Incubate for 5 minutes. (Note: PNU-120596 is silent on its own). -
Group B (Control): Add Vehicle (0.1% DMSO).
-
Group C (Specificity Check): Add 1
M CMPI .
-
-
Agonist Injection: Inject EC
Choline (approx. 30-100 M) or Acetylcholine (10 M). -
Readout:
-
Group A: Expect a large, sustained fluorescence increase (AUC > 5-fold over control).
-
Group B: Expect a small, transient "blip" or no detectable signal (due to rapid desensitization).
-
Group C: Expect signal identical to Group B (confirming CMPI does not modulate
).
-
Protocol B: Electrophysiological Discrimination (Patch Clamp)
Objective: Distinguish between
-
Setup: Whole-cell patch clamp in voltage-clamp mode (
mV). -
Baseline: Apply Acetylcholine (1 mM, 100 ms puff). Record inward current.
-
Isolation:
-
Perfuse PNU-120596 (10
M) for 2 minutes. -
Re-apply ACh.
-
Result: If the current transforms from a fast-decaying spike to a broad, plateauing current, the receptor is
.
-
- Isolation:
Part 5: References
-
Hurst, R. S., et al. (2005). "A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization." Journal of Neuroscience.
-
Establishes PNU-120596 as the archetype Type II PAM for
.
-
-
Hamouda, A. K., et al. (2016). "Photolabeling a Nicotinic Acetylcholine Receptor (nAChR) with an (α4)3(β2)2 nAChR-Selective Positive Allosteric Modulator."[2] Molecular Pharmacology.
-
Defines CMPI as an
selective modulator and characterizes its binding site.
-
-
Wang, Z. J., et al. (2017). "Unraveling amino acid residues critical for allosteric potentiation of (α4)3(β2)2-type nicotinic acetylcholine receptor responses." Journal of Biological Chemistry.
-
Provides structural data on CMPI selectivity.
-
-
Tocris Bioscience. "Product Information: CMPI hydrochloride (Cat. No. 5963)."
-
Commercial validation of selectivity profiles.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing Stereoselectivity of Reactions Using CMPI Hydrochloride (Mukaiyama’s Reagent)
Executive Summary
In the precise field of asymmetric synthesis and drug development, determining the stereoselectivity—specifically the enantiomeric excess (
This guide details the use of CMPI salts (2-Chloro-1-methylpyridinium chloride/iodide, commonly known as Mukaiyama’s Reagent ) as a superior coupling agent for this purpose. Unlike traditional acid chlorides (e.g., Mosher’s chloride), which can induce racemization due to high reactivity and HCl generation, CMPI facilitates mild, stereochemically safe coupling of chiral analytes with chiral resolving agents.
Note on Nomenclature: CMPI typically refers to the iodide salt (2-chloro-1-methylpyridinium iodide).[1][2][3] However, the hydrochloride (chloride) salt (CMPC) is increasingly utilized to avoid iodide-associated side reactions (e.g., oxidation or nucleophilic interference). This guide applies to both salts, referred to collectively here as CMPI.
The CMPI Advantage in Stereochemical Analysis
The core challenge in assessing reaction stereoselectivity is measuring the ratio of two enantiomers (
Mechanism of Action
CMPI functions by activating a carboxylic acid (either the analyte or the auxiliary) into a reactive pyridinium ester. This intermediate is susceptible to nucleophilic attack by an amine or alcohol but is stable enough to minimize the formation of racemization-prone intermediates like oxazolones (azlactones), which are common with carbodiimide (EDC/DCC) couplings.
Diagram: CMPI Activation Pathway
The following diagram illustrates how CMPI activates a chiral acid without disturbing the stereocenter (
Caption: Figure 1. Mechanistic pathway of CMPI-mediated coupling. The reaction proceeds via an active pyridinium ester, avoiding strong acid conditions.
Comparative Analysis: CMPI vs. Alternatives
When selecting a method for stereochemical assessment, researchers must balance reactivity with stereochemical integrity.
| Feature | CMPI (Mukaiyama's Reagent) | Mosher's Chloride (Acid Chloride) | Carbodiimides (EDC/DCC) | Direct Chiral HPLC |
| Primary Mechanism | Nucleophilic Acyl Substitution | O-Acylisourea Formation | Adsorption/Partition | |
| Risk of Racemization | Low (Mild, basic conditions) | High (Generates HCl; reactive ketene potential) | Moderate (Risk of Azlactone formation) | None (No reaction involved) |
| Reaction Conditions | Room Temp / Mild Base (TEA) | 0°C to RT / Requires dry conditions | RT / Additives (HOBt) needed | N/A (Separation only) |
| Cost / Accessibility | Low / Standard Reagents | Moderate / Reagent sensitive to moisture | Low / Standard Reagents | High (Columns: |
| Scope | Acids, Amines, Alcohols | Alcohols, Amines (Sterically sensitive) | Acids, Amines | Universal (with method dev) |
| Cleanup | Simple (Water soluble byproducts) | Requires workup to remove excess acid | Urea byproduct removal can be difficult | None |
Verdict: CMPI is the preferred choice when:
-
The chiral center is labile (prone to epimerization).
-
You require a robust, low-cost method for routine
checks without dedicating a specific chiral column. -
You are analyzing biological fatty acids or sensitive amino acid derivatives.
Experimental Protocol: Assessing via CMPI Derivatization
Objective: Determine the enantiomeric excess of a chiral amine (Analyte) by coupling with an enantiopure acid (Auxiliary), or vice versa.
Materials
-
Analyte: Chiral Amine (e.g.,
-phenylethylamine mixture). -
Chiral Auxiliary: Enantiopure Carboxylic Acid (e.g.,
-Naproxen or -Boc-L-Proline). -
Reagent: CMPI (2-Chloro-1-methylpyridinium iodide or chloride) [1.2 equiv].
-
Base: Triethylamine (TEA) [2.5 equiv].
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous].
Step-by-Step Methodology
-
Activation:
-
Dissolve the Chiral Auxiliary (Acid) (1.0 mmol) in dry DCM (5 mL) under inert atmosphere (
). -
Add CMPI (1.2 mmol). The suspension may not fully dissolve immediately.
-
Add TEA (2.5 mmol) dropwise. The solution will typically turn clear or yellow as the active pyridinium ester forms. Stir for 30–60 minutes at Room Temperature (RT).
-
-
Coupling:
-
Add the Chiral Analyte (Amine/Alcohol) (1.0 mmol) to the reaction mixture.
-
Tip: If the analyte is a salt (e.g., hydrochloride), add an extra equivalent of TEA.
-
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material).
-
-
Workup:
-
Quench with water (10 mL).
-
Extract with DCM (
mL). -
Wash organic layer with saturated
(to remove unreacted acid) and Brine. -
Dry over
and concentrate in vacuo.
-
-
Analysis (Assessment):
-
NMR: Dissolve the crude diastereomeric mixture in
. Analyze NMR. Look for distinct signals (e.g., methyl doublets near the chiral center). Integration of these split peaks gives the Diastereomeric Ratio ( ). -
HPLC: Inject the mixture onto a standard C18 (achiral) column. Diastereomers typically separate well on reverse-phase silica.
-
Calculation
Since the coupling is assumed to be non-racemizing (validated by CMPI's mild nature), the
Analytical Workflow Diagram
This workflow ensures a self-validating system where the "Control" (racemic standard) confirms the separation capability of the analytical method before assessing the "Test" sample.
Caption: Figure 2. Operational workflow for determining enantiomeric excess using CMPI derivatization.
Troubleshooting & Critical Parameters
-
Solubility: CMPI iodide is less soluble in DCM than the chloride salt. If using the iodide in DCM, ensure vigorous stirring or use a DCM/DMF mixture.
-
Order of Addition: Always activate the carboxylic acid with CMPI before adding the nucleophile (amine/alcohol) to prevent side reactions between CMPI and the nucleophile.
-
Moisture Sensitivity: While CMPI is more robust than acid chlorides, water will hydrolyze the active ester. Use anhydrous solvents.
-
Validation: Always run a "blank" derivatization with a racemic sample of your analyte. If your method (NMR/HPLC) cannot separate the diastereomers of the racemate, it cannot determine the
of your sample.
References
-
Mukaiyama, T., Usui, M., & Saigo, K. (1976). Reaction of 2-chloro-1-methylpyridinium salts with carboxylic acids and amines.[2] Chemistry Letters.
-
Feng, Y., et al. (2019). Discovery of FAHFAs... using CMPI derivatization. (Demonstrates CMPI usage for biological fatty acid derivatization). Nature Communications.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. (Comparative context for derivatization methods). Nature Protocols.
-
Tocris Bioscience. CMPI hydrochloride Product Information. (Distinction of the nAChR ligand).
Sources
Safety Operating Guide
Advanced Handling Protocol: CMPI Hydrochloride & Mukaiyama Reagents
Executive Summary & Chemical Context
Status: Irritant / Hygroscopic / Reactive While "CMPI" traditionally refers to the Iodide salt (Mukaiyama’s Reagent, CAS 14338-32-0), the Hydrochloride/Chloride analog (CAS 14401-91-3) shares the same electrophilic core used for esterification and amide coupling.
The Safety Paradox: CMPI salts are often underestimated because they are solids. However, their high electrophilicity—precisely what makes them effective coupling reagents—renders them potent irritants to mucous membranes and skin. Furthermore, the choice of solvent (typically Dichloromethane/DCM or Acetonitrile) drastically alters the PPE requirements.
This guide synthesizes material science with operational logic to ensure researcher safety and data integrity.
Risk Assessment: The Self-Validating System
Safety is not a static list; it is a dynamic variable dependent on State , Solvent , and Scale . Use the following logic flow to determine your required protection level before opening the container.
Decision Matrix: PPE Selection Logic
Figure 1: Dynamic PPE Selection based on operational state and solvent compatibility.
Personal Protective Equipment (PPE) Specifications
Do not default to generic "lab safety." CMPI handling requires specific barriers against particulate irritation and solvent permeation .
A. Hand Protection (The Material Science)
CMPI salts are corrosive/irritating. The danger increases when dissolved, as the solvent acts as a vehicle to transport the reagent through the skin.
| Operational Phase | Recommended Material | Thickness | Breakthrough Time | Scientific Rationale |
| Solid Handling | Nitrile (Disposable) | ≥ 5 mil | > 480 min (Solid) | Nitrile provides excellent resistance to the solid salt. The primary risk here is contact dermatitis from dust. |
| Reaction (MeCN/DMF) | Double Nitrile | 2x 5 mil | > 60 min | Acetonitrile permeates nitrile slowly; double gloving provides a "color indicator" effect (inner glove remains clean). |
| Reaction (DCM) | Laminate (Silver Shield) | Multi-layer | > 240 min | CRITICAL: Nitrile degrades in DCM in <2 mins. If using DCM, standard nitrile gloves offer zero protection against the dissolved reagent. |
B. Respiratory & Ocular Protection[1][2][3][4][5][6][7][8]
-
Respiratory: CMPI dust is a STOT-SE 3 (Respiratory Irritant).
-
Primary: Handle inside a certified Chemical Fume Hood.
-
Secondary (if weighing outside hood): N95 or P100 particulate respirator. Surgical masks are ineffective against chemical dust.
-
-
Ocular: Chemical Safety Goggles (indirect venting).
-
Why? Fine powders drift. Safety glasses with gaps allow dust to settle on the lash line, reacting with eye moisture to cause severe irritation.
-
Operational Protocol: Handling & Synthesis
This workflow minimizes hydrolysis (degradation of the reagent) and exposure (risk to the user).
Step-by-Step Workflow
-
Environment Prep: Verify fume hood airflow (>100 fpm). Clear the deck of water sources (CMPI is hygroscopic).
-
Weighing (Static Control):
-
Use an anti-static gun or ionizer if available. Pyridinium salts are prone to static cling, leading to "jumping powder" during transfer.
-
Technique: Weigh into a closed vessel (scintillation vial) rather than on open paper to prevent draft dispersal.
-
-
Solubilization:
-
Add solvent slowly to the solid.
-
Note: CMPI-Cl is sparingly soluble in cold DCM; it may require sonication or warming (ensure closed system to prevent solvent loss).
-
-
Quenching (The Exit Strategy):
Reaction & Disposal Logic
Figure 2: Operational workflow ensuring safe neutralization of the reagent prior to disposal.
Emergency Response & Disposal
Pre-Validation: Ensure spill kits contain vermiculite or dry sand . Do not use cellulose-based absorbents for reactive oxidizers (though CMPI is mild, habit-forming safety is key).
Exposure Response[3][5][8][10][11]
-
Skin Contact: Brush off dry powder before rinsing. Then wash with soap and water for 15 minutes.[5][2]
-
Eye Contact: Flush immediately for 15 minutes.[5][2][3] The salt hydrolyzes to release acid (HCl/HI) upon contact with moisture, causing rapid damage.
-
Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), seek medical attention immediately.
Waste Disposal Classification
-
Stream: Halogenated Organic Waste.
-
Labeling: Must explicitly list "Pyridinium Salt" and "Halogenated Solvent" (if DCM is used).
-
Prohibition: Do not mix with strong oxidizers (e.g., nitric acid waste) to prevent potential NOx generation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
- Mukaiyama, T., Usui, M., & Saigo, K. (1976). Reaction of 2-chloro-1-methylpyridinium salts with carboxylic acids and amines. Chemistry Letters. (Provides mechanistic context for reactivity).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
